Product packaging for 3-(3-Bromophenyl)prop-2-yn-1-ol(Cat. No.:CAS No. 170859-80-0)

3-(3-Bromophenyl)prop-2-yn-1-ol

Cat. No.: B1598681
CAS No.: 170859-80-0
M. Wt: 211.05 g/mol
InChI Key: UNSAJINGUOTTRA-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C9H7BrO and its molecular weight is 211.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO B1598681 3-(3-Bromophenyl)prop-2-yn-1-ol CAS No. 170859-80-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-bromophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSAJINGUOTTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40394612
Record name 3-(3-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170859-80-0
Record name 3-(3-bromophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40394612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3-(3-bromophenyl)prop-2-yn-1-ol, a valuable building block in medicinal chemistry and materials science. The procedure detailed herein is based on the robust and versatile Sonogashira cross-coupling reaction. This guide is designed to provide not only a step-by-step methodology but also the underlying scientific principles, ensuring both successful execution and a deep understanding of the process.

While a specific protocol for this exact molecule is not widely published, the Sonogashira coupling of a suitable aryl halide with propargyl alcohol is the most logical and scientifically sound approach. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2]

Strategic Approach: The Sonogashira Coupling

The synthesis of this compound is most effectively achieved via a palladium and copper co-catalyzed Sonogashira coupling.[1][3] This reaction allows for the direct connection of a terminal alkyne (propargyl alcohol) to an aryl halide.

Strategic Selection of Starting Materials:

  • Aryl Halide: 1-Bromo-3-iodobenzene is the ideal starting material. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in the context of the Sonogashira reaction's catalytic cycle.[1][4] This chemoselectivity ensures that the coupling occurs exclusively at the iodo-position, preserving the bromo-substituent for potential downstream modifications, a common requirement in drug development.

  • Alkyne: Propargyl alcohol (prop-2-yn-1-ol) is the direct source of the propynol moiety.[5]

The overall transformation is depicted below:

Figure 1: Overall reaction scheme for the synthesis.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
1-Bromo-3-iodobenzene282.912.83 g1.0
Propargyl alcohol56.060.62 g (0.7 mL)1.1
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.560.23 g0.02
Copper(I) iodide (CuI)190.450.038 g0.02
Triethylamine (TEA)101.194.2 mL3.0
Tetrahydrofuran (THF), anhydrous-50 mL-

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add 1-bromo-3-iodobenzene (2.83 g, 10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol), and copper(I) iodide (0.038 g, 0.2 mmol).

    • Fit the flask with a condenser and a rubber septum.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is sensitive to air.[1]

  • Addition of Reagents:

    • Under a positive flow of the inert gas, add anhydrous THF (50 mL) and triethylamine (4.2 mL, 30 mmol) via syringe.

    • Finally, add propargyl alcohol (0.7 mL, 11 mmol) dropwise via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting aryl halide on TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate, is recommended to isolate the desired product.

  • Characterization:

    • The purified product, this compound, should be a pale yellow solid or oil.

    • Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

The "Why": Understanding the Core Principles

A deep understanding of the reaction mechanism is key to troubleshooting and adapting the protocol. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition (Ar-Pd(II)-I L₂) pd0->pd_add Ar-I pd_trans Transmetalation (Ar-Pd(II)-C≡CR L₂) pd_add->pd_trans Cu-C≡CR pd_elim Reductive Elimination (Ar-C≡CR) pd_trans->pd_elim pd_elim->pd0 Product Out cui CuI cu_alkyne π-Alkyne Complex cui->cu_alkyne R-C≡C-H cu_acetylide Copper Acetylide (Cu-C≡CR) cu_alkyne->cu_acetylide Base (-H⁺) cu_acetylide->pd_add Transfers Acetylide cu_acetylide->cui To Pd Cycle

Figure 2: Simplified catalytic cycles of the Sonogashira reaction.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide, forming a Pd(II) intermediate.[2] This is the rate-determining step and is much faster for iodides than bromides.[1]

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne and the base to form a copper acetylide intermediate.[7] The base (triethylamine) is crucial for deprotonating the alkyne, making it nucleophilic.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium center.

  • Reductive Elimination: The final step involves the reductive elimination of the product from the palladium center, regenerating the active Pd(0) catalyst.[4]

Why are anhydrous and anaerobic conditions necessary?

  • Anhydrous (water-free): To prevent unwanted side reactions and ensure the stability of the catalysts.

  • Anaerobic (oxygen-free): The Pd(0) catalyst can be oxidized by air, rendering it inactive. Oxygen can also promote the homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[1]

Safety and Handling

  • 1-Bromo-3-iodobenzene: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Propargyl alcohol: Flammable and toxic. Work in a well-ventilated fume hood.

  • Palladium catalyst: Handle with care, as palladium compounds can be toxic.

  • Triethylamine: Corrosive and has a strong odor. Always handle in a fume hood.

  • Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources.

Conclusion

The Sonogashira coupling provides a reliable and efficient pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the inert atmosphere, and by understanding the roles of each reagent, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science. The chemoselective nature of the reaction using 1-bromo-3-iodobenzene is a key strategic advantage, offering a handle for subsequent chemical transformations.

References

An In-depth Technical Guide to 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(3-Bromophenyl)prop-2-yn-1-ol, a versatile chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, properties, and strategic applications, emphasizing its utility in constructing complex molecular architectures.

Compound Identification and Overview

This compound is a trifunctional organic compound featuring a bromo-substituted phenyl ring, a propargyl alcohol moiety, and an internal alkyne. This unique combination of reactive sites makes it a highly valuable building block in synthetic chemistry. The bromine atom serves as a key handle for cross-coupling reactions, the hydroxyl group can be modified or used to direct reactions, and the alkyne provides a rigid linker and a site for cycloadditions or further functionalization. Its strategic importance lies in its ability to act as a linchpin, enabling the rapid assembly of diverse and complex molecules for screening in drug discovery programs.[1]

Table 1: Core Compound Identifiers

Identifier Value Source(s)
Chemical Name This compound [2]
CAS Number 170859-80-0 [3][4][5][6][7]
Molecular Formula C₉H₇BrO [3][4]
Molecular Weight 211.06 g/mol [3]

| Chemical Structure | Chemical structure of this compound | N/A |

Physicochemical & Spectral Properties

Understanding the physical and spectral characteristics of a compound is paramount for its effective use in synthesis and analysis.

Table 2: Physicochemical and Computed Properties

Property Value Source(s)
MDL Number MFCD04039055 [6][7]
SMILES OCc1ccc(C#CCO)cc1Br [7]
InChI Key VLPLERWMKJHACA-SECBINFHSA-N [8]
Purity Typically ≥95% N/A
Storage Conditions Inert atmosphere, 2-8°C [7]

| Spectral Data | FT-IR, ¹H NMR, ¹³C NMR data available |[9] |

Synthesis and Mechanistic Insights

The most efficient and widely adopted method for synthesizing arylpropargyl alcohols like this compound is the Sonogashira cross-coupling reaction.[10][11] This Nobel Prize-winning reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[12]

Causality of Reagent Selection

The choice of reagents is critical for a successful Sonogashira coupling:

  • Aryl Halide : 1-Bromo-3-iodobenzene is an ideal starting material. The iodine is significantly more reactive than bromine in the palladium-catalyzed oxidative addition step, allowing for selective coupling at the iodo-position while preserving the bromo- group for subsequent functionalization.[13]

  • Alkyne : Propargyl alcohol (prop-2-yn-1-ol) is the alkyne partner. Its terminal proton is sufficiently acidic to be removed by a mild base, initiating the copper cycle.

  • Catalyst System : A dual-catalyst system is employed. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) orchestrates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a reactive copper acetylide intermediate, which accelerates the crucial transmetalation step.[12]

  • Base : An amine base, such as diisopropylamine or triethylamine, is essential. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide produced during the reaction, driving the equilibrium forward.[14]

  • Solvent : Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent catalyst deactivation and unwanted side reactions.[15]

Generalized Experimental Protocol

This protocol is a representative methodology based on established Sonogashira coupling procedures and should be adapted and optimized for specific laboratory conditions.

  • Inert Atmosphere Preparation : A dried round-bottom flask equipped with a magnetic stir bar is charged with 1-bromo-3-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent and Reagent Addition : Anhydrous, degassed THF is added via syringe, followed by the addition of diisopropylamine (2.5 eq). The mixture is stirred until the solids dissolve.

  • Alkyne Addition : Propargyl alcohol (1.2 eq) is added dropwise to the stirring solution at room temperature.

  • Reaction Monitoring : The reaction is stirred at room temperature (or with gentle heating if necessary) for 3-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up : Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite® to remove the catalyst residues. The filtrate is washed sequentially with saturated aqueous NH₄Cl solution and brine.

  • Purification : The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford this compound.[13]

Visualization of Synthetic Workflow

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification prep Combine Aryl Halide, Pd/Cu Catalysts in Flask purge Purge with Inert Gas prep->purge add_solv Add Anhydrous Solvent & Amine Base purge->add_solv add_alkyne Add Propargyl Alcohol (Dropwise) add_solv->add_alkyne stir Stir at Room Temp (Monitor by TLC/LC-MS) add_alkyne->stir filter Filter through Celite® stir->filter wash Aqueous Wash (NH4Cl, Brine) filter->wash purify Dry, Concentrate & Purify via Chromatography wash->purify product Final Product: This compound purify->product G cluster_bromo Bromo Group Reactions cluster_alkyne Alkyne/Alcohol Reactions start 3-(3-Bromophenyl) prop-2-yn-1-ol suzuki Suzuki Coupling (+ R-B(OH)2) start->suzuki Pd Cat. buchwald Buchwald-Hartwig (+ R2NH) start->buchwald Pd Cat. heck Heck Reaction (+ Alkene) start->heck Pd Cat. click Click Chemistry (+ Azide) start->click Cu(I) Cat. oxidation Oxidation (OH) start->oxidation e.g., PCC etherification Etherification (OH) start->etherification e.g., NaH, R-X product_suzuki Aryl-Aryl Product suzuki->product_suzuki product_buchwald Arylamine Product buchwald->product_buchwald product_heck Styrene Product heck->product_heck product_click Triazole Product click->product_click product_oxidation Aldehyde/Acid oxidation->product_oxidation product_ether Ether Product etherification->product_ether

References

Solubility of 3-(3-Bromophenyl)prop-2-yn-1-ol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(3-Bromophenyl)prop-2-yn-1-ol in Common Organic Solvents

Introduction

This compound is a propargylic alcohol derivative whose utility in synthetic chemistry and materials science is of growing interest. Its structure, featuring a polar hydroxyl group, a reactive alkyne moiety, and a bulky, nonpolar bromophenyl ring, presents a unique combination of functionalities. This structural complexity dictates its physical properties, paramount among which is its solubility. For researchers in drug development and process chemistry, a comprehensive understanding of this compound's solubility profile is not merely academic; it is a critical prerequisite for reaction design, purification strategy, formulation, and ultimately, the successful application of this versatile molecule.

This guide provides a detailed analysis of the predicted solubility of this compound across a spectrum of common organic solvents. In the absence of extensive empirical data in published literature, we will apply fundamental principles of physical organic chemistry to forecast its behavior. Furthermore, we will furnish a robust, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to validate these predictions and establish reliable data for their specific applications.

Molecular Structure and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of similia similibus solvuntur—"like dissolves like." The energetic favorability of dissolution depends on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of this compound (Figure 1) is amphiphilic, containing distinct polar and nonpolar regions.

  • Polar Region: The primary alcohol (-CH₂OH) is a potent hydrophilic group, capable of acting as both a hydrogen bond donor and acceptor.[1] This feature suggests favorable interactions with polar protic solvents.

  • Nonpolar Region: The 3-bromophenyl group is large, hydrophobic, and governed by London dispersion forces. This aromatic moiety will drive solubility in nonpolar and moderately polar aprotic solvents that can engage in π-stacking or have similar polarizability.[2][3][4]

  • Alkyne Group: The carbon-carbon triple bond introduces a region of high electron density, contributing to dipole-dipole and induced-dipole interactions.

Based on this structural analysis, we can predict a nuanced solubility profile. The compound is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or hexane) but is expected to exhibit good solubility in solvents of intermediate polarity, particularly those that can accommodate both hydrogen bonding and nonpolar interactions.

dot

Figure 1: Key functional groups influencing solubility.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, moving from high polarity to low polarity.

SolventPolarity TypeKey Intermolecular ForcesPredicted SolubilityRationale
Water Polar ProticHydrogen Bonding, Dipole-DipoleInsoluble Despite the hydroxyl group, the large, hydrophobic bromophenyl moiety is expected to dominate, making dissolution in water energetically unfavorable.
Methanol Polar ProticHydrogen Bonding, Dipole-DipoleSoluble Methanol's small alkyl chain and ability to hydrogen bond effectively with the solute's hydroxyl group should overcome the nonpolar contributions.[5]
Ethanol Polar ProticHydrogen Bonding, Dipole-DipoleSoluble Similar to methanol, ethanol is an excellent solvent for this compound. Its slightly larger alkyl group may even improve interactions with the phenyl ring.[2][3]
Acetone Polar AproticDipole-Dipole, DispersionHighly Soluble Acetone's polarity is intermediate. It can act as a hydrogen bond acceptor for the solute's -OH group while its methyl groups interact favorably with the bromophenyl ring.[2][6]
Ethyl Acetate Polar AproticDipole-Dipole, DispersionSoluble Offers a good balance of polar (ester) and nonpolar (ethyl and acetyl) character, making it well-suited to solvate the amphiphilic solute.
Dichloromethane (DCM) Polar AproticDipole-Dipole, DispersionSoluble DCM is a relatively nonpolar solvent that can effectively solvate the large bromophenyl ring. The solute's hydroxyl group may limit its ultimate solubility compared to more nonpolar compounds.
Toluene Nonpolar AromaticDispersion, π-stackingSparingly Soluble The aromatic nature of toluene will lead to favorable π-stacking interactions with the bromophenyl ring. However, its inability to hydrogen bond will make solvating the polar hydroxyl group difficult.
Hexane Nonpolar AliphaticDispersionInsoluble As a nonpolar alkane, hexane lacks the ability to form the strong interactions (hydrogen bonds, dipole-dipole) required to break apart the solute-solute interactions and solvate the polar hydroxyl group.

Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

To move from prediction to empirical fact, a rigorous experimental protocol is necessary. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It is a self-validating system because it ensures that the solution has reached saturation, a state of thermodynamic equilibrium.[7][8]

Causality Behind Experimental Choices
  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility and standardization. A water bath is used to ensure thermal stability.

  • Use of Excess Solute: Adding an amount of solute that is visibly in excess ensures that the solvent becomes fully saturated. This is the cornerstone of measuring maximum solubility.

  • Agitation (Shaking): Continuous agitation increases the surface area of the solid solute exposed to the solvent, accelerating the rate at which equilibrium is reached.

  • Equilibration Time: Allowing sufficient time (e.g., 24-48 hours) is crucial to ensure the system has truly reached thermodynamic equilibrium and the measured concentration is the true solubility, not a kinetic artifact.

  • Filtration: After equilibration, it is imperative to separate the undissolved solid from the saturated solution without altering the temperature or composition. A syringe filter is an efficient tool for this purpose.

  • Quantitative Analysis: A reliable analytical technique like High-Performance Liquid Chromatography (HPLC) is required to accurately determine the concentration of the solute in the filtered, saturated solution. A calibration curve is essential for converting the analytical signal into a concentration value (e.g., mg/mL or mol/L).

Step-by-Step Methodology
  • Preparation of Materials:

    • This compound (solid, >98% purity)

    • Selected organic solvents (HPLC grade)

    • 20 mL glass vials with screw caps

    • Analytical balance (± 0.1 mg)

    • Thermostatic shaker water bath

    • 5 mL syringes

    • 0.22 µm PTFE syringe filters

    • Volumetric flasks and pipettes for dilutions

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Experimental Procedure:

    • Step 1: Sample Preparation: To a series of labeled 20 mL glass vials, add an excess amount (e.g., ~100 mg, accurately weighed) of this compound.

    • Step 2: Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the desired solvent to each vial.

    • Step 3: Equilibration: Securely cap the vials and place them in the thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant rate for 24 to 48 hours. After this period, cease agitation and allow the vials to rest in the bath for at least 2 hours for the excess solid to settle.

    • Step 4: Sample Withdrawal and Filtration: Carefully withdraw an aliquot (e.g., 2-3 mL) of the supernatant from a vial using a syringe, avoiding the solid material at the bottom. Immediately attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, labeled vial.

    • Step 5: Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Step 6: Quantitative Analysis: Analyze the diluted sample using a pre-validated HPLC method. Determine the concentration of the solute by comparing its peak area to a standard calibration curve.

  • Data Analysis:

    • Calculate the concentration of the diluted sample from the calibration curve.

    • Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the results in appropriate units (e.g., g/L, mg/mL, or mol/L).

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh excess solute (~100 mg) B Add precise volume of solvent (10.0 mL) A->B C Seal vial and place in shaker bath (25°C) B->C D Agitate for 24-48 hours C->D E Settle for >2 hours D->E F Withdraw supernatant with syringe E->F G Filter with 0.22 µm PTFE filter F->G H Prepare accurate dilution G->H I Analyze by HPLC H->I J Calculate concentration vs. calibration curve I->J

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the terminal alkyne in 3-(3-bromophenyl)prop-2-yn-1-ol, a versatile building block in organic synthesis and drug discovery. The document explores the key transformations of the alkyne moiety, including Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and deprotonation/alkylation reactions. For each reaction class, we delve into the underlying mechanistic principles, provide detailed and validated experimental protocols, and discuss the influence of the molecule's unique structural features—the bromophenyl ring and the propargylic alcohol—on the reactivity and outcome of these transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates three key functionalities: a terminal alkyne, an aryl bromide, and a primary alcohol. This trifecta of reactive sites allows for sequential and orthogonal chemical modifications, making it an ideal scaffold for the construction of complex molecular architectures.

The terminal alkyne is the focal point of this guide. Its sp-hybridized carbons and acidic terminal proton bestow upon it a unique reactivity profile.[1] The high electron density of the triple bond makes it susceptible to electrophilic additions and cycloaddition reactions, while the acidity of the terminal proton (pKa ≈ 25) allows for easy deprotonation to form a potent acetylide nucleophile.[2] The presence of the electron-withdrawing bromophenyl group can subtly influence the acidity of the alkyne proton and the electron density of the triple bond, while the propargylic alcohol offers a handle for further derivatization or can participate in intramolecular processes.

This guide will dissect the core reactions of the terminal alkyne, providing both theoretical understanding and practical, field-tested protocols.

Palladium-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3][4][5][6] This reaction is of paramount importance for the derivatization of this compound, as it allows for the extension of the carbon skeleton at the alkyne terminus.

Mechanistic Rationale

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[3][7] The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5]

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (in this case, an external aryl halide, not the one on the molecule itself) to form a Pd(II) intermediate.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium center.

    • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

  • Copper Cycle:

    • The terminal alkyne reacts with a Cu(I) salt in the presence of the base to form a copper(I) acetylide intermediate.[5] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

The choice of palladium catalyst, ligands, copper source, base, and solvent are all critical for a successful Sonogashira coupling and can be tailored to the specific substrates involved.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the coupling of this compound with a generic aryl iodide.

Table 1: Reagents and Typical Reaction Parameters for Sonogashira Coupling

Reagent/ParameterRecommended Amount/ConditionPurpose
This compound1.0 equivAlkyne source
Aryl Iodide1.2 equivCoupling partner
Pd(PPh₃)₂Cl₂0.02 equiv (2 mol%)Palladium catalyst precursor
CuI0.04 equiv (4 mol%)Copper co-catalyst
Triethylamine (Et₃N)3.0 equivBase and solvent
THF (anhydrous)To desired concentration (e.g., 0.1 M)Solvent
TemperatureRoom Temperature to 50 °CReaction temperature
AtmosphereInert (Nitrogen or Argon)Prevents oxidation of catalyst

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-dried flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous THF followed by triethylamine via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices
  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for high yields under mild conditions.[5] The copper facilitates the formation of the reactive acetylide species, accelerating the transmetalation step.

  • Base: An amine base, such as triethylamine, serves multiple roles: it deprotonates the terminal alkyne, neutralizes the HX formed during the reaction, and can also act as a ligand for the metal centers.[6]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation. Therefore, maintaining an inert atmosphere is critical to prevent catalyst deactivation and ensure high catalytic turnover.

Visualization of the Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine Reactants: - Alkyne - Aryl Halide - Pd Catalyst - CuI inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Anhydrous Solvent & Base inert->solvent stir Stir at RT-50°C solvent->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product product purify->product Pure Product

Caption: A generalized experimental workflow for the Sonogashira coupling reaction.

"Click" Chemistry: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, known for its high efficiency, selectivity, and biocompatibility.[8][9][10] It provides a robust method for the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[11]

Mechanistic Principles

The CuAAC reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[12] The reaction proceeds through a stepwise mechanism, in contrast to the concerted thermal Huisgen cycloaddition, and exclusively yields the 1,4-disubstituted triazole regioisomer.[11]

The key steps are:

  • Formation of a copper(I) acetylide.

  • Coordination of the azide to the copper center.

  • Cyclization to form a six-membered copper-containing intermediate.

  • Rearomatization and protonolysis to release the triazole product and regenerate the copper catalyst.

Experimental Protocol: CuAAC Reaction of this compound with an Organic Azide

This protocol outlines a general procedure for the CuAAC reaction.

Table 2: Reagents and Typical Reaction Parameters for CuAAC

Reagent/ParameterRecommended Amount/ConditionPurpose
This compound1.0 equivAlkyne source
Organic Azide1.1 equivAzide source
CuSO₄·5H₂O0.05 equiv (5 mol%)Copper(II) precatalyst
Sodium Ascorbate0.10 equiv (10 mol%)Reducing agent
Solventt-BuOH/H₂O (1:1)Biphasic solvent system
TemperatureRoom TemperatureReaction temperature

Step-by-Step Methodology:

  • Reactant Solution: In a flask, dissolve this compound (1.0 equiv) and the organic azide (1.1 equiv) in a 1:1 mixture of t-butanol and water.

  • Catalyst Addition: To the stirred solution, add an aqueous solution of sodium ascorbate (0.10 equiv) followed by an aqueous solution of CuSO₄·5H₂O (0.05 equiv). A color change is typically observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices
  • In Situ Catalyst Generation: The use of CuSO₄ and sodium ascorbate provides a simple and efficient way to generate the active Cu(I) catalyst in situ, avoiding the need to handle potentially unstable Cu(I) salts.[12]

  • Solvent System: A mixture of t-butanol and water is a common solvent system for CuAAC reactions as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst solutions.[10]

  • Stoichiometry: A slight excess of the azide is often used to ensure complete consumption of the alkyne.

Visualization of the CuAAC Mechanism

CuAAC_Mechanism Alkyne Terminal Alkyne (R-C≡CH) Cu_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Alkyne->Cu_Acetylide + Cu(I) CuI Cu(I) Catalyst CuI->Cu_Acetylide Coord_Complex Coordinated Complex Cu_Acetylide->Coord_Complex Azide Organic Azide (R'-N3) Azide->Coord_Complex Cyclization Cyclization Coord_Complex->Cyclization Cu_Triazolide Copper Triazolide Intermediate Cyclization->Cu_Triazolide Protonation Protonation Cu_Triazolide->Protonation + H+ Protonation->CuI Regenerates Catalyst Triazole 1,4-Disubstituted Triazole Product Protonation->Triazole

Caption: A simplified representation of the catalytic cycle for the CuAAC reaction.

Deprotonation and Nucleophilic Reactivity

The acidity of the terminal proton of the alkyne allows for its deprotonation by a strong base to form a highly nucleophilic acetylide anion.[13] This acetylide can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond.[2]

Choice of Base and Reaction Conditions

The pKa of the terminal alkyne proton is approximately 25, which means a very strong base is required for complete deprotonation.[2] Common bases used for this purpose include organolithium reagents (e.g., n-butyllithium) and sodium amide (NaNH₂).[13][14] The reaction is typically carried out in an anhydrous aprotic solvent, such as THF, at low temperatures to prevent side reactions.

Experimental Protocol: Deprotonation and Alkylation

This protocol describes a general procedure for the deprotonation of this compound followed by alkylation with an alkyl bromide.

Table 3: Reagents and Typical Reaction Parameters for Deprotonation-Alkylation

Reagent/ParameterRecommended Amount/ConditionPurpose
This compound1.0 equivAlkyne source
n-Butyllithium (n-BuLi)1.1 equivStrong base
Alkyl Bromide1.2 equivElectrophile
Anhydrous THFTo desired concentration (e.g., 0.1 M)Solvent
Temperature-78 °C to 0 °CControl reactivity
AtmosphereInert (Nitrogen or Argon)Prevent reaction with air/moisture

Step-by-Step Methodology:

  • Reaction Setup: To a dry, oven-dried flask under an inert atmosphere, add a solution of this compound in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-butyllithium in hexanes dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Alkylation: Add the alkyl bromide dropwise to the solution of the lithium acetylide at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices
  • Strong Base: n-Butyllithium is a sufficiently strong base to quantitatively deprotonate the terminal alkyne.[14]

  • Low Temperature: The use of low temperatures (-78 °C) is critical to control the exothermicity of the deprotonation and to prevent potential side reactions, such as the reaction of n-BuLi with the aryl bromide.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards water and other protic sources.[15] Therefore, strictly anhydrous conditions are essential for the success of this reaction.

Visualization of the Deprotonation-Alkylation Logical Flow

Deprotonation_Alkylation start Start: Alkyne in Anhydrous THF cool Cool to -78 °C start->cool add_base Add n-BuLi (Deprotonation) cool->add_base form_acetylide Formation of Lithium Acetylide add_base->form_acetylide add_electrophile Add Alkyl Halide (Electrophile) form_acetylide->add_electrophile sn2 SN2 Reaction add_electrophile->sn2 warm Warm to RT sn2->warm quench Aqueous Quench warm->quench product Alkylated Product quench->product

Caption: Logical flow diagram for the deprotonation and subsequent alkylation of a terminal alkyne.

Other Notable Reactions of the Terminal Alkyne

While the Sonogashira, CuAAC, and deprotonation-alkylation reactions are the most common transformations, the terminal alkyne in this compound can undergo other important reactions as well.

  • Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond can occur once to yield a vinyl halide, or twice to form a geminal dihalide.[16][17] The regioselectivity of the addition typically follows Markovnikov's rule, with the halogen adding to the more substituted carbon.[18] Anti-Markovnikov addition can be achieved with HBr in the presence of peroxides.[16][19]

  • Hydration: In the presence of a mercury(II) catalyst, water can be added across the triple bond to form an enol, which then tautomerizes to a methyl ketone.[17]

Conclusion

This compound is a highly versatile synthetic intermediate due to the distinct and exploitable reactivity of its terminal alkyne. The ability to undergo robust and high-yielding reactions such as Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition, and deprotonation-alkylation makes it a valuable building block for the synthesis of a diverse array of complex molecules. A thorough understanding of the mechanistic principles and careful control of reaction conditions, as outlined in this guide, are essential for successfully harnessing the synthetic potential of this powerful scaffold in research and development.

References

An In-depth Technical Guide: The Role of the Bromine Substituent in the Reactivity of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the bromine substituent in the reactivity of 3-(3-Bromophenyl)prop-2-yn-1-ol. This versatile building block possesses three key reactive sites: the aryl bromide, the propargylic alcohol, and the terminal alkyne. The bromine atom, positioned at the meta-position of the phenyl ring, profoundly influences the chemical behavior of each of these functionalities. This guide will delve into the electronic and steric effects of the bromine substituent, its pivotal role in transition metal-catalyzed cross-coupling reactions, and its impact on the reactivity of the adjacent propargylic alcohol and alkyne moieties. Detailed mechanistic discussions, field-proven experimental protocols, and data-driven insights are presented to empower researchers in leveraging the unique chemical properties of this compound for applications in organic synthesis and drug discovery.

Introduction: The Strategic Importance of Bromine in a Multifunctional Scaffold

This compound is a molecule of significant interest in synthetic organic chemistry due to its trifunctional nature. The presence of an aryl bromide, a propargylic alcohol, and a terminal alkyne within the same structure offers a rich platform for molecular elaboration. The bromine substituent is not a passive spectator; its strategic placement on the phenyl ring dictates the reactivity and synthetic utility of the entire molecule.

The core of this guide is to dissect the multifaceted role of this halogen atom. We will explore how its inherent electronic properties—a combination of inductive electron withdrawal and resonance electron donation—modulate the reactivity of the aromatic ring and the adjacent functionalities. Furthermore, the bromine atom serves as a highly effective functional handle for the construction of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. Understanding these influences is paramount for the rational design of synthetic routes and the development of novel molecular entities.

Electronic and Steric Landscape: The Influence of the Bromine Substituent

The reactivity of this compound is fundamentally governed by the electronic and steric effects imparted by the bromine atom.

Electronic Effects: A Duality of Inductive Withdrawal and Resonance Donation

The bromine atom exhibits a dual electronic nature:

  • Inductive Effect (-I): Due to its high electronegativity relative to carbon, bromine withdraws electron density from the phenyl ring through the sigma bond framework. This inductive effect deactivates the aromatic ring towards electrophilic aromatic substitution compared to unsubstituted benzene.

  • Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the benzene ring.[1] This resonance donation of electron density partially counteracts the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, leading to an overall deactivation of the ring.[1] The p-π conjugation between the bromine's p-orbitals and the phenyl ring's π-system can influence the molecule's optical properties and molecular orbital energy levels.[2]

This electronic interplay has significant consequences for the reactivity of the molecule. While the overall ring is deactivated, the ortho and para positions are less deactivated than the meta position due to the directing nature of the resonance effect.

Steric Considerations

The bromine atom at the meta position presents a moderate steric profile. While not as bulky as an iodine atom, its presence can influence the approach of reagents to the adjacent positions on the aromatic ring. In the context of this compound, the meta-positioning of the bromine has minimal direct steric impact on the propargylic alcohol and alkyne functionalities. However, in reactions involving ortho-lithiation or directed metalation, the steric presence of the bromine can play a role in directing the regioselectivity.

The Aryl Bromide as a Locus of Reactivity: Gateway to Molecular Complexity

The carbon-bromine bond is the most versatile functional handle in this compound for the construction of new bonds. Aryl bromides are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions due to their optimal balance of reactivity and stability.[3][4]

Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira coupling is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][6] In the case of this compound, the aryl bromide can be coupled with another terminal alkyne, leading to the synthesis of more complex, conjugated systems.

Mechanistic Rationale: The reaction typically involves a palladium(0) catalyst and a copper(I) co-catalyst.[6] The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex.[4][7] Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide.[6] Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.[6]

Workflow: Sonogashira Coupling

G cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative\nAddition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R Ar-Pd(II)-C≡C-R Transmetalation->Ar-Pd(II)-C≡C-R Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-C≡C-R Ar-C≡C-R Reductive\nElimination->Ar-C≡C-R Cu(I)X Cu(I)X Alkyne\nActivation Alkyne Activation Cu(I)X->Alkyne\nActivation H-C≡C-R, Base Cu-C≡C-R Cu-C≡C-R Alkyne\nActivation->Cu-C≡C-R Cu-C≡C-R->Transmetalation caption Fig. 1: Simplified Sonogashira Coupling Mechanism

Caption: Fig. 1: Simplified Sonogashira Coupling Mechanism

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).

  • Solvent and Reagents: Add degassed solvent, such as THF or DMF, followed by a suitable base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 eq.).

  • Addition of Coupling Partner: Add phenylacetylene (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester.[8] This reaction is exceptionally valuable for the synthesis of biaryl structures, which are prevalent in pharmaceuticals and materials science.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex.[4] The resulting arylpalladium(II) halide complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the organoboron compound with a base. The final step is reductive elimination, which affords the biaryl product and regenerates the Pd(0) catalyst.[4]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).

  • Solvent System: Add a mixture of solvents, commonly toluene and water or dioxane and water, to dissolve the reactants.

  • Reaction Conditions: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere and monitor the reaction progress.

  • Work-up and Purification: After completion, cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Heck Coupling: Olefination of the Aryl Ring

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] This transformation is a powerful tool for the synthesis of styrenyl derivatives and other vinylarenes.

Mechanistic Rationale: The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst.[10] The resulting arylpalladium(II) complex then undergoes migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the final product and a hydridopalladium(II) complex. The base in the reaction mixture then regenerates the active Pd(0) catalyst.[10]

Data Summary: Cross-Coupling Reactions

Coupling ReactionCoupling PartnerBond FormedKey Reagents
SonogashiraTerminal AlkyneC(sp²)-C(sp)Pd catalyst, Cu(I) co-catalyst, Amine base
Suzuki-MiyauraOrganoboronC(sp²)-C(sp²)Pd catalyst, Base (e.g., Na₂CO₃, K₂CO₃)
HeckAlkeneC(sp²)-C(sp²)Pd catalyst, Base (e.g., Et₃N, K₂CO₃)

Reactivity of the Propargylic Alcohol Moiety

The propargylic alcohol functionality in this compound is a versatile reactive site, susceptible to oxidation, reduction, and substitution reactions. The presence of the 3-bromophenyl group can influence the course of these transformations.

Oxidation to Propargyl Aldehydes and Ketones

The selective oxidation of propargylic alcohols to the corresponding α,β-acetylenic aldehydes or ketones is a crucial transformation in organic synthesis.[11][12] These products are valuable intermediates for the synthesis of various heterocycles and natural products.

A variety of oxidizing agents can be employed, ranging from stoichiometric reagents like manganese dioxide (MnO₂) and chromium-based oxidants to milder, catalytic systems.[13] Modern methods often utilize catalytic systems such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant like calcium hypochlorite or in aerobic oxidation systems catalyzed by iron or copper salts.[11][12][14]

Experimental Protocol: TEMPO-Catalyzed Oxidation

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent like dichloromethane, add TEMPO (0.05-0.1 eq.).

  • Addition of Co-oxidant: Slowly add a solution of the co-oxidant, such as calcium hypochlorite in water, to the reaction mixture while maintaining the temperature at 0-25 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify the resulting aldehyde by column chromatography.

Reduction of the Propargylic Alcohol

The alkyne and the alcohol functionalities can be selectively reduced.

  • Reduction of the Alkyne: Catalytic hydrogenation over Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) will selectively reduce the alkyne to a cis-alkene, affording the corresponding allylic alcohol.[15][16] Complete saturation to the saturated alcohol can be achieved using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere.[15]

  • Deoxygenation: The hydroxyl group can be removed through a deoxygenation reaction. For instance, a calcium-catalyzed reduction using triethylsilane can deoxygenate the propargylic alcohol to the corresponding hydrocarbon.[17]

Nucleophilic Substitution

The hydroxyl group of a propargylic alcohol is a poor leaving group but can be activated by a Lewis or Brønsted acid catalyst to undergo nucleophilic substitution.[18][19] This allows for the introduction of a variety of nucleophiles at the propargylic position, leading to the formation of C-C, C-O, C-N, and C-S bonds.[20] Catalysts such as gold, silver, iron, and ruthenium complexes have been shown to be effective for these transformations.[20][21][22]

Mechanism: Acid-Catalyzed Nucleophilic Substitution

G Propargylic Alcohol Propargylic Alcohol Protonation Protonation Propargylic Alcohol->Protonation H+ Activated Alcohol Activated Alcohol Protonation->Activated Alcohol Loss of H2O Loss of H2O Activated Alcohol->Loss of H2O Propargyl Cation Propargyl Cation Loss of H2O->Propargyl Cation Nucleophilic Attack Nucleophilic Attack Propargyl Cation->Nucleophilic Attack Nu- Substituted Product Substituted Product Nucleophilic Attack->Substituted Product caption Fig. 2: General Mechanism for Acid-Catalyzed Propargylic Substitution

Caption: Fig. 2: General Mechanism for Acid-Catalyzed Propargylic Substitution

The Terminal Alkyne: A Versatile Handle for Further Functionalization

The terminal alkyne in this compound provides another avenue for molecular diversification, most notably through its participation in Sonogashira couplings (as the alkyne component), click chemistry, and other addition reactions. The acidity of the terminal proton allows for the formation of metal acetylides, which can then act as nucleophiles.

Conclusion: A Strategically Designed Building Block

The bromine substituent in this compound is a key determinant of its reactivity and synthetic utility. It serves as a robust and versatile handle for the introduction of a wide range of functional groups through well-established and reliable cross-coupling methodologies. Concurrently, its electronic influence on the aromatic ring and the adjacent reactive centers must be considered when planning synthetic strategies. This guide has provided a detailed overview of the role of the bromine atom, supplemented with practical experimental protocols, to aid researchers in effectively harnessing the synthetic potential of this valuable trifunctional building block. The strategic interplay of the aryl bromide, propargylic alcohol, and terminal alkyne, modulated by the bromine substituent, makes this compound a powerful tool for the efficient construction of complex molecular architectures relevant to the fields of medicinal chemistry and materials science.

References

A Technical Guide to 3-(3-Bromophenyl)prop-2-yn-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 3-(3-Bromophenyl)prop-2-yn-1-ol, a valuable building block for researchers in organic synthesis and medicinal chemistry. We will delve into its chemical properties, reliable commercial sources, synthesis protocols, and its applications in the development of novel therapeutics.

Introduction

This compound (CAS No. 170859-80-0) is a bifunctional molecule featuring a brominated phenyl ring and a propargyl alcohol moiety. This unique combination of reactive sites makes it a versatile intermediate for introducing both aromatic and alkynyl functionalities into more complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the terminal alkyne and primary alcohol offer numerous possibilities for further chemical transformations. These characteristics have positioned this compound as a compound of interest in the synthesis of pharmacologically active molecules, particularly in the realm of kinase inhibitors.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring the purity of the resulting products.

PropertyValueSource
CAS Number 170859-80-0--INVALID-LINK--[1]
Molecular Formula C₉H₇BrO--INVALID-LINK--[2]
Molecular Weight 211.06 g/mol --INVALID-LINK--[2]
Appearance Typically a solidSupplier Information
Melting Point Not consistently reported; requires experimental verification.
Solubility Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.General chemical knowledge

Spectroscopic Data (Predicted and Representative)

While experimentally derived spectra are the gold standard, predicted data and spectra of analogous compounds can provide valuable guidance for characterization.

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of δ 7.2-7.8 ppm), a singlet for the acetylenic proton (around δ 2.5 ppm), a doublet for the methylene protons adjacent to the hydroxyl group (around δ 4.5 ppm), and a triplet for the hydroxyl proton (variable).

  • ¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum will display signals for the aromatic carbons (δ 120-135 ppm), the acetylenic carbons (δ 80-90 ppm), and the carbon of the methylene group (around δ 51 ppm). The carbon attached to the bromine atom will be shifted downfield.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies are expected for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (~2100-2260 cm⁻¹, typically weak), and C-Br stretch in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. When selecting a supplier, researchers should consider purity, available quantities, lead times, and the availability of certificates of analysis.

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥95%Gram to multi-gram scale
BLDpharm ≥97%Gram to kilogram scale[3]
Apollo Scientific Not specifiedGram quantities
Cenmed Enterprises ≥95%Milligram to gram scale[4]
Dabos Not specifiedGram quantities[5]
ChemicalBook Lists multiple suppliers in China with purities ranging from 97% to >98% (HPLC)Gram to kilogram scale

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Sonogashira_Synthesis 3-Bromobenzaldehyde 3-Bromobenzaldehyde Product This compound 3-Bromobenzaldehyde->Product Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Product Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Product Catalyst Cu_Cocatalyst CuI Cu_Cocatalyst->Product Co-catalyst Base Base (e.g., Et₃N) Base->Product Base Drug_Discovery_Application Start This compound Step1 Functionalization of Alcohol and/or Alkyne Start->Step1 Step2 Cross-Coupling at Bromine Position Start->Step2 Intermediate Advanced Intermediate Step1->Intermediate Step2->Intermediate Final Kinase Inhibitor Candidate Intermediate->Final

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of Sonogashira Coupling with 3-(3-Bromophenyl)prop-2-yn-1-ol in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] This guide provides an in-depth technical overview and detailed protocols for the strategic use of 3-(3-bromophenyl)prop-2-yn-1-ol, a versatile building block, in Sonogashira coupling reactions. We will explore its application as both an aryl halide and a terminal alkyne coupling partner, discuss the underlying mechanistic principles, and offer practical guidance for reaction optimization and troubleshooting. This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage this powerful reaction for the synthesis of complex molecular architectures.

Introduction: The Power of the Sonogashira Coupling

First reported in 1975, the Sonogashira reaction has become an indispensable tool for the synthesis of arylalkynes and conjugated enynes.[3] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a terminal alkyne with an aryl or vinyl halide.[4][5] Its broad functional group tolerance and mild reaction conditions have made it a favored method in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][6][7]

The substrate at the heart of this guide, this compound, is a bifunctional molecule that can participate in Sonogashira couplings in two distinct ways:

  • As an Aryl Halide: The bromo-substituted phenyl ring can be coupled with a variety of terminal alkynes.

  • As a Terminal Alkyne: The propargyl alcohol moiety provides a terminal alkyne for coupling with various aryl or vinyl halides.

This dual reactivity makes it a highly valuable synthon for the construction of unsymmetrical diarylalkynes and other complex conjugated systems, which are prevalent in medicinal chemistry and materials science.[3][8][9]

The Mechanism: A Symphony of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][10] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., this compound) to form a Pd(II) intermediate.[5]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[5]

The Copper Cycle:

  • Coordination: The terminal alkyne coordinates to the copper(I) salt.

  • Deprotonation: The amine base facilitates the deprotonation of the alkyne, forming a copper acetylide intermediate.[11] This species is then ready to participate in the transmetalation step of the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Ar-C≡C-R Ar-C≡C-R Ar-Pd(II)L2-C≡C-R Ar-Pd(II)L2-C≡C-R Ar-Pd(II)L2-C≡C-R->Pd(0)L2 Reductive Elimination Ar-Pd(II)L2-C≡C-R->Ar-C≡C-R Cu-X Cu-X Cu-C≡C-R Cu-C≡C-R Cu-X->Cu-C≡C-R Acetylide Formation H-C≡C-R H-C≡C-R H-C≡C-R->Cu-C≡C-R Base Base Base->Cu-C≡C-R Cu-C≡C-R->Ar-Pd(II)L2-X

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocols

The following protocols are designed to be robust starting points. Optimization may be required based on the specific coupling partner.

Protocol 1: this compound as the Aryl Halide

This protocol details the coupling of this compound with a generic terminal alkyne.

Protocol_1_Workflow start Start reagents Combine Aryl Bromide, Catalysts, and Solvent start->reagents degas Degas with N2/Ar reagents->degas add_reagents Add Base and Terminal Alkyne degas->add_reagents reaction Stir at RT to 60°C add_reagents->reaction monitor Monitor by TLC/GC-MS reaction->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for Protocol 1.

Materials and Reagents:

ReagentMolar Eq.PurityNotes
This compound1.0>98%The limiting reagent.
Terminal Alkyne1.1 - 1.5>98%Excess helps drive the reaction to completion.
Pd(PPh₃)₂Cl₂0.02 - 0.05>98%A common and effective palladium catalyst.[12]
Copper(I) Iodide (CuI)0.04 - 0.10>98%Use a fresh bottle; it can degrade over time.[13]
Triethylamine (TEA) or Diisopropylamine (DIPA)2.0 - 5.0AnhydrousAlso acts as a solvent in some cases.[1]
Tetrahydrofuran (THF) or Toluene-AnhydrousDegas thoroughly before use.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed THF or toluene (to make a ~0.1 M solution with respect to the aryl bromide).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the amine base (e.g., TEA, 3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Stir the reaction at room temperature. If the reaction is sluggish, as is common with aryl bromides, gentle heating to 40-60°C may be required.[5][13]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues.[14]

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: this compound as the Terminal Alkyne

This protocol outlines the coupling of this compound with a generic aryl halide.

Materials and Reagents:

ReagentMolar Eq.PurityNotes
Aryl Halide (Iodide or Bromide)1.0>98%The limiting reagent. Aryl iodides are more reactive.[5]
This compound1.1 - 1.5>98%
Pd(PPh₃)₄0.02 - 0.05>98%Tetrakis(triphenylphosphine)palladium(0) is a common choice.[12]
Copper(I) Iodide (CuI)0.04 - 0.10>98%
Triethylamine (TEA) or Diisopropylamine (DIPA)2.0 - 5.0Anhydrous
N,N-Dimethylformamide (DMF) or THF-AnhydrousDegas thoroughly before use.

Step-by-Step Procedure:

The procedure is very similar to Protocol 1, with the roles of the coupling partners reversed.

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous, degassed solvent (e.g., DMF).

  • Stir for 10 minutes at room temperature.

  • Add the amine base (e.g., DIPA, 4.0 eq) followed by a solution of this compound (1.2 eq) in a small amount of the reaction solvent.

  • Stir the reaction at room temperature for aryl iodides. For aryl bromides, heating to 50-80°C may be necessary.[15]

  • Monitor the reaction progress by TLC or GC-MS.

  • Follow the work-up and purification steps as outlined in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; poor quality reagents; insufficient temperature for aryl bromide; oxygen contamination.[13]Use fresh, high-purity catalysts and reagents.[13] Ensure solvents are anhydrous and thoroughly degassed. For aryl bromides, increase the reaction temperature.[16] Consider using a more active ligand, such as a bulky phosphine.[12][17]
Glaser Homocoupling Presence of oxygen; high copper catalyst loading.[13]Maintain a strict inert atmosphere.[13] Reduce the amount of CuI or consider a copper-free protocol.[1] Slow addition of the alkyne can also minimize this side reaction.[18]
Formation of Palladium Black Catalyst decomposition.[13]This can be caused by impurities or inappropriate solvent choice.[13] Some anecdotal evidence suggests THF may promote its formation.[19] Ensure high purity of all components.
Difficulty in Purification Catalyst residues co-eluting with the product.Filter the crude reaction mixture through a pad of Celite® or silica gel before concentrating.[14] Use of scavenger resins can also be effective for removing trace palladium.

Conclusion

The Sonogashira coupling is a robust and versatile reaction that is central to the synthesis of a wide array of valuable compounds. This compound serves as an excellent bifunctional building block, allowing for sequential or selective couplings to generate complex molecular frameworks. By understanding the reaction mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively utilize this powerful transformation to advance their synthetic goals in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized the landscape of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and selectivity.[1][2] These powerful transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling reactions of a versatile building block, 3-(3-bromophenyl)prop-2-yn-1-ol. This substrate, featuring both an aryl bromide and a propargyl alcohol moiety, offers multiple avenues for molecular diversification through well-established reactions such as the Sonogashira, Suzuki, and Heck couplings. These reactions allow for the strategic introduction of a wide array of functional groups, making this substrate a valuable starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science.

Sonogashira Coupling: Forging Carbon-Carbon sp-sp² Bonds

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, coupling a terminal alkyne with an aryl or vinyl halide.[1][4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][5] The mild reaction conditions and tolerance of a broad range of functional groups make it a highly valuable tool in organic synthesis.[1][2]

Mechanistic Overview of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[1]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

A copper-free variant of the Sonogashira reaction has also been developed to circumvent the formation of undesired alkyne homocoupling (Glaser coupling) products.[1][6]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X to Pd cycle H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Base Base Base Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Heck_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intermediate_Complex Alkene Insertion Intermediate Ar-Pd(II)-X(L2)->Intermediate_Complex Alkene Coordination & Insertion H-Pd(II)-X(L2) H-Pd(II)-X(L2) Intermediate_Complex->H-Pd(II)-X(L2) β-Hydride Elimination (Substituted Alkene) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

References

The Strategic Synthesis of Heterocyclic Scaffolds from 3-(3-Bromophenyl)prop-2-yn-1-ol: A Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Brominated Propargyl Alcohol in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent biological activity is relentless. Heterocyclic compounds form the bedrock of many pharmaceuticals, owing to their diverse steric and electronic properties that enable precise interactions with biological targets. The starting material, 3-(3-bromophenyl)prop-2-yn-1-ol, represents a particularly strategic building block for the synthesis of a wide array of these valuable heterocyclic systems. Its structure is endowed with three key reactive sites: a terminal alkyne for cyclization and coupling reactions, a primary alcohol that can be a nucleophile or a directing group, and a bromine-substituted phenyl ring, which opens avenues for further complexity through cross-coupling reactions.

This comprehensive guide provides detailed application notes and protocols for the synthesis of diverse heterocyclic compounds, including indoles, quinolines, and isoxazoles, originating from this compound. The methodologies presented herein are designed to be robust and adaptable, providing researchers in drug development with a powerful toolkit for generating molecular diversity.

Strategic Overview: Unlocking Heterocyclic Diversity

The synthetic utility of this compound stems from its capacity to undergo a variety of transformations. The alkyne moiety can participate in cyclization reactions, while the bromophenyl group can be functionalized via cross-coupling reactions. This dual reactivity allows for both a modular and convergent approach to complex molecules.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_products Heterocyclic Products This compound This compound Sonogashira Product Sonogashira Product This compound->Sonogashira Product Sonogashira Coupling Isoxazoles Isoxazoles This compound->Isoxazoles [3+2] Cycloaddition Ortho-amino Intermediate Ortho-amino Intermediate Sonogashira Product->Ortho-amino Intermediate Reduction/ Functionalization Indoles Indoles Ortho-amino Intermediate->Indoles Palladium-Catalyzed Cyclization Quinolines Quinolines Ortho-amino Intermediate->Quinolines Acid-Catalyzed Cyclization

Figure 1: Synthetic pathways from this compound.

Part 1: Synthesis of Substituted Indoles via Sonogashira Coupling and Palladium-Catalyzed Cyclization

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The following protocol outlines a robust two-step synthesis of 2,3-disubstituted indoles starting from this compound. The strategy involves an initial Sonogashira coupling to introduce an ortho-aminoaryl group, followed by a palladium-catalyzed intramolecular cyclization.[1][2][3]

Causality Behind Experimental Choices:
  • Sonogashira Coupling: This reaction is a highly efficient method for forming carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp2-hybridized carbons of aryl halides.[4][5][6] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst under mild, basic conditions ensures high yields and functional group tolerance.[5][7]

  • Palladium-Catalyzed Cyclization: The intramolecular cyclization of the resulting ortho-alkynylaniline is effectively catalyzed by palladium complexes. The mechanism likely involves the formation of a palladium-hydride species which inserts into the alkyne, followed by reductive elimination to form the indole ring.[2]

Experimental Protocol 1: Two-Step Indole Synthesis

Step 1: Sonogashira Coupling with 2-Iodoaniline

Reagent/SolventMolar Eq.MWAmount
This compound1.0211.05211 mg
2-Iodoaniline1.1219.03241 mg
Pd(PPh₃)₂Cl₂0.03701.9021 mg
CuI0.05190.459.5 mg
Triethylamine (TEA)3.0101.190.42 mL
Tetrahydrofuran (THF), anhydrous--10 mL

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (211 mg, 1.0 mmol), 2-iodoaniline (241 mg, 1.1 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ortho-alkynylaniline intermediate.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

Reagent/SolventMolar Eq.MWAmount
ortho-Alkynylaniline intermediate1.0-(from Step 1)
Pd(OAc)₂0.05224.5011.2 mg
Tri-n-butylphosphine (P(n-Bu)₃)0.1202.3225 µL
1,4-Dioxane, anhydrous--10 mL

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ortho-alkynylaniline intermediate from Step 1 in anhydrous 1,4-dioxane (10 mL).

  • Add Pd(OAc)₂ (11.2 mg, 0.05 mmol) and tri-n-butylphosphine (25 µL, 0.1 mmol).

  • Heat the reaction mixture to 100 °C and stir for 6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2,3-disubstituted indole.

G cluster_workflow Indole Synthesis Workflow Start This compound + 2-Iodoaniline Sonogashira Sonogashira Coupling (Pd/Cu, TEA, THF, rt) Start->Sonogashira Intermediate Ortho-alkynylaniline Intermediate Sonogashira->Intermediate Cyclization Pd-Catalyzed Cyclization (Pd(OAc)₂, P(n-Bu)₃, Dioxane, 100°C) Intermediate->Cyclization Product 2,3-Disubstituted Indole Cyclization->Product

Figure 2: Workflow for the synthesis of 2,3-disubstituted indoles.

Part 2: Accessing the Quinoline Scaffold

Quinolines are another class of nitrogen-containing heterocycles with significant therapeutic applications. A plausible route to quinoline derivatives from this compound involves an initial functionalization to introduce an ortho-aminobenzaldehyde or a related precursor, followed by a Friedländer-type annulation. A more direct, albeit potentially lower-yielding, approach could involve a three-component reaction.[8][9]

Experimental Protocol 2: Three-Component Quinoline Synthesis

This protocol is a conceptual adaptation of known three-component quinoline syntheses.[8]

Reagent/SolventMolar Eq.MWAmount
This compound1.0211.05211 mg
Aniline1.293.13127 µL
Benzaldehyde1.1106.12112 µL
Ytterbium(III) triflate (Yb(OTf)₃)0.1612.2361 mg
Acetonitrile (MeCN)--5 mL

Procedure:

  • To a sealed tube, add this compound (211 mg, 1.0 mmol), aniline (127 µL, 1.2 mmol), benzaldehyde (112 µL, 1.1 mmol), and Yb(OTf)₃ (61 mg, 0.1 mmol).

  • Add acetonitrile (5 mL) and seal the tube.

  • Heat the reaction mixture to 80 °C for 24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to isolate the desired quinoline derivative.

Part 3: Synthesis of Isoxazoles via [3+2] Cycloaddition

Isoxazoles are five-membered heterocycles containing one nitrogen and one oxygen atom in adjacent positions. They are valuable building blocks in medicinal chemistry. The synthesis of isoxazoles from terminal alkynes can be achieved through various methods, including 1,3-dipolar cycloaddition with nitrile oxides or iron-mediated nitration and cyclization.[10][11][12][13][14]

Causality Behind Experimental Choices:
  • Iron(III) Nitrate as a Reagent: Iron(III) nitrate serves as a cheap and environmentally friendly nitrating and cyclizing agent for the synthesis of isoxazoles from alkynes.[10][12][13] The reaction proceeds through a proposed mechanism involving the formation of a nitro-alkyne intermediate followed by cyclization.

Experimental Protocol 3: Iron-Mediated Isoxazole Synthesis
Reagent/SolventMolar Eq.MWAmount
This compound1.0211.05211 mg
Iron(III) nitrate nonahydrate2.0404.00808 mg
Potassium iodide (KI)1.0166.00166 mg
Tetrahydrofuran (THF)--10 mL

Procedure:

  • To a round-bottom flask, add this compound (211 mg, 1.0 mmol), iron(III) nitrate nonahydrate (808 mg, 2.0 mmol), and potassium iodide (166 mg, 1.0 mmol).

  • Add THF (10 mL) and stir the mixture at 60 °C for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the 3,5-disubstituted isoxazole.

G cluster_mechanism Proposed Isoxazole Formation Mechanism Alkyne This compound + Fe(NO₃)₃ Nitroalkyne Nitro-alkyne Intermediate Alkyne->Nitroalkyne Nitration Cyclization Intramolecular Cyclization Nitroalkyne->Cyclization 5-endo-dig Isoxazole 3-(3-Bromophenyl)-5-(hydroxymethyl)isoxazole Cyclization->Isoxazole Aromatization

Figure 3: Proposed mechanism for iron-mediated isoxazole synthesis.

Conclusion and Future Directions

The protocols detailed in this guide demonstrate the significant potential of this compound as a versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The presence of the bromo substituent provides a valuable handle for further diversification through post-synthetic modifications, such as Suzuki or Buchwald-Hartwig couplings, thereby expanding the accessible chemical space for drug discovery programs. Future work will focus on the development of one-pot procedures and the exploration of enantioselective transformations to further enhance the synthetic utility of this valuable building block.

References

The Versatile Role of 3-(3-Bromophenyl)prop-2-yn-1-ol Derivatives in Click Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of 3-(3-Bromophenyl)prop-2-yn-1-ol derivatives in click chemistry. We will explore the synthesis of key derivatives and provide detailed protocols for their use in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern bioconjugation and materials science.

Introduction: Unlocking the Potential of a Bifunctional Reagent

This compound is a versatile starting material possessing three key functional handles: a terminal alkyne, a primary alcohol, and an aryl bromide. This unique combination allows for the strategic development of a variety of derivatives, each tailored for specific applications in click chemistry. The terminal alkyne is a ready participant in the highly efficient and specific CuAAC reaction, which forms a stable triazole linkage with an azide-functionalized molecule.[1][2] The hydroxyl and bromo groups, on the other hand, serve as points for further modification, enabling the creation of bespoke linkers, probes, and building blocks.

The resulting 1,2,3-triazole products are not merely inert linkers; their structural features, including hydrogen bonding capability and dipole moment, contribute to their utility in medicinal chemistry and materials science.[3][4] Triazole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7]

This guide will focus on two primary strategies for derivatizing this compound: functionalization of the hydroxyl group to create alkyne-bearing probes, and conversion of the aryl bromide to an azide to generate azide-bearing building blocks.

Application Note 1: Synthesis and Application of an Alkyne-Derivatized Probe for Fluorescent Labeling

Concept: The hydroxyl group of this compound can be readily esterified with a fluorescent carboxylic acid (e.g., a carboxy-fluorescein or a similar fluorophore). The resulting fluorescent alkyne probe can then be "clicked" onto an azide-modified biomolecule, such as a protein or nucleic acid, for imaging and detection applications. The bromophenyl group can either be retained for potential further cross-coupling reactions or for its influence on the photophysical properties of the final conjugate.

Workflow Diagram:

G cluster_0 Synthesis of Alkyne Probe cluster_1 Click Chemistry Labeling A This compound C Esterification (e.g., DCC/DMAP coupling) A->C B Fluorescent Carboxylic Acid (e.g., 5-FAM-SE) B->C D Fluorescent Alkyne Probe C->D F CuAAC Reaction (CuSO₄, Na-Ascorbate, THPTA) D->F E Azide-Modified Biomolecule (e.g., Azido-Protein) E->F G Fluorescently Labeled Biomolecule F->G G A This compound C Copper(I)-catalyzed Azidation (e.g., CuI, L-proline, base in DMSO) A->C B Sodium Azide (NaN₃) B->C D 3-(3-Azidophenyl)prop-2-yn-1-ol C->D F CuAAC Reaction (CuSO₄, Na-Ascorbate) D->F E Alkyne-Containing Scaffold E->F G Triazole-Linked Conjugate F->G

References

Application Notes & Protocols: The Strategic Use of 3-(3-Bromophenyl)prop-2-yn-1-ol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold for Drug Discovery

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign. The compound 3-(3-Bromophenyl)prop-2-yn-1-ol has emerged as a particularly versatile and powerful scaffold. Its utility stems from the strategic placement of three key functional groups: a terminal alkyne, a synthetically malleable bromophenyl ring, and a primary propargylic alcohol. This trifecta of reactivity allows for sequential, orthogonal modifications, making it an ideal starting point for the construction of complex molecular architectures and diverse compound libraries.

The terminal alkyne is a gateway to a host of powerful transformations, most notably the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][][3] The aryl bromide provides a handle for a wide range of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents to modulate pharmacological properties.[4][5][6] Finally, the propargylic alcohol can be used to enhance solubility, act as a hydrogen bond donor, or serve as a point of attachment for further functionalization.[7]

This guide provides an in-depth exploration of this compound, offering detailed protocols for its key transformations and illustrating its strategic application in the synthesis of potential therapeutic agents.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 170859-80-0[8][9]
Molecular Formula C₉H₇BrO[10]
Molecular Weight 211.05 g/mol [10]
Appearance Off-white to yellow solid
IUPAC Name (1R)-1-(3-bromophenyl)prop-2-yn-1-ol[10]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.

  • Keep container tightly closed.

  • As with all propargyl alcohols, exercise caution as they can be sensitive to heat and pressure.[11]

  • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Core Synthetic Applications & Protocols

The true power of this compound lies in its capacity to undergo highly efficient and selective chemical transformations. Below are detailed protocols for two of its most impactful applications in medicinal chemistry.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is invaluable for extending the molecular framework and introducing structural diversity. In this protocol, the aryl bromide of this compound is coupled with a terminal alkyne.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) is used. The palladium complex undergoes oxidative addition to the aryl bromide, while the copper acetylide, formed in situ, acts as the active nucleophile, increasing the reaction rate.[4][12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also acts as a scavenger for the HBr generated during the reaction.[6][12]

  • Solvent: Anhydrous, degassed solvents like THF or DMF are used to prevent quenching of the catalyst and reactive intermediates.[5]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup A Combine Aryl Bromide & Terminal Alkyne in Solvent B Degas Mixture (N2/Ar Purge) A->B C Add Pd Catalyst & Cu(I) Co-catalyst B->C D Add Amine Base C->D E Heat to Reaction Temp (e.g., 50-80 °C) D->E F Monitor by TLC/LC-MS E->F G Aqueous Workup & Extraction F->G H Purify by Column Chromatography G->H I Coupled Product H->I Product

Caption: General workflow for Sonogashira cross-coupling.

Protocol: Sonogashira Coupling of this compound

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
This compound1.0211 mgAryl halide substrate
Terminal Alkyne (e.g., Phenylacetylene)1.2122 mg (125 µL)Coupling partner
Pd(PPh₃)₂Cl₂0.0214 mgPalladium catalyst
Copper(I) Iodide (CuI)0.047.6 mgCo-catalyst
Triethylamine (TEA)3.0303 mg (418 µL)Base
Tetrahydrofuran (THF), anhydrous-5 mLSolvent

Step-by-Step Methodology:

  • To a dry, oven-flamed flask under an inert atmosphere (N₂ or Ar), add this compound (211 mg, 1.0 mmol) and anhydrous THF (5 mL).

  • Add the terminal alkyne (1.2 mmol) and triethylamine (3.0 mmol).

  • Bubble N₂ or Ar gas through the solution for 15 minutes to degas the mixture.

  • Add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol) to the flask.

  • Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes a class of reactions that are high-yielding, stereospecific, and generate minimal byproducts, making them ideal for medicinal chemistry and bioconjugation.[][13] The CuAAC reaction, which forms a stable 1,4-disubstituted 1,2,3-triazole, is the most prominent example.[1][3] This protocol outlines the reaction of a terminal alkyne (derived from our starting material) with an organic azide.

Causality Behind Experimental Choices:

  • Catalyst System: The reaction is catalyzed by a Cu(I) species. This is typically generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate).[14] The Cu(I) activates the terminal alkyne for cycloaddition.

  • Solvent System: The reaction is famously tolerant of a wide range of solvents, including aqueous mixtures (e.g., t-BuOH/H₂O or DMF/H₂O), which is a significant advantage when working with biologically relevant molecules.[3]

  • Regioselectivity: Unlike the thermal Huisgen cycloaddition which gives a mixture of regioisomers, the copper-catalyzed variant exclusively yields the 1,4-disubstituted triazole, a crucial feature for ensuring product homogeneity in drug development.[3]

CuAAC_Workflow cluster_prep Reaction Setup cluster_reagents Catalyst Addition cluster_reaction Reaction & Workup A Dissolve Alkyne & Azide in Solvent (e.g., tBuOH/H2O) B Add Sodium Ascorbate (Reducing Agent) A->B C Add CuSO4·5H2O (Cu(II) Source) B->C D Stir at Room Temp C->D E Monitor by TLC/LC-MS D->E F Dilute with Water & Extract Product E->F G Purify (Filtration or Chromatography) F->G H 1,2,3-Triazole G->H Product

Caption: General workflow for CuAAC "Click" reaction.

Protocol: CuAAC Reaction with an Alkyne Substrate

Reagent/ComponentMolar Eq.Amount (for 1 mmol scale)Purpose
Terminal Alkyne Substrate1.01 mmolAlkyne component
Organic Azide (e.g., Benzyl Azide)1.051.05 mmolAzide component
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.0512.5 mgCu(I) precursor
Sodium Ascorbate0.1019.8 mgReducing agent
t-Butanol / Water (1:1)-10 mLSolvent system

Step-by-Step Methodology:

  • In a flask, dissolve the terminal alkyne substrate (1.0 mmol) and the organic azide (1.05 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (19.8 mg, 0.10 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of CuSO₄·5H₂O (12.5 mg, 0.05 mmol).

  • Stir the resulting mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The product is often pure enough after extraction, but can be further purified by recrystallization or flash column chromatography if necessary.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the power of this compound, we present a hypothetical synthesis of a potential kinase inhibitor. The design incorporates a core scaffold derived from our starting material, a substituted pyrimidine for kinase hinge binding, and a solubilizing morpholine group attached via a triazole linker.

Synthetic_Pathway A 3-(3-Bromophenyl) prop-2-yn-1-ol B Sonogashira Coupling (2-ethynylpyrimidine) A->B Pd(PPh3)2Cl2, CuI, TEA C Intermediate 1 (Pyrimidine-coupled alkyne) B->C D Oxidation (MnO2) C->D Dess-Martin or MnO2 E Intermediate 2 (Propargyl aldehyde) D->E F Click Reaction (CuAAC) (4-(2-azidoethyl)morpholine) E->F CuSO4, Na Ascorbate G Final Product (Hypothetical Kinase Inhibitor) F->G

Caption: Hypothetical synthesis of a kinase inhibitor.

Synthetic Rationale:

  • Step 1 (Sonogashira Coupling): The bromine on this compound is coupled with 2-ethynylpyrimidine. This introduces a key heterocycle known to interact with the hinge region of many protein kinases.

  • Step 2 (Oxidation): The primary propargylic alcohol is selectively oxidized to the corresponding aldehyde. This transforms the alcohol from a passive group into a reactive handle for the next step.

  • Step 3 (Click Reaction): The terminal alkyne of the aldehyde intermediate is reacted with 4-(2-azidoethyl)morpholine via a CuAAC reaction. This appends a morpholine moiety, a common group used in medicinal chemistry to improve aqueous solubility and pharmacokinetic properties.[15]

This multi-step synthesis, starting from a single, versatile building block, demonstrates how complex, drug-like molecules can be efficiently constructed. The orthogonal reactivity of the functional groups in this compound allows for a planned, stepwise elaboration of the molecular structure, a highly desirable strategy in modern drug discovery.[16][17]

References

The Versatility of 3-(3-Bromophenyl)prop-2-yn-1-ol: A Gateway to Complex Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and innovative synthesis of active pharmaceutical ingredients (APIs). Among the myriad of available precursors, 3-(3-bromophenyl)prop-2-yn-1-ol stands out as a particularly versatile building block. Its unique trifecta of reactive sites—a terminal alkyne, a secondary propargylic alcohol, and a functionalizable aryl bromide—offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the applications of this compound, complete with detailed protocols for its utilization in the synthesis of high-value pharmaceutical targets.

Core Attributes and Synthetic Potential

Application Note 1: Synthesis of Nintedanib (BIBF 1120) Intermediate

Nintedanib is a potent triple angiokinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[3][4] The synthesis of this complex molecule can be strategically designed to incorporate this compound as a key starting material for the construction of a crucial aniline intermediate.

Synthetic Strategy Overview

The overall strategy involves a multi-step sequence beginning with the Sonogashira coupling of a protected form of this compound with a suitable aniline derivative. Subsequent functional group manipulations and a key condensation reaction with a substituted 2-oxoindoline core will lead to the formation of the Nintedanib structure.

Nintedanib Synthesis Pathway A This compound B Protection of Alcohol A->B e.g., TBDMSCl C Sonogashira Coupling with 3-ethynylaniline B->C Pd/Cu catalyst, base D Key Aniline Intermediate C->D Deprotection & Functionalization G Condensation D->G E Methyl 2-oxoindoline-6-carboxylate F Enol Ether Formation E->F Ac₂O, Trimethyl orthoformate F->G H Nintedanib G->H Final Assembly

Caption: Synthetic pathway to Nintedanib utilizing this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(3-aminophenyl)prop-2-yn-1-ol

This initial step involves a Sonogashira cross-coupling reaction to introduce the aniline moiety.

  • Reaction: Sonogashira coupling of 3-bromoprop-2-yn-1-ol with 3-ethynylaniline.[5][6][7]

  • Reagents and Conditions:

    • 3-Bromoprop-2-yn-1-ol (1.0 eq)

    • 3-Ethynylaniline (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

    • Copper(I) iodide (CuI, 0.05 eq)

    • Triethylamine (Et₃N, 3.0 eq)

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: Room temperature

    • Time: 12-24 hours

  • Procedure:

    • To a stirred solution of 3-bromoprop-2-yn-1-ol and 3-ethynylaniline in degassed THF, add triethylamine.

    • Purge the mixture with argon for 15 minutes.

    • Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

    • Stir the reaction at room temperature under an argon atmosphere and monitor by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford 3-(3-aminophenyl)prop-2-yn-1-ol.

  • Expected Yield: 70-85%

Step 2: Synthesis of the Nintedanib Core Intermediate

  • Reaction: Condensation of 3-(3-aminophenyl)prop-2-yn-1-ol derivative with (Z)-methyl 3-(methoxyphenylmethylene)-2-oxoindoline-6-carboxylate.

  • Reagents and Conditions (for the final condensation): [3][9]

    • (Z)-methyl 3-(methoxyphenylmethylene)-2-oxoindoline-6-carboxylate (1.0 eq)

    • The aniline intermediate derived from 3-(3-aminophenyl)prop-2-yn-1-ol (1.1 eq)

    • Solvent: N,N-Dimethylformamide (DMF) and Methanol

    • Temperature: Reflux

    • Time: 8 hours

  • General Procedure:

    • A solution of the aniline intermediate and the 2-oxoindoline derivative in a mixture of DMF and methanol is heated to reflux.

    • The reaction is monitored by HPLC or TLC.

    • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration.

    • The solid product is washed with methanol and dried to yield the Nintedanib precursor.

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield Key Characterization Data
3-(3-aminophenyl)prop-2-yn-1-olC₉H₉NO147.1770-85%¹H NMR, ¹³C NMR, IR, MS
NintedanibC₃₁H₃₃N₅O₄539.62High¹H NMR, ¹³C NMR, HRMS

Application Note 2: Synthesis of Biologically Active 3-Cyanoquinoline Derivatives

Synthetic Strategy Overview

This approach involves a tandem reaction sequence initiated by the oxidation of the propargylic alcohol to the corresponding ynone, followed by a Michael addition of an aniline and subsequent intramolecular cyclization and aromatization to furnish the quinoline ring system. The cyano group is introduced via a suitable reagent during the cyclization process.

Cyanoquinoline Synthesis A This compound B Oxidation A->B e.g., MnO₂ C 3-(3-Bromophenyl)prop-2-yn-1-one B->C E Michael Addition C->E D Aniline D->E F Cyclization & Aromatization E->F with cyano source G 3-Cyanoquinoline Derivative F->G

Caption: General pathway for the synthesis of 3-cyanoquinoline derivatives.

Detailed Experimental Protocol
  • Reaction: One-pot synthesis of a 2-aryl-3-cyanoquinoline from this compound and a substituted aniline.

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • Manganese dioxide (MnO₂, 5.0 eq)

    • Substituted aniline (e.g., 4-methoxyaniline, 1.2 eq)

    • Trimethylsilyl cyanide (TMSCN, 1.5 eq)

    • Lewis acid catalyst (e.g., InCl₃, 0.1 eq)

    • Solvent: Dichloromethane (DCM) or Toluene

    • Temperature: Room temperature to reflux

    • Time: 12-24 hours

  • Procedure:

    • To a stirred suspension of manganese dioxide in DCM, add this compound.

    • Stir the mixture at room temperature until the alcohol is completely converted to the corresponding ynone (monitor by TLC).

    • To the in-situ generated ynone, add the substituted aniline and the Lewis acid catalyst.

    • After a short period, add trimethylsilyl cyanide to the reaction mixture.

    • Heat the reaction to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through Celite to remove the manganese salts.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-cyanoquinoline derivative.

  • Expected Yield: 50-70%

Product Type Key Structural Features Potential Biological Activity
2-(3-Bromophenyl)-3-cyano-6-methoxyquinolineQuinoline core with cyano and substituted aryl groupsKinase inhibition

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of complex pharmaceutical ingredients. Its strategically positioned functional groups provide multiple avenues for molecular elaboration, enabling the efficient construction of diverse and intricate scaffolds. The detailed protocols provided for the synthesis of a key Nintedanib intermediate and a biologically relevant 3-cyanoquinoline derivative highlight the practical utility of this building block in contemporary drug discovery and development. By leveraging the unique reactivity of this compound, researchers can accelerate the synthesis of novel chemical entities with therapeutic potential.

References

Application Note & Protocol: Synthesis of Poly(3-ethynylphenol) Derivatives via Sonogashira Polymerization of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Poly(phenylene ethynylene)s

Conjugated polymers, characterized by their alternating single and double or triple bonds along the polymer backbone, form the bedrock of modern organic electronics.[1][2][3] This delocalized π-electron system imparts unique semiconducting, optical, and electronic properties, making them indispensable materials for applications ranging from organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to chemical sensors and bioelectronic interfaces.[2][4][5] Among the various classes of conjugated polymers, poly(phenylene ethynylene)s (PPEs) are particularly noteworthy for their rigid-rod-like structure, high thermal stability, and strong photoluminescence.[6][7][8]

The monomer, 3-(3-Bromophenyl)prop-2-yn-1-ol, serves as a versatile A-B type building block for the synthesis of functionalized PPEs. The molecule contains both an aryl bromide (the 'A' group) and a terminal alkyne (the 'B' group), enabling a self-condensing polymerization. The presence of a primary alcohol (-CH₂OH) offers a site for post-polymerization modification or can influence the polymer's solubility and solid-state packing. This guide provides a comprehensive protocol for the synthesis of a conjugated polymer from this compound using the robust and efficient Sonogashira cross-coupling reaction, a cornerstone in the synthesis of carbon-carbon sp²-sp bonds.[9][10][11]

The Engine of Polymerization: The Sonogashira Catalytic Cycle

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][12] The polymerization of our A-B monomer is driven by a dual catalytic system, typically involving a palladium(0) complex and a copper(I) salt.[9][10] The mechanism proceeds through two interconnected catalytic cycles.

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide of the monomer. This step is often the rate-determining step.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This step deprotonates the alkyne, increasing its nucleophilicity.

  • Transmetalation & Reductive Elimination: The copper acetylide then transfers the alkyne group to the palladium complex (transmetalation). The resulting palladium(II) complex, now holding both the aryl and alkynyl fragments, undergoes reductive elimination to form the new C(sp²)-C(sp) bond and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[9][13]

The amine base is crucial, serving not only to deprotonate the alkyne but also to act as a solvent and a ligand for the metal centers.[10][14]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex Ar-Pd(II)L₂(Br) Pd0->Pd_Complex Oxidative Addition (Ar-Br) Pd_Alkyne_Complex Ar-Pd(II)L₂(C≡CR) Pd_Complex->Pd_Alkyne_Complex Transmetalation Pd_Alkyne_Complex->Pd0 Reductive Elimination Product Ar-C≡C-R (Polymer Chain Growth) Pd_Alkyne_Complex->Product CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Deprotonation (R-C≡C-H, Base) Cu_Acetylide->Pd_Complex caption Sonogashira Cross-Coupling Mechanism

Caption: The dual catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Step-by-Step Synthesis

This protocol details a standard procedure for the Sonogashira polymerization. Causality: The choice of catalysts, base, and solvent is critical. Pd(PPh₃)₄ is a common, effective Pd(0) source, while CuI is the standard co-catalyst.[12] A strong, non-nucleophilic amine base like triethylamine (TEA) or diisopropylamine (DIPA) is used to facilitate alkyne deprotonation without competing side reactions.[14] Anhydrous and anaerobic conditions are paramount to prevent catalyst deactivation and oxidative side reactions (homo-coupling of alkynes).[10]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
This compound>97%Sigma-AldrichStore under inert gas.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem ChemicalsAir and light-sensitive. Handle in a glovebox or inert atmosphere.
Copper(I) Iodide (CuI)99.99%Alfa AesarLight-sensitive.
Triethylamine (TEA)Anhydrous, >99.5%Acros OrganicsDistill over CaH₂ before use.
TolueneAnhydrous, >99.8%Sigma-AldrichUse from a solvent purification system or freshly distilled.
MethanolACS GradeFisher ChemicalFor polymer precipitation.
ChloroformACS GradeVWR ChemicalsFor Soxhlet extraction.
Hydrochloric Acid (HCl)2 M solutionLabChemFor workup.

Equipment: Schlenk line, oven-dried glassware (round-bottom flask, condenser), magnetic stirrer/hotplate, cannulas, syringes, inert gas (Argon or Nitrogen) supply, Soxhlet extractor, rotary evaporator.

Polymerization Procedure
  • Setup: Assemble a 100 mL two-neck round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under a positive pressure of Argon. Ensure all glassware is thoroughly oven-dried.

  • Reagent Addition: In a glovebox or under a strong counter-flow of Argon, add to the flask:

    • This compound (1.00 g, 4.74 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (0.110 g, 0.095 mmol, 2 mol%)

    • Copper(I) Iodide (0.045 g, 0.237 mmol, 5 mol%)

  • Solvent Addition: Via cannula, add anhydrous toluene (20 mL) and anhydrous triethylamine (10 mL) to the flask. The mixture should be a yellow suspension.

  • Reaction: Heat the reaction mixture to 70 °C with vigorous stirring. The reaction progress can be monitored by the gradual increase in viscosity and the formation of triethylammonium bromide precipitate. Allow the reaction to proceed for 48 hours under Argon.

  • Quenching and Workup:

    • After 48 hours, cool the reaction to room temperature.

    • Pour the viscous mixture slowly into a beaker containing 400 mL of rapidly stirring methanol. A fibrous or powdery precipitate should form.

    • Allow the suspension to stir for 1 hour to ensure complete precipitation.

    • Filter the solid polymer using a Büchner funnel.

    • Wash the collected solid sequentially with 2 M HCl (50 mL) to remove the amine, followed by copious amounts of deionized water until the filtrate is neutral, and finally with methanol (50 mL).

  • Purification:

    • Rationale: Purification is crucial to remove residual catalyst and low molecular weight oligomers, which can significantly impact the polymer's electronic and optical properties.[15] Soxhlet extraction is an effective method for this purpose.[15][16]

    • Dry the crude polymer in a vacuum oven at 40 °C overnight.

    • Place the dried polymer in a cellulose thimble and perform a Soxhlet extraction with chloroform for 24 hours. This step removes oligomers and soluble impurities. The high molecular weight polymer remains in the thimble.

    • Alternatively, if the polymer is soluble, extract sequentially with methanol (to remove catalyst), acetone (to remove oligomers), and finally chloroform or THF to collect the desired polymer fraction.

  • Final Product: Dry the purified polymer under vacuum at 50 °C to a constant weight. The final product should be a yellow to orange solid.

Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

TechniquePurposeExpected Results
¹H NMR (in CDCl₃ or d-THF)Structural verificationBroad peaks in the aromatic region (~7.0-7.8 ppm) and a broad peak for the methylene protons (~4.5-4.8 ppm). Disappearance of the terminal alkyne proton signal (~3.1 ppm).
¹³C NMR (in CDCl₃ or d-THF)Confirmation of backbone structureAppearance of two distinct quaternary carbon signals for the alkyne carbons (~85-95 ppm). Broad aromatic signals.
FT-IR (ATR or KBr pellet)Functional group analysisAbsence of the terminal alkyne C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹). Presence of the internal C≡C stretch (~2200 cm⁻¹). Broad O-H stretch (~3400 cm⁻¹).
GPC (Gel Permeation Chrom.)Molecular weight (Mₙ, Mₙ) & Polydispersity (PDI) determinationMₙ typically in the range of 10-30 kDa with a PDI of 1.5-3.0 for step-growth polymerizations.[17]
UV-Vis Spectroscopy (solution)Investigate electronic transitions (π-π*) and conjugation lengthA strong absorption maximum (λₘₐₓ) typically between 400-450 nm, indicative of the extended π-conjugation along the polymer backbone.[18]
Photoluminescence (solution)Assess light-emitting propertiesEmission maximum typically in the green-yellow region of the spectrum (500-550 nm), with a noticeable Stokes shift from the absorption maximum.[6][8]
TGA/DSC (Thermal Analysis)Determine thermal stability and phase transitionsHigh decomposition temperature (>300 °C), indicating good thermal stability. A glass transition temperature (Tg) may be observable.

Comprehensive Experimental Workflow

The entire process from monomer to characterized polymer can be visualized as a logical sequence of steps, each critical for the final material's quality.

Caption: Workflow for the synthesis and characterization of the conjugated polymer.

Applications and Future Directions

The synthesized poly(3-ethynylphenol) derivative, with its conjugated backbone and functional hydroxyl groups, is a promising material for several advanced applications. The π-conjugated backbone provides the necessary electronic properties for use in organic electronic devices.[1][3] The pendant hydroxyl groups can enhance solubility in polar solvents, promote intermolecular hydrogen bonding to influence film morphology, and serve as reactive sites for grafting other functional groups or cross-linking the polymer network. Potential applications include:

  • Organic Light-Emitting Diodes (OLEDs): As an emissive layer or hole-transport layer.[2]

  • Organic Solar Cells: As a donor material in bulk-heterojunction devices.[4]

  • Chemosensors: The fluorescence of PPEs is often sensitive to quenching by specific analytes, making them excellent candidates for sensory materials.

  • Bioelectronics: The functional side chains can be used to immobilize biomolecules for biosensing applications.[5]

This protocol provides a reliable and reproducible method for synthesizing a functional conjugated polymer, opening avenues for further research into new materials for next-generation electronic and biomedical devices.

References

Application Note: Strategic Derivatization of the Hydroxyl Group in 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical modification of the hydroxyl group in 3-(3-Bromophenyl)prop-2-yn-1-ol. This molecule is a valuable synthetic intermediate, featuring three distinct functional handles: a terminal alkyne, a brominated aromatic ring, and a primary propargylic alcohol. Derivatization of the hydroxyl group is a critical step for modifying the molecule's properties, enabling its use as a building block in drug discovery, materials science, and synthetic chemistry. This document outlines field-proven protocols for etherification, esterification, and conversion to propargyl bromide, explaining the rationale behind procedural choices and providing methods for reaction monitoring and product characterization.

Introduction and Strategic Considerations

This compound is a versatile scaffold in modern organic synthesis. The presence of the bromo-substituent offers a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the terminal alkyne is amenable to "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The primary hydroxyl group, however, is the most common site for initial modification. Its conversion into other functional groups alters the molecule's polarity, reactivity, and steric profile, and is often a necessary step to prevent unwanted side reactions in subsequent transformations.

The choice of derivatization strategy depends on the overall synthetic goal:

  • Etherification: Creates stable ethers, useful for introducing alkyl or aryl chains that can modify solubility or serve as inert protecting groups.

  • Esterification: Forms esters, which can act as prodrug moieties, modify biological activity, or serve as protecting groups that can be cleaved under basic or acidic conditions.

  • Conversion to Halides: Transforms the alcohol into a more reactive leaving group (e.g., a propargyl bromide), making the carbon susceptible to nucleophilic attack for the formation of new carbon-carbon or carbon-heteroatom bonds.

This guide provides robust, step-by-step protocols for these key transformations.

General Workflow for Derivatization

The successful derivatization of this compound requires careful consideration of reagents, solvents, and reaction conditions to maximize yield and minimize side products. A generalized workflow is presented below.

G start Start: This compound reagents Select Reagents: - Base (e.g., NaH, Et3N) - Electrophile (e.g., R-X, Acyl Chloride) - Solvent (e.g., THF, DCM) start->reagents 1. Planning reaction Reaction Setup: - Inert Atmosphere (N2/Ar) - Temperature Control (0°C to RT) reagents->reaction 2. Execution monitoring Monitor Progress: - Thin Layer Chromatography (TLC) reaction->monitoring 3. In-Process Control workup Aqueous Workup: - Quench Reaction - Phase Separation monitoring->workup 4. Isolation purification Purification: - Flash Column Chromatography workup->purification characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry purification->characterization 5. Analysis product Final Product: - Ether - Ester - Halide characterization->product

Caption: General experimental workflow for the derivatization of this compound.

Application Protocols

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the formation of a propargyl ether. The reaction proceeds via deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Causality: Sodium hydride (NaH) is chosen as the base because it is non-nucleophilic and strong enough to irreversibly deprotonate the alcohol, driving the reaction forward. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the resulting sodium alkoxide.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound211.051.0 g4.741.0 eq
Sodium Hydride (60% in mineral oil)24.00227 mg5.681.2 eq
Alkyl Halide (e.g., Benzyl Bromide)171.040.65 mL (810 mg)4.741.0 eq
Anhydrous Tetrahydrofuran (THF)-25 mL--

Step-by-Step Methodology:

  • Add this compound to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolve the starting material in 15 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium alkoxide should be evident.

  • Slowly add the alkyl halide (e.g., benzyl bromide) dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the ether product should appear.

  • Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of 5 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with 20 mL of diethyl ether and 10 mL of water.

  • Separate the organic layer, and wash it sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired propargyl ether.

Protocol 2: Esterification using an Acyl Chloride

This method rapidly converts the alcohol to an ester using a reactive acyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Causality: Triethylamine (Et₃N) is used as a mild organic base to neutralize the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.[1] Dichloromethane (DCM) is a suitable aprotic solvent. A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially with sterically hindered alcohols or less reactive acylating agents.[2]

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound211.051.0 g4.741.0 eq
Acyl Chloride (e.g., Acetyl Chloride)78.500.37 mL (410 mg)5.211.1 eq
Triethylamine (Et₃N)101.190.99 mL (719 mg)7.111.5 eq
Anhydrous Dichloromethane (DCM)-20 mL--

Step-by-Step Methodology:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in 20 mL of anhydrous DCM.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add the acyl chloride dropwise via syringe over 5 minutes. A white precipitate of triethylammonium chloride will form.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1M HCl (1 x 10 mL), saturated aqueous NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by flash column chromatography.

Protocol 3: Conversion to Propargyl Bromide using Phosphorus Tribromide (PBr₃)

This protocol converts the propargylic alcohol into a propargyl bromide, an excellent electrophile for subsequent nucleophilic substitution reactions. The reaction typically proceeds via an Sₙ2 mechanism.[3][4][5]

Causality: Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols to the corresponding bromides.[3][6] The reaction works by first activating the hydroxyl group to form a good leaving group (an O-PBr₂ species), which is then displaced by a bromide ion in an Sₙ2 fashion.[4] The reaction is typically run at a low temperature to control its exothermicity and improve selectivity.

G alcohol This compound R-OH intermediate Activated Intermediate R-O-PBr2 alcohol->intermediate 1. Activation (Nucleophilic attack on P) pbr3 Phosphorus Tribromide PBr3 pbr3->intermediate product Propargyl Bromide R-Br intermediate->product 2. SN2 Attack (by Br-) bromide_ion {Bromide Ion | Br-} bromide_ion->intermediate side_product H3PO3 (after workup)

Caption: Simplified mechanism for the conversion of a propargyl alcohol to a propargyl bromide using PBr₃.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Stoichiometry
This compound211.051.0 g4.741.0 eq
Phosphorus Tribromide (PBr₃)270.690.18 mL (513 mg)1.890.4 eq
Anhydrous Diethyl Ether (Et₂O)-20 mL--

Step-by-Step Methodology:

  • Set up a flame-dried, three-neck flask with a stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve this compound in 20 mL of anhydrous diethyl ether and add it to the flask.

  • Cool the solution to -10 °C using an ice/salt bath.

  • Add phosphorus tribromide to the dropping funnel and add it dropwise to the stirred alcohol solution over 20 minutes, ensuring the internal temperature does not rise above -5 °C.

  • After the addition is complete, let the reaction stir at -10 °C to 0 °C for 2-3 hours.

  • Monitor the reaction by TLC. The product, propargyl bromide, is significantly less polar than the starting alcohol.

  • Once the reaction is complete, pour the mixture slowly over 20 g of crushed ice in a beaker.

  • Transfer the entire mixture to a separatory funnel. Separate the layers.

  • Wash the organic layer with cold water (1 x 15 mL), cold saturated aqueous NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).

  • Dry the ethereal layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent under reduced pressure at a low temperature (<30 °C), as propargyl bromides can be unstable.[7]

  • The crude product is often used directly in the next step. If purification is required, it can be attempted via rapid column chromatography on silica gel using a non-polar eluent (e.g., hexanes), but care must be taken due to the compound's potential instability.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium hydride (NaH) is a water-reactive flammable solid. Handle it under an inert atmosphere and away from moisture. Quench it carefully.

  • Acyl chlorides and phosphorus tribromide are corrosive and lachrymatory. Handle them with extreme care in a fume hood.

  • Propargyl bromides are often unstable, potentially shock-sensitive, and lachrymatory.[7] They should be handled with care, stored cold, and used promptly after synthesis.

References

Experimental protocol for the synthesis of 3-(3-Bromophenyl)prop-2-yn-1-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Experimental Protocol for the Synthesis of 3-(3-Bromophenyl)prop-2-yn-1-ol Derivatives

Introduction

This compound and its derivatives are valuable synthetic intermediates in medicinal chemistry and materials science. The presence of the bromine atom on the phenyl ring and the terminal alkyne functionality allows for a wide range of subsequent chemical modifications, making these compounds versatile building blocks for the synthesis of complex organic molecules. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a Sonogashira cross-coupling reaction. The causality behind experimental choices, a self-validating system for trustworthiness, and authoritative grounding with comprehensive references are central to this guide.

The Sonogashira reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2][3] This protocol has been optimized for the selective mono-coupling of a dihalogenated arene with propargyl alcohol, a common challenge in organic synthesis.

Reaction Principle

The synthesis of this compound is achieved through a Sonogashira cross-coupling reaction between a suitable aryl halide and propargyl alcohol. The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne.[2]

A key aspect of this protocol is achieving selective mono-alkynylation when starting from a di-substituted aryl halide like 1,3-dibromobenzene or 1-bromo-3-iodobenzene. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond towards oxidative addition to the palladium(0) catalyst allows for selective reaction at the iodo-position when 1-bromo-3-iodobenzene is used as the starting material. When using 1,3-dibromobenzene, careful control of stoichiometry and reaction conditions is crucial to favor the formation of the mono-substituted product.

Experimental Protocol

This protocol outlines the synthesis of this compound from 1-bromo-3-iodobenzene and propargyl alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1-Bromo-3-iodobenzene98%Sigma-Aldrich
Propargyl alcohol99%Alfa Aesar
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals
Copper(I) iodide (CuI)99.5%Acros Organics
Triethylamine (TEA)≥99.5%, anhydrousSigma-AldrichDistill from CaH₂ before use.
Tetrahydrofuran (THF)≥99.9%, anhydrousSigma-Aldrich
Ethyl acetateHPLC gradeFisher ScientificFor workup and chromatography.
HexaneHPLC gradeFisher ScientificFor chromatography.
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert gas (argon or nitrogen) supply with manifold

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-iodobenzene (2.83 g, 10.0 mmol, 1.0 equiv.).

    • Add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.20 mmol, 2 mol%) and copper(I) iodide (76 mg, 0.40 mmol, 4 mol%).

    • The flask is then sealed with a rubber septum, and the atmosphere is replaced with argon by evacuating and backfilling three times.

  • Solvent and Reagent Addition:

    • Under a positive pressure of argon, add anhydrous tetrahydrofuran (40 mL) and anhydrous triethylamine (20 mL) via syringe.

    • Stir the mixture at room temperature for 10 minutes to ensure dissolution of the reagents.

    • Add propargyl alcohol (0.64 mL, 11.0 mmol, 1.1 equiv.) dropwise to the reaction mixture via syringe over 5 minutes.

  • Reaction:

    • Stir the reaction mixture at room temperature (20-25 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and gradually increasing the polarity to 7:3) to elute the product.

    • Collect the fractions containing the desired product (visualized by TLC with UV light and/or potassium permanganate stain).

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a pale yellow oil.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (t, J = 1.7 Hz, 1H), 7.50 (dt, J = 7.8, 1.3 Hz, 1H), 7.37 (dt, J = 8.0, 1.4 Hz, 1H), 7.21 (t, J = 7.9 Hz, 1H), 4.49 (s, 2H), 1.95 (t, J = 6.2 Hz, 1H, OH).

  • ¹³C NMR (101 MHz, CDCl₃): δ 134.7, 133.0, 130.0, 129.8, 124.7, 122.2, 87.9, 84.0, 51.6.

  • Mass Spectrometry (ESI): m/z calculated for C₉H₇BrO [M+H]⁺: 210.97, found: 210.97.

Experimental Workflow Diagram

Sonogashira_Synthesis cluster_setup 1. Reaction Setup cluster_reagents 2. Reagent Addition cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification A 1-Bromo-3-iodobenzene Flask Reaction Flask (under Argon) A->Flask B Pd(PPh₃)₄ B->Flask C CuI C->Flask D Anhydrous THF & TEA E Propargyl Alcohol Stir Stir at RT (2-4 hours) E->Stir TLC Monitor by TLC Stir->TLC Quench Quench with NH₄Cl TLC->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Chroma Flash Chromatography Dry->Chroma Product This compound Chroma->Product

Caption: Experimental workflow for the synthesis of this compound.

Causality and Trustworthiness

  • Choice of Aryl Halide: 1-Bromo-3-iodobenzene is selected to ensure regioselective coupling at the more reactive iodine position, minimizing the formation of the di-substituted by-product.[2]

  • Catalyst System: The combination of a palladium(0) catalyst and a copper(I) co-catalyst is a classic and reliable system for Sonogashira couplings.[1] Pd(PPh₃)₄ is a common and effective pre-catalyst that generates the active Pd(0) species in situ.

  • Base and Solvent: Triethylamine serves as both a base to neutralize the hydrogen halide formed during the reaction and as a co-solvent.[2] Anhydrous THF is used as the primary solvent to ensure the solubility of all reactants and catalysts.

  • Reaction Conditions: The reaction is performed at room temperature to enhance the selectivity for the mono-coupled product and to prevent potential side reactions that can occur at elevated temperatures.

  • Purification: Flash column chromatography is a standard and effective method for purifying the product from unreacted starting materials, catalysts, and any by-products.

Applications in Drug Development

Derivatives of this compound are precursors to a variety of pharmacologically active compounds. The aryl bromide moiety can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the propargyl alcohol can be oxidized, reduced, or used in click chemistry reactions. This versatility makes them attractive scaffolds for the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specialized focus on the synthesis of aryl alkynes such as 3-(3-Bromophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this powerful C-C bond-forming reaction.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges you may encounter when working with substrates like this compound.

Question: My Sonogashira reaction is showing low to no conversion of the aryl bromide. What are the likely causes and how can I fix it?

Answer:

Low conversion in a Sonogashira reaction involving an aryl bromide is a common issue, often stemming from challenges in the oxidative addition step, which is typically the rate-determining step for less reactive aryl halides like bromides.[1][2] Here’s a systematic approach to troubleshoot this problem:

  • Increase Reaction Temperature: Aryl bromides are less reactive than aryl iodides and often require higher temperatures to facilitate oxidative addition to the palladium(0) center.[3][4] If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it to a range of 80-120°C.[2] Always use a sealed reaction vessel when heating to prevent the loss of volatile reagents.

  • Optimize the Ligand: The choice of phosphine ligand is critical for activating the palladium catalyst. For aryl bromides, bulky and electron-rich phosphine ligands can significantly enhance the rate of oxidative addition. Consider switching from common ligands like triphenylphosphine (PPh₃) to more effective ones for aryl bromides, such as:

    • Buchwald-type ligands: XPhos and SPhos are known to be highly effective for coupling aryl bromides.[5]

    • Bulky trialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) can also be very effective.[6][7]

  • Re-evaluate Your Catalyst System:

    • Palladium Precatalyst: While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used, they may not be the most active for challenging substrates.[4] Consider using a more modern, air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl, which can facilitate room-temperature couplings for some aryl bromides.[8]

    • Catalyst Loading: If you suspect catalyst deactivation, a modest increase in the palladium catalyst loading (e.g., from 1 mol% to 2-3 mol%) might improve conversion.

  • Solvent and Base Combination: The solvent and base play a crucial role in the catalytic cycle.

    • Solvent: While THF is common, it can sometimes promote the formation of inactive palladium black.[9] Consider switching to solvents like DMF, dioxane, or even using the amine base (like triethylamine) as the solvent.[2]

    • Base: Ensure your amine base (e.g., triethylamine, diisopropylamine) is dry and of high purity. The base is not only responsible for deprotonating the terminal alkyne but also plays a role in the regeneration of the active Pd(0) catalyst.[4] Using an excess of the amine base (3-5 equivalents) is often beneficial.[2]

Question: I am observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (Glaser-Hay coupling). How can I minimize this side reaction?

Answer:

The formation of alkyne homocoupling products, known as the Glaser-Hay coupling, is a major side reaction in copper-mediated Sonogashira reactions.[1] This occurs when the copper acetylide intermediate undergoes oxidative dimerization in the presence of oxygen.[1] Here are the most effective strategies to suppress this unwanted side reaction:

  • Strictly Anaerobic Conditions: The Glaser coupling is an oxidative process, so rigorously excluding oxygen is paramount.

    • Degassing: Thoroughly degas your solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup.

  • Adopt a Copper-Free Protocol: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[3][10][11] Numerous copper-free Sonogashira protocols have been developed and are often preferred for substrates prone to homocoupling.[3][10] These methods typically rely on a highly active palladium catalyst system, often employing bulky, electron-rich phosphine ligands, to compensate for the absence of copper.[12][13]

  • Control of Reaction Parameters:

    • Amine Base: The choice and purity of the amine base can influence the extent of homocoupling.

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of the undesired homocoupling reaction relative to the desired cross-coupling.

The following table summarizes key differences between standard and copper-free Sonogashira conditions:

ParameterStandard SonogashiraCopper-Free Sonogashira
Co-catalyst Copper(I) salt (e.g., CuI)None
Key Side Reaction Glaser-Hay HomocouplingMinimized
Atmosphere Strictly anaerobicAnaerobic conditions still recommended to protect the Pd catalyst, but less critical for preventing homocoupling.[14][15]
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄)Often requires more active Pd catalysts with bulky, electron-rich ligands (e.g., XPhos, P(t-Bu)₃).[5][6]
Substrate Suitability Generally effective, but can be problematic for terminal alkynes prone to homocoupling.Often superior for aryl bromides and chlorides, and when Glaser coupling is a significant issue.[1]
Question: My reaction with this compound seems to be producing complex mixtures or leading to decomposition. Are there specific considerations for propargyl alcohols?

Answer:

Yes, propargyl alcohols like your substrate have unique reactivity that can lead to side reactions if not properly managed.

  • Potential for Side Reactions: The hydroxyl group can participate in various undesired pathways, including:

    • Self-coupling or polymerization: Especially under harsh conditions (high temperatures, strong bases).

    • Rearrangement reactions: Such as the Meyer-Schuster rearrangement, although this is more common under acidic conditions.

    • Interaction with the catalyst: The alcohol moiety could potentially coordinate to the metal centers, influencing the catalytic activity.

  • Optimization Strategies for Propargyl Alcohols:

    • Milder Conditions: Whenever possible, opt for milder reaction conditions. This includes using lower temperatures and carefully selecting the base.[3]

    • Protection of the Hydroxyl Group: If side reactions involving the alcohol are persistent, protecting the hydroxyl group as a silyl ether (e.g., TBS or TIPS ether) is a robust strategy. The protecting group can be easily removed after the Sonogashira coupling.

    • Specific Protocols: Some protocols have been specifically optimized for the coupling of propargyl alcohols.[16][17][18] These often involve specific catalyst-ligand combinations and solvent systems that have been shown to be compatible with the hydroxyl functionality.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Sonogashira reaction.

What are the fundamental roles of the different components in a classic Sonogashira reaction?

The Sonogashira reaction is a complex catalytic process involving two interconnected cycles.[4]

  • Palladium Catalyst: The palladium complex is the primary catalyst. It cycles between the Pd(0) and Pd(II) oxidation states. The key steps in the palladium cycle are:

    • Oxidative Addition: The active Pd(0) species reacts with the aryl halide (R-X) to form a Pd(II) complex.[4]

    • Transmetalation: The Pd(II) complex receives the alkynyl group from the copper acetylide.[4][19]

    • Reductive Elimination: The desired product (R-alkyne) is formed, regenerating the Pd(0) catalyst.[4]

  • Copper(I) Co-catalyst: The role of the copper(I) salt (typically CuI) is to facilitate the formation of a copper acetylide intermediate.[20][21] The copper cycle involves:

    • π-Alkyne Complex Formation: The copper(I) coordinates to the terminal alkyne, increasing the acidity of the terminal proton.[1][4]

    • Deprotonation: The amine base deprotonates the alkyne to form the copper acetylide.[4]

    • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium center.[4]

  • Amine Base: The base (e.g., Et₃N, DIPEA, piperidine) has two primary functions:

    • It deprotonates the terminal alkyne, allowing it to enter the catalytic cycle.[4]

    • It acts as a scavenger for the hydrogen halide (HX) formed during the reaction.

  • Phosphine Ligand: The phosphine ligand stabilizes the palladium catalyst, influences its reactivity, and prevents the precipitation of palladium black. The electronic and steric properties of the ligand are critical for the efficiency of the reaction.[6][7]

Can I run the Sonogashira reaction open to the air?

While classic Sonogashira protocols require strictly anaerobic conditions to prevent both Glaser coupling and decomposition of the palladium catalyst, modern advancements have led to the development of protocols that can be performed under aerobic (open-air) conditions.[1][14][15]

These aerobic protocols typically feature:

  • Copper-free conditions: To avoid the oxygen-driven Glaser homocoupling.[14][15]

  • Robust catalyst systems: Often employing N-heterocyclic carbene (NHC) ligands or specialized phosphine ligands that are more resistant to oxidation.[4]

  • Aqueous media: Some of the most successful aerobic methods are conducted in water or aqueous solvent mixtures.[5][14][22][23]

For your specific substrate, if you are experiencing issues with reproducibility under inert conditions, simplifying the setup with a well-established aerobic, copper-free protocol could be a viable alternative.

Visualizing the Process

To better understand the reaction mechanism and troubleshooting logic, the following diagrams are provided.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox Oxidative Addition (Ar-X) pd_trans L₂Pd(II)(Ar)(C≡CR) pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-C≡CR pd_trans->product Product cu_alkyne Cu(I)-C≡CR cu_alkyne->pd_ox cu_x Cu(I)X cu_alkyne->cu_x Transmetalation alkyne H-C≡CR alkyne->cu_alkyne Base, Cu(I)X base Base

Caption: The interconnected catalytic cycles of the Sonogashira reaction.

Troubleshooting_Workflow start Low Conversion of This compound check_temp Is reaction temperature optimized for Ar-Br? (≥80°C) start->check_temp increase_temp Increase temperature to 80-120°C check_temp->increase_temp No check_ligand Is the phosphine ligand optimal for Ar-Br? check_temp->check_ligand Yes increase_temp->check_ligand change_ligand Switch to bulky, electron-rich ligand (e.g., XPhos, P(t-Bu)₃) check_ligand->change_ligand No check_side_reactions Is Glaser homocoupling (alkyne dimer) observed? check_ligand->check_side_reactions Yes change_ligand->check_side_reactions go_copper_free Switch to a copper-free protocol check_side_reactions->go_copper_free Yes check_substrate Is there evidence of substrate decomposition? check_side_reactions->check_substrate No success Successful Reaction go_copper_free->success protect_oh Protect the hydroxyl group (e.g., as a silyl ether) check_substrate->protect_oh Yes check_substrate->success No protect_oh->success

Caption: A decision-making workflow for troubleshooting the Sonogashira reaction.

References

Technical Support Center: Synthesis of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically involves a Sonogashira cross-coupling reaction. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the experimental choices to ensure a successful and reproducible synthesis.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My Sonogashira reaction for the synthesis of this compound is showing low to no yield. What are the primary factors to investigate?

A1: A low or zero yield in a Sonogashira coupling is a common issue that can often be traced back to a few critical parameters. The primary suspects are the catalyst's activity, the quality of the reagents, and the reaction conditions.[1]

  • Catalyst Integrity: The palladium(0) species is the active catalyst, but it is sensitive to air and can decompose, forming palladium black.[1] Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and the copper(I) co-catalyst (typically CuI) are fresh and have been stored under an inert atmosphere.[1]

  • Reagent Purity: Impurities in your starting materials, 1-bromo-3-iodobenzene (or a similar aryl halide) and propargyl alcohol, can poison the catalyst. Ensure they are of high purity. The amine base (e.g., triethylamine or diisopropylamine) must be anhydrous, as water can interfere with the reaction.

  • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1] It is crucial to thoroughly degas the solvent and reaction mixture and to maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[2][3]

Q2: I've isolated a significant amount of a byproduct with a mass corresponding to a dimer of propargyl alcohol. What is this, and how can I prevent its formation?

A2: This byproduct is almost certainly 1,5-hexadiyne-3,4-diol, the result of the oxidative homocoupling of propargyl alcohol. This side reaction is known as the Glaser or Eglinton coupling.[4][5][6] It is a copper-mediated process that is promoted by the presence of oxygen.[1]

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: The most effective way to suppress Glaser coupling is to eliminate oxygen from the reaction. Use techniques like freeze-pump-thaw cycles for the solvent or sparging with an inert gas (argon or nitrogen) for an extended period.

  • Copper-Free Conditions: While the copper co-catalyst generally increases the reaction rate, it is also essential for the homocoupling side reaction.[2][7] Copper-free Sonogashira protocols exist and can be an effective strategy to avoid this byproduct, although they may require different ligands or reaction conditions to achieve good yields.[1]

  • Slow Addition of Alkyne: In some cases, adding the propargyl alcohol slowly to the reaction mixture can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling.[8]

  • Use of a Reducing Atmosphere: Some studies have shown that using a dilute hydrogen atmosphere can significantly reduce the amount of homocoupling byproduct.[9][10]

Q3: My reaction mixture turned black, and the reaction stalled. What does this indicate?

A3: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of the decomposition of the palladium catalyst.[1] This inactive form of palladium will halt the catalytic cycle and, consequently, the reaction.

Causes and Solutions for Palladium Black Formation:

  • Oxygen Exposure: As mentioned, Pd(0) complexes are unstable in the presence of air.[2]

  • Solvent Effects: Certain solvents can promote the formation of palladium black. While THF is commonly used, some anecdotal evidence suggests it may contribute to this issue.[1][11] Consider switching to a different solvent like DMF or using the amine base as the solvent.[8][12]

  • High Temperatures: While aryl bromides often require heating to react, excessively high temperatures can accelerate catalyst decomposition.[1][12] It is a balance between providing enough energy for the oxidative addition and maintaining the catalyst's stability.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can stabilize the palladium center and improve its catalytic activity, especially for less reactive aryl bromides.[7]

Troubleshooting Guide: At a Glance

Symptom Potential Cause(s) Recommended Action(s)
Low or No Product Inactive catalyst, impure reagents, presence of oxygen.Use fresh catalysts, purify starting materials, ensure rigorous degassing and an inert atmosphere.[1]
Significant Homocoupling Presence of oxygen, copper-catalyzed side reaction.Thoroughly degas the reaction mixture, consider a copper-free protocol, or slowly add the alkyne.[1][8]
Formation of Palladium Black Catalyst decomposition due to oxygen, high temperature, or solvent effects.Improve inert atmosphere techniques, optimize reaction temperature, consider alternative solvents or ligands.[1][11]
Unreacted Aryl Bromide Low reactivity of the aryl bromide.Increase reaction temperature, use a more active palladium catalyst/ligand system, or consider using the corresponding aryl iodide if possible, as it is more reactive.[1][2]

Experimental Workflow and Key Mechanisms

A general protocol for the Sonogashira coupling to synthesize this compound is provided below. This should be seen as a starting point, with optimization likely required.

Diagram: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (A) PdII_Aryl Ar-Pd(II)-X L₂ (B) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)-C≡CR' L₂ (C) PdII_Aryl->PdII_Alkyne Transmetalation (from Copper Cycle) CuX CuX PdII_Aryl->CuX Regenerates CuX PdII_Alkyne->Pd0 Reductive Elimination Ar-C≡CR' Cu_Alkyne Cu-C≡CR' (F) CuX->Cu_Alkyne Base, Alkyne Alkyne H-C≡CR'

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Diagram: Glaser Coupling Side Reaction

Glaser_Coupling Alkyne1 2 R-C≡C-H Cu_Acetylide 2 R-C≡C-Cu Alkyne1->Cu_Acetylide Base, Cu(I) Dimer R-C≡C-C≡C-R Cu_Acetylide->Dimer Oxidant (O₂) Cu_I 2 Cu(I) Dimer->Cu_I Byproduct Cu_II 2 Cu(II) Cu_I->Cu_II Oxidation

Caption: The oxidative homocoupling of terminal alkynes (Glaser coupling).

General Experimental Protocol
  • Setup: To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and 1-bromo-3-iodobenzene (1.0 eq).

  • Solvent and Base: Add anhydrous, degassed triethylamine (3.0 eq) and THF (or another suitable solvent).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reagent Addition: Add propargyl alcohol (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Disclaimer: This is a general guideline. Reaction conditions, including catalyst loading, solvent, base, and temperature, may need to be optimized for your specific setup.

References

Technical Support Center: Purification of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 3-(3-bromophenyl)prop-2-yn-1-ol by column chromatography. It is structured as a dynamic troubleshooting guide and FAQ to address practical challenges encountered during the purification process.

Part 1: Pre-Chromatography Essentials & FAQs

This section addresses critical questions and preparatory steps that are essential for a successful purification. Proper planning at this stage prevents the most common chromatography failures.

Q1: What are the most likely impurities in my crude this compound sample?

A: Understanding potential impurities is key to designing an effective purification strategy. This compound is typically synthesized via a Sonogashira coupling of an aryl halide (e.g., 1-bromo-3-iodobenzene) with propargyl alcohol.[1]

Common Impurities Include:

  • Unreacted Starting Materials: 1-bromo-3-iodobenzene (nonpolar) and propargyl alcohol (very polar).

  • Homocoupled Alkyne: The "Glaser coupling" product of propargyl alcohol, resulting in hexa-2,4-diyne-1,6-diol (highly polar).

  • Catalyst Residues: Palladium and copper complexes used in the Sonogashira reaction.[2] These are often baseline impurities.

  • Solvents and Base: Residual reaction solvents (e.g., THF, DMF) and the amine base (e.g., triethylamine), which should be mostly removed during aqueous workup but can persist.

Expert Insight: The primary challenge is separating the desired product from the less polar aryl halide starting material and any highly polar byproducts or unreacted propargyl alcohol.

Q2: How do I select the optimal stationary and mobile phases for this purification?

A: The selection process is systematic and should always begin with Thin-Layer Chromatography (TLC) analysis.[3][4]

  • Stationary Phase: Silica Gel (60 Å, 230-400 mesh) is the standard and most effective choice. Its polar, acidic surface interacts well with the hydroxyl group of the target molecule, allowing for separation based on polarity.[3]

  • Mobile Phase (Eluent): A binary solvent system of a nonpolar solvent (e.g., Hexanes or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate or Diethyl Ether) is standard.[5][6]

    • Rationale: The nonpolar solvent acts as the weak eluent, while the polar solvent's concentration is increased to move more polar compounds down the column. This compound, with its polar alcohol group and nonpolar bromophenylalkyne backbone, is well-suited for this approach.

Q3: How do I use TLC to find the perfect solvent system before running the column?

A: TLC is your most critical predictive tool. Running multiple TLC plates is far more efficient than running a failed column.[3][6]

Step-by-Step TLC Analysis:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto several TLC plates.

  • Prepare different solvent systems with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).

  • Run one TLC plate in each solvent system.

  • Visualize the plates under a UV lamp (254 nm) and then stain (e.g., with potassium permanganate) to see all spots.

Interpreting the Results: Your goal is to find a solvent system where the desired product has a Retardation Factor (Rf) of approximately 0.25 - 0.35 .[4]

Solvent System (Hex:EtOAc)Product RfImpurity A (Aryl Halide) RfImpurity B (Polar Diol) RfAssessment
9:1 (10% EtOAc)0.150.600.0Not ideal. Product moves too slowly.
8:2 (20% EtOAc) 0.30 0.75 0.05 Optimal. Good separation between product and impurities.
7:3 (30% EtOAc)0.450.850.15Poor Separation. Product Rf is too high, risking co-elution.

Part 2: Detailed Experimental Protocol

This protocol provides a self-validating workflow for the purification of ~1 gram of crude this compound.

Materials and Reagents
ItemSpecificationQuantityPurpose
Crude Product~1 g1 gMaterial to be purified
Silica Gel60 Å, 230-400 mesh40-50 gStationary Phase
HexanesACS Grade or higher~500 mLNonpolar Eluent
Ethyl AcetateACS Grade or higher~250 mLPolar Eluent
Glass Column40-50 mm diameter1Chromatography Apparatus
Collection Tubes16x100 mm~50-100Fraction Collection
TLC PlatesSilica gel coated10-20Monitoring

Workflow Diagram

G cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation TLC 1. TLC Analysis Find optimal solvent system (e.g., 20% EtOAc/Hex) Target Rf ~0.3 Slurry 2. Prepare Silica Slurry Mix silica with 10% EtOAc/Hex TLC->Slurry Pack 3. Pack Column Pour slurry and let settle Slurry->Pack Load 4. Dry Load Sample Adsorb crude onto 2-3g silica Carefully add to column top Pack->Load Elute 5. Elute & Collect Fractions Start with 10% EtOAc/Hex Gradually increase to 30% EtOAc/Hex Load->Elute Analyze 6. Analyze Fractions by TLC Spot every 2-3 fractions Elute->Analyze Combine 7. Combine Pure Fractions Pool fractions containing only the product spot Analyze->Combine Evaporate 8. Evaporate Solvent Use rotary evaporator Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Column chromatography workflow for purification.

Step-by-Step Procedure
  • Column Preparation:

    • Secure the glass column vertically. Add a small plug of cotton to the bottom, followed by a thin layer (~0.5 cm) of sand.

    • In a beaker, prepare a slurry of 40-50 g of silica gel in ~150 mL of a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).[3]

    • Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica pack evenly and remove air bubbles.

    • Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask.

    • Add 2-3 g of silica gel to the flask and mix to form a slurry.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This is your sample-adsorbed silica.[7]

    • Carefully add the sample-adsorbed silica to the top of the packed column bed, creating a thin, even layer.

    • Gently add a protective layer of sand (~0.5 cm) on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the starting eluent (e.g., 10% ethyl acetate in hexanes) to the column.

    • Begin collecting fractions (e.g., 10-15 mL per tube).

    • Start with a lower polarity than your target TLC solvent. A good starting point is 10-15% ethyl acetate in hexanes. This will elute highly nonpolar impurities first.

    • After collecting several fractions, gradually increase the polarity of the eluent. This is known as a gradient elution.[6] For example, switch from 15% to 20%, then to 25% ethyl acetate. This systematic increase ensures that compounds are eluted one at a time.[3]

  • Analysis and Isolation:

    • Monitor the collected fractions using TLC. Spot every second or third fraction onto a TLC plate and run it in your target solvent system (20% EtOAc/Hex).

    • Identify the fractions that contain your pure product (single spot at Rf ~0.30).

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems.

Problem: My compound is not moving from the top of the column (Rf = 0).

  • Probable Cause: The eluent is not polar enough. The polar hydroxyl group on your molecule is strongly adsorbed to the polar silica gel.

  • Solution: Systematically increase the polarity of your mobile phase.[3][6] If you are using 20% ethyl acetate in hexanes, increase it to 30%, then 40%, and so on. Monitor with TLC until the compound begins to move at the desired rate. For very polar compounds, a small amount of methanol (1-5%) in dichloromethane can be effective.[5]

Problem: My compound came off in the first few fractions with the solvent front (Rf ≈ 1).

  • Probable Cause: The eluent is too polar. It is competing too effectively with your compound for the silica surface, causing everything to wash through without separation.

  • Solution: Stop the column and restart with a significantly less polar solvent system. If you used 30% ethyl acetate, try 10% or even 5%. Always confirm with TLC first.[3]

Problem: The separation is poor, and my fractions are all mixed.

  • Probable Causes & Solutions:

    • Column Overloaded: You used too much crude material for the amount of silica. A general rule is a 30:1 to 50:1 ratio of silica:crude material by weight.[3]

    • Sample Band Too Wide: This can happen if you used too much solvent to load the sample (wet loading) or if the sample is not very soluble in the eluent. Using the dry loading method described above minimizes this issue.[7]

    • Elution Gradient Too Steep: Increasing the solvent polarity too quickly can cause compounds with close Rf values to elute together.[3][6] Use a slower, more gradual gradient.

Problem: My compound appears as a long streak or "tail" on the TLC plate.

  • Probable Cause: The compound might be acidic or basic, interacting too strongly and unevenly with the silica gel. It could also be due to overloading the TLC plate.

  • Solution: If your compound is potentially acidic, you can add a small amount of acetic acid (~0.5%) to the eluent. If it's basic, adding triethylamine (~0.5-1%) can neutralize the acidic silica and lead to sharper bands.[5] Ensure you are not spotting too much material on the TLC plate.

Problem: My compound seems to have decomposed on the column.

  • Probable Cause: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the long exposure time of a column run.[8]

  • Solution:

    • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then run it. If you see new spots, it is unstable on silica.

    • Deactivate the Silica: Run the column with a solvent system containing 1% triethylamine to neutralize the silica.

    • Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[8]

References

Technical Support Center: Preventing Homocoupling of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-(3-Bromophenyl)prop-2-yn-1-ol in coupling reactions and encountering challenges with undesired homocoupling side reactions. Our goal is to provide a deep understanding of the underlying mechanisms and to offer practical, field-proven troubleshooting strategies and protocols to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Addressing Homocoupling in Real-Time

This section is structured to help you diagnose and solve issues as they arise during your experiments.

Q1: My main side-product is a symmetrical di-yne with a mass corresponding to the dimer of this compound. What is happening and what are the primary causes?

A1: You are observing the Glaser-Hay coupling, a common and often frustrating side reaction in syntheses involving terminal alkynes.[1][2] This reaction is an oxidative dimerization of your terminal alkyne, leading to the formation of a symmetrical 1,3-butadiyne derivative. Instead of coupling with your desired partner (e.g., another aryl halide in a Sonogashira reaction), the this compound is reacting with itself.

The two primary culprits responsible for this undesired pathway are:

  • The Copper(I) Co-catalyst: In a standard Sonogashira coupling, a copper(I) salt (typically CuI) is used as a co-catalyst to facilitate the formation of a copper-acetylide intermediate, which then transmetalates with the palladium center.[3][4] However, this same copper catalyst is also highly efficient at promoting the oxidative homocoupling of the alkyne.[5][6]

  • The Presence of Oxygen: The Glaser coupling mechanism is an oxidative process.[2][7] Any dissolved oxygen in your reaction mixture will facilitate the oxidation of Cu(I) to Cu(II), which is a key step in the homocoupling catalytic cycle.[8][9] This parasitic cycle consumes your starting material and reduces the yield of your desired cross-coupled product.

Q2: I am running a standard copper-catalyzed Sonogashira reaction. How can I modify my current conditions to suppress this homocoupling?

A2: If you wish to continue with a copper-catalyzed system, several parameters can be optimized to tip the balance in favor of the desired cross-coupling reaction over the homocoupling pathway.

  • Implement a Rigorously Inert Atmosphere: Since oxygen is a key reagent for homocoupling, its exclusion is critical.[1][7]

    • Action: Use a Schlenk line or a glovebox. Ensure all solvents and liquid reagents are thoroughly degassed using no fewer than three freeze-pump-thaw cycles or by sparging with a high-purity inert gas (Argon or Nitrogen) for at least 30 minutes.

  • Employ Slow Addition of the Alkyne: The homocoupling reaction is bimolecular with respect to the alkyne. By keeping the instantaneous concentration of this compound low, you can kinetically disfavor the dimerization.[5][7]

    • Action: Instead of adding all the alkyne at the beginning, prepare a degassed solution of the alkyne and add it slowly to the reaction mixture over several hours using a syringe pump.

  • Utilize a Reducing Atmosphere: An innovative approach to prevent the oxidative cycle is to maintain a reducing environment, which keeps the copper in its active Cu(I) state for the Sonogashira cycle and prevents the formation of the Cu(II) species required for Glaser coupling.

    • Action: Run the reaction under an atmosphere of dilute hydrogen gas (e.g., 5-10%) mixed with nitrogen or argon. This has been shown to reduce homocoupling to as little as ~2%.[1][10][11]

  • Optimize Catalyst, Ligand, and Base: The relative rates of cross-coupling and homocoupling can be influenced by the catalytic system.

    • Action: Using bulky, electron-rich phosphine ligands on the palladium catalyst can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the Sonogashira cycle, allowing it to outcompete the homocoupling pathway.[5] Additionally, ensure the amine base (e.g., triethylamine, diisopropylamine) is anhydrous and in sufficient excess to facilitate the deprotonation of the alkyne.[12]

Q3: I have tried optimizing my copper-catalyzed reaction, but homocoupling is still significant. What is the most robust solution?

A3: The most direct and often most effective method to prevent copper-mediated homocoupling is to eliminate copper from the reaction entirely.[2][7] Copper-free Sonogashira protocols have been extensively developed precisely to circumvent the issue of Glaser coupling.[3][12][13]

These protocols rely on the ability of the palladium catalyst to facilitate the entire cycle, often requiring a strong base to deprotonate the alkyne without the assistance of copper.

This protocol is designed to eliminate the primary pathway for Glaser homocoupling.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add your aryl halide/triflate partner (1.0 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a strong, non-coordinating base (e.g., Cs₂CO₃, K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle at least three times.

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene, Dioxane, or DMF) via syringe.

  • Alkyne Addition: Add this compound (1.1-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at the appropriate temperature (this can range from room temperature to 100 °C depending on the reactivity of your aryl halide) and monitor by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Proceed with standard aqueous workup and purification.

Q4: I am running a "copper-free" reaction but I'm still seeing traces of the homocoupled dimer. Why is this happening?

A4: This is a subtle but important issue. While you have not added a copper co-catalyst, trace amounts of copper can still be present, and even ppm levels can be sufficient to catalyze the side reaction.[2]

  • Potential Sources of Contamination:

    • The palladium catalyst itself (some commercial batches may contain trace copper).

    • Other inorganic salts or bases used in the reaction.

    • Leaching from glassware that has been used for previous copper-catalyzed reactions.

  • Solutions:

    • Use high-purity grade reagents and catalysts.

    • Consider acid-washing all glassware (e.g., with an aqua regia bath followed by thorough rinsing with deionized water) and oven-drying before use.

    • While less efficient than the copper-catalyzed pathway, some palladium complexes can mediate homocoupling under certain aerobic conditions, making a strictly inert atmosphere important even in copper-free systems.[14]

Frequently Asked Questions (FAQs)

This section addresses broader strategic questions to help you design your experiments to avoid homocoupling from the start.

Q1: What is the fundamental mechanistic difference between the desired Sonogashira cross-coupling and the undesired Glaser homocoupling?

A1: The two reactions are competing catalytic cycles that both utilize your terminal alkyne. The key difference lies in the role of the copper co-catalyst and whether it engages with the palladium cycle (for cross-coupling) or a separate oxidative cycle (for homocoupling).

G Competing Catalytic Cycles cluster_0 Desired Sonogashira Cross-Coupling cluster_1 Undesired Glaser Homocoupling Pd0 Pd(0)L₂ Pd_cycle_1 Oxidative Addition (Ar'-X) Pd0->Pd_cycle_1 ArPdX Ar'-Pd(II)-X(L₂) Pd_cycle_1->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAlkyne Ar'-Pd(II)-alkyne(L₂) Transmetalation->ArPdAlkyne Reductive_Elimination Reductive Elimination ArPdAlkyne->Reductive_Elimination Reductive_Elimination->Pd0 Product Ar'-alkyne (Product) Reductive_Elimination->Product CuI_start Cu(I)-alkyne Oxidation Oxidation (O₂) CuI_start->Oxidation CuII Cu(II) species Oxidation->CuII Dimerization Dimerization CuII->Dimerization Dimerization->CuI_start Dimer alkyne-alkyne (Dimer) Dimerization->Dimer Alkyne R-C≡C-H (Your Alkyne) Cu_Acetylide Cu(I)-C≡C-R Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->Transmetalation Enters Pd Cycle Cu_Acetylide->CuI_start Enters Glaser Cycle G cluster_troubleshoot Troubleshooting Path cluster_prevent Preventative Strategy start Significant Homocoupling Observed in Reaction check_conditions Is the reaction copper-catalyzed? start->check_conditions protect Use a Protecting Group (e.g., TMS, TBDMS) start->protect Need definitive solution? optimize Optimize Conditions: 1. Rigorous Degassing 2. Slow Alkyne Addition 3. Use H₂/Ar Atmosphere check_conditions->optimize Yes check_contamination Check for Trace Cu Contamination. Use high-purity reagents & acid-washed glassware. check_conditions->check_contamination No still_issue_1 Homocoupling still >10%? optimize->still_issue_1 go_cu_free Switch to Copper-Free Sonogashira Protocol still_issue_1->go_cu_free Yes end_success Clean Cross-Coupling Product Obtained still_issue_1->end_success No go_cu_free->end_success check_contamination->end_success protect_workflow 1. Protect Alkyne 2. Perform Coupling 3. Deprotect protect->protect_workflow protect_workflow->end_success

References

Technical Support Center: Synthesis of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(3-Bromophenyl)prop-2-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which is most commonly achieved via a Sonogashira cross-coupling reaction.[1][2][3] This powerful C-C bond-forming reaction is invaluable in medicinal chemistry but requires careful optimization to achieve high yields and purity.[4][5][6]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction is giving a low yield or not working at all. What are the most critical initial checks?

A1: When a Sonogashira reaction fails, the issue typically lies with one of three areas: the catalytic system, the reagents' quality, or the reaction atmosphere.[7]

  • Probable Cause 1: Inactive Catalysts.

    • Palladium Catalyst: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂, it must be reduced in situ.[1][2] This reduction can be inefficient if the other reagents are not optimal.

    • Copper (I) Co-catalyst: Copper(I) iodide (CuI) is sensitive to oxidation and can degrade over time, appearing greenish or brown instead of off-white. Degraded CuI will be ineffective.[7]

  • Recommended Solutions:

    • Use a fresh, high-purity source of your palladium precatalyst and CuI.

    • Ensure your amine base is pure and dry, as it plays a role in the palladium catalytic cycle and maintaining a reducing environment.[1][2]

  • Probable Cause 2: Reaction Atmosphere.

    • Oxygen is detrimental. It can lead to the oxidative homocoupling of propargyl alcohol (known as Glaser coupling), a major side reaction that consumes your starting material.[7][8] Oxygen can also contribute to the decomposition of the Pd(0) catalyst.

  • Recommended Solutions:

    • Rigorous Degassing: The solvent and amine base must be thoroughly degassed before adding the catalysts and reactants. The most effective method is a series of "freeze-pump-thaw" cycles (at least three). Sparging with an inert gas (argon or nitrogen) for 30-60 minutes is a viable alternative.

    • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.

  • Probable Cause 3: Reagent Purity.

    • Impurities in your 1-bromo-3-iodobenzene or propargyl alcohol can poison the catalyst.[7] Water in the solvent or on the glassware can also interfere with the catalytic cycle.

  • Recommended Solutions:

    • Purify starting materials if their purity is questionable. Propargyl alcohol can be distilled.

    • Ensure all solvents are anhydrous. Use freshly dried solvents.

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere before use.

Q2: My reaction mixture turned black, and a precipitate formed. What happened?

A2: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and agglomeration of the palladium catalyst from the soluble active Pd(0) species.[7][9]

  • Probable Cause(s):

    • High Temperature: While aryl bromides often require more heat than aryl iodides, excessive temperatures can accelerate ligand dissociation and catalyst decomposition.[1][10]

    • Inappropriate Solvent: Some solvents, particularly THF in anecdotal reports, can promote the formation of palladium black under certain conditions.[7][9]

    • Ligand Choice: The phosphine ligands (e.g., PPh₃) are crucial for stabilizing the Pd(0) center. If the ligand concentration is too low or the ligand itself is not robust enough for the reaction conditions, the catalyst will crash out.

  • Recommended Solutions:

    • Temperature Optimization: If using 1,3-dibromobenzene, heating is necessary. Start at a moderate temperature (e.g., 50-60 °C) and increase only if the reaction is sluggish. If using 1-bromo-3-iodobenzene, the reaction should proceed at or near room temperature.[1][10]

    • Solvent System: A common and effective solvent system is a mixture of an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) with a co-solvent like THF or DMF.[11][12] Sometimes, running the reaction neat in the amine base is effective.[9]

    • Ligand Stoichiometry: Ensure an adequate amount of phosphine ligand is present. If using a precatalyst like PdCl₂(PPh₃)₂, you may consider adding a small excess of PPh₃ to stabilize the active catalyst.

Q3: I'm observing a significant amount of a diol side product from the coupling of two propargyl alcohol molecules. How can I prevent this?

A3: This side product is the result of Glaser or Hay-type homocoupling, a common side reaction in Sonogashira couplings.[8][13] It is an oxidative process that is highly dependent on the presence of oxygen and the copper co-catalyst.

  • Probable Cause(s):

    • Oxygen in the Reaction: As mentioned in Q1, this is the primary driver of homocoupling.

    • High Copper Concentration: While catalytic CuI is necessary to activate the alkyne, an excess can favor the homocoupling pathway.

  • Recommended Solutions:

    • Improve Inert Atmosphere: This is the most critical factor. Re-evaluate your degassing and inert gas techniques.[7][8]

    • Optimize Catalyst Loading: Use the minimum effective amount of CuI (typically 1-5 mol%).

    • Consider Copper-Free Conditions: Copper-free Sonogashira reactions are well-established and completely avoid the Glaser coupling side reaction.[1][14] These protocols often require a different palladium catalyst/ligand system and may need slightly higher temperatures or a stronger base to facilitate the deprotonation of the alkyne.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Sonogashira coupling?

A1: The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-bromo-3-iodobenzene) to form a Pd(II) complex. The reactivity order dictates that this addition occurs preferentially at the C-I bond over the C-Br bond.[1][10]

  • Copper Cycle: The terminal alkyne (propargyl alcohol) reacts with the Cu(I) salt in the presence of the amine base to form a copper(I) acetylide species.[1][15] This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the Cu(I) salt. This is often the rate-determining step.[2][15]

  • Reductive Elimination: The Pd(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination. This step forms the final C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl trans-Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne cis-Ar-Pd(II)-Alkyne(L₂) PdII_Aryl->PdII_Alkyne Transmetalation Product Ar-Alkyne PdII_Alkyne->Product Reductive Elimination Product->Pd0 CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl To Pd Cycle Alkyne H-Alkyne Alkyne->Cu_Acetylide Deprotonation Base Base Base->Cu_Acetylide

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Q2: What is the role of each key reagent?

A2: Each component has a critical, well-defined function.

ReagentRoleKey Considerations
Aryl Halide Electrophilic partner. The C-X bond is broken.Reactivity: I > OTf > Br >> Cl.[1] Using 1-bromo-3-iodobenzene allows for selective coupling at the more reactive iodide position.
Terminal Alkyne Nucleophilic partner. The C-H bond is broken.Propargyl alcohol is the substrate. The terminal proton must be acidic enough to be removed by the base.
Palladium Catalyst Primary catalyst for C-C bond formation.Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common.[2] Loading is typically 0.5-5 mol%.
Copper(I) Co-catalyst Activates the alkyne for transmetalation.CuI is most common. Its presence increases reaction rates, allowing for milder conditions.[1][3]
Amine Base Neutralizes the HX byproduct, deprotonates the alkyne (with CuI), and helps maintain a reducing environment for the Pd(0) catalyst.Et₃N, DIPA, or piperidine are common choices. Often used in excess or as the solvent.[1][7]
Solvent Solubilizes reagents and influences reaction kinetics.THF, DMF, and acetonitrile are common co-solvents with the amine base.[16] The choice can affect catalyst stability and reaction rate.[17]

Q3: How does the choice of aryl halide affect the reaction conditions?

A3: The reactivity of the aryl halide is paramount and follows the general trend of bond strength: C-I < C-Br < C-Cl.

  • Aryl Iodides: Are the most reactive substrates.[1] Couplings with aryl iodides, such as the reaction at the iodine position of 1-bromo-3-iodobenzene, often proceed smoothly at room temperature.

  • Aryl Bromides: Are significantly less reactive than iodides and typically require elevated temperatures (e.g., 50-100 °C) to facilitate the rate-limiting oxidative addition step.[1][11] Attempting to couple with 1,3-dibromobenzene would require these more forcing conditions.

  • Aryl Chlorides: Are generally unreactive under standard Sonogashira conditions and require specialized, highly active catalyst systems with bulky, electron-rich phosphine ligands.[3][18]

Section 3: Optimized Experimental Protocol

This protocol details the synthesis of this compound from 1-bromo-3-iodobenzene, leveraging the differential reactivity of the C-I and C-Br bonds for a selective, high-yield transformation.

Reagents:

  • 1-Bromo-3-iodobenzene (1.0 equiv)

  • Propargyl alcohol (1.2 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 equiv)

  • Copper(I) Iodide [CuI] (0.04 equiv)

  • Triethylamine (Et₃N), anhydrous (as solvent)

  • Tetrahydrofuran (THF), anhydrous (as co-solvent)

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-bromo-3-iodobenzene (1.0 equiv).

  • Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous THF (approx. 0.2 M concentration relative to the aryl halide) and anhydrous triethylamine (3-4 volumes relative to THF) via syringe.

  • Degassing: Submerge the flask in a liquid nitrogen bath to freeze the contents. Once frozen, apply a high vacuum for 10-15 minutes. Remove from the nitrogen bath and allow to thaw under argon. Repeat this freeze-pump-thaw cycle two more times.

  • Catalyst Addition: Under a positive flow of argon, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv) to the flask. The solution may turn yellow.

  • Alkyne Addition: Add propargyl alcohol (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 1-bromo-3-iodobenzene spot has been completely consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.

Section 4: Troubleshooting Workflow

If you encounter issues, follow this logical progression to diagnose the problem.

Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Atmosphere Is the system fully inert? Start->Check_Atmosphere Check_Catalysts Are catalysts active and fresh? Check_Atmosphere->Check_Catalysts Yes Sol_Atmosphere Redo with rigorous degassing (Freeze-Pump-Thaw). Ensure positive Ar/N₂ pressure. Check_Atmosphere->Sol_Atmosphere No Check_Reagents Are reagents/solvents pure and anhydrous? Check_Catalysts->Check_Reagents Yes Sol_Catalysts Use fresh Pd catalyst and new, white CuI. Consider copper-free system to avoid homocoupling. Check_Catalysts->Sol_Catalysts No Check_Conditions Are temperature/time appropriate? Check_Reagents->Check_Conditions Yes Sol_Reagents Use anhydrous solvents. Purify starting materials. Flame-dry glassware. Check_Reagents->Sol_Reagents No Sol_Conditions If using Ar-Br, increase temp to 50-80°C. If using Ar-I, RT should be sufficient. Monitor by TLC. Check_Conditions->Sol_Conditions No Success High Yield Achieved Check_Conditions->Success Yes Sol_Atmosphere->Start Retry Sol_Catalysts->Start Retry Sol_Reagents->Start Retry Sol_Conditions->Start Retry

Caption: A systematic workflow for troubleshooting common Sonogashira reaction failures.

References

Troubleshooting guide for reactions involving 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3-Bromophenyl)prop-2-yn-1-ol

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile bifunctional reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Issue 1: Low or No Yield in Sonogashira Coupling Reactions

Question: I am attempting a Sonogashira coupling between this compound and a terminal alkyne, but I'm observing very low conversion of my starting material. What are the likely causes and how can I fix it?

Answer: A low yield in a Sonogashira coupling, a powerful C-C bond-forming reaction, can be traced back to several key factors related to the catalyst, reagents, or reaction conditions.[1][2] The reaction involves two interconnected catalytic cycles, one for palladium and one for copper, and failure in either can halt the entire process.[3][4]

Troubleshooting Workflow:

Start Low Yield in Sonogashira Coupling Catalyst 1. Catalyst System Integrity Start->Catalyst Reagents 2. Reagent Quality & Stoichiometry Start->Reagents Conditions 3. Reaction Conditions Start->Conditions Pd_Check Is Pd catalyst active? (e.g., Pd(PPh3)4, PdCl2(PPh3)2) Catalyst->Pd_Check Palladium Cu_Check Is Cu(I) co-catalyst fresh? (e.g., CuI) Catalyst->Cu_Check Copper SM_Purity Are starting materials pure? Reagents->SM_Purity Base_Check Is the base appropriate and dry? (e.g., Et3N, DIPEA) Reagents->Base_Check Atmosphere Is the system anaerobic? (Degassed solvent, inert gas) Conditions->Atmosphere Temp_Check Is the temperature optimal? (Aryl bromides may need heat) Conditions->Temp_Check Pd_Black Observe Pd black? Pd_Check->Pd_Black Solution_Cu Solution: Use a fresh bottle of CuI. Cu_Check->Solution_Cu Solution_Pd Solution: Use fresh catalyst. Consider a more robust ligand. Pd_Black->Solution_Pd Solution_Atmosphere Solution: Degas solvent via freeze-pump-thaw or sparging. Maintain positive N2/Ar pressure. Atmosphere->Solution_Atmosphere Solution_Temp Solution: Increase temperature. For aryl bromides, 60-100 °C is common. Temp_Check->Solution_Temp

Troubleshooting Sonogashira Reactions

Detailed Breakdown:

  • Catalyst System Integrity :

    • Palladium Catalyst : The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in situ.[1] This reduction can be sluggish or fail if your amine base or solvent is impure. A black precipitate ("palladium black") is a clear sign of catalyst decomposition.[5][6]

      • Solution : Use a fresh, high-quality palladium source. Consider using a Pd(0) source like Pd(PPh₃)₄ directly. If decomposition persists, a more robust phosphine ligand may be required to stabilize the palladium center.[7]

    • Copper (I) Co-catalyst : Copper(I) iodide (CuI) is crucial for activating the terminal alkyne by forming a copper acetylide intermediate.[1][8] This species then undergoes transmetalation with the palladium complex.[3] CuI is sensitive to oxidation and can degrade over time, appearing greenish or brown instead of off-white/tan.

      • Solution : Always use freshly opened or properly stored CuI.[5]

  • Reagent Quality and Conditions :

    • Anaerobic Conditions : Oxygen is detrimental. It can lead to the oxidative homocoupling of your terminal alkyne (Glaser coupling), consuming your starting material and generating undesired side products.[5][9] It can also contribute to the decomposition of the Pd(0) catalyst.

      • Solution : Ensure your solvent is thoroughly degassed (e.g., via 3-4 cycles of freeze-pump-thaw or by sparging with argon/nitrogen for 30-60 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[5]

    • Base : An amine base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the HX produced and to deprotonate the alkyne.[10] The base must be anhydrous and pure.

      • Solution : Use a freshly opened bottle or distill the amine base prior to use.

    • Temperature : The reactivity of aryl halides in Sonogashira couplings follows the trend: I > OTf > Br > Cl.[5][10] While aryl iodides can react at room temperature, aryl bromides, such as in your starting material, often require elevated temperatures to facilitate the rate-limiting oxidative addition step.[11]

      • Solution : If running at room temperature, gradually increase the heat. A range of 60-80 °C is a good starting point for aryl bromides.[11]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Question: My Sonogashira reaction is working, but I'm getting a large amount of a symmetrical diyne byproduct from the homocoupling of my alkyne coupling partner. How can I suppress this?

Answer: The formation of symmetrical diynes is a classic side reaction known as Glaser or Hay coupling.[9][12] It is a copper-mediated oxidative process that competes with the desired cross-coupling pathway, especially when the cross-coupling itself is slow.

Key Causes and Mitigation Strategies:

CauseMechanistic ExplanationRecommended Solution
Excess Oxygen Oxygen acts as the terminal oxidant for the Cu(I) to Cu(II) cycle that drives homocoupling.Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar).[5]
High Copper Loading A higher concentration of the copper catalyst can accelerate the rate of homocoupling relative to the palladium-catalyzed cross-coupling.Reduce the loading of the CuI co-catalyst. Alternatively, perform a "copper-free" Sonogashira coupling.[1]
Slow Oxidative Addition If the oxidative addition of the aryl bromide to the Pd(0) center is slow, the concentration of the copper acetylide builds up, favoring the homocoupling pathway.Increase the reaction temperature or consider a more electron-rich, bulky phosphine ligand to accelerate the oxidative addition step.[13]
Slow Reagent Addition Adding the terminal alkyne all at once can create a high initial concentration that favors dimerization.Try adding the terminal alkyne slowly via syringe pump over several hours. This keeps its instantaneous concentration low, favoring the reaction with the palladium complex.[14]

Copper-Free Sonogashira Protocol: For sensitive substrates, a copper-free protocol can be highly effective. These reactions often require a slightly different catalyst system and a stronger base, as the palladium complex must facilitate the alkyne deprotonation itself.[3]

Issue 3: Unwanted Oxidation of the Propargyl Alcohol

Question: I am trying to perform a Suzuki coupling on the aryl bromide of this compound, but my product appears to have been oxidized at the alcohol, forming an ynone. How did this happen?

Answer: The propargyl alcohol moiety is susceptible to oxidation to form the corresponding α,β-acetylenic ketone, or ynone.[15] While dedicated oxidants like MnO₂ or NIS are often used for this transformation, it can occur unintentionally under certain cross-coupling conditions.[16][17][18]

Potential Causes:

  • Air (Oxygen) Exposure at High Temperatures : If your Suzuki reaction is run at high temperatures with even trace amounts of air present, oxidation can occur. Some palladium catalysts, in the presence of a base, can facilitate aerobic oxidation.

  • Impure Solvents or Reagents : Solvents like DMSO, if used at high temperatures, can act as an oxidant. Peroxides in aged ethereal solvents (like THF or dioxane) can also lead to unwanted side reactions.

  • Choice of Base : Certain bases under specific conditions might promote oxidation pathways.

Preventative Measures:

  • Maintain a Strict Inert Atmosphere : This is the most critical step. Ensure your reaction flask is purged of air and kept under a positive pressure of nitrogen or argon.

  • Use High-Purity Solvents : Use anhydrous, peroxide-free solvents for your reactions.

  • Optimize Temperature : Run the Suzuki coupling at the lowest temperature that provides a reasonable reaction rate. The reactivity order for Suzuki coupling partners is similar to Sonogashira, and aryl bromides may require some heating, but avoid excessive temperatures.[19]

  • Consider a Milder Base : While strong bases are often needed for the transmetalation step in Suzuki couplings, ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is not known to promote oxidation under your specific reaction conditions.[20][21]

Experimental Protocol Example: Sonogashira Coupling

This protocol provides a robust starting point for coupling this compound with a generic terminal alkyne.

Objective: To synthesize a diaryl propargyl alcohol derivative.

Materials:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.1 - 1.2 eq)

  • PdCl₂(PPh₃)₂ (0.02 - 0.05 eq)

  • Copper(I) Iodide (CuI) (0.04 - 0.10 eq)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 - 5.0 eq)

  • Anhydrous, degassed THF or DMF

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via cannula or syringe, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A: Propargyl alcohols should be stored in a cool, dark place under an inert atmosphere if possible.[22] They can be sensitive to heat, light, and air, which may lead to slow decomposition or polymerization over time.[22][23] For long-term storage, refrigeration (-4 to -20 °C) is recommended.[24]

Q2: How can I assess the purity of my starting material? A: The purity of this compound can be confirmed using standard analytical techniques. ¹H and ¹³C NMR will confirm the structure and identify organic impurities. GC-MS can provide a quantitative purity assessment. A pure sample should appear as a white to off-white solid or a clear, colorless liquid if melted.[23] Discoloration may indicate the presence of impurities or degradation products.

Q3: Besides cross-coupling, what other reactions can this molecule undergo? A: This molecule has three primary reactive sites:

  • Aryl Bromide : Can participate in a variety of cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig amination, etc.).[25]

  • Terminal Alkyne : Can undergo C-C coupling (Sonogashira), cycloadditions (e.g., "click" chemistry), and hydration or hydroamination reactions.

  • Propargyl Alcohol : Can be oxidized to an ynone, esterified, or used in Nicholas or A³ coupling reactions.[26]

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges related to catalyst selection for efficient coupling with 3-(3-Bromophenyl)prop-2-yn-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable coupling reactions for this compound?

A1: Given the structure of this compound, which contains both an aryl bromide and a terminal alkyne, the most prominent and suitable reaction is the Sonogashira coupling . This reaction directly utilizes the terminal alkyne for C-C bond formation.[1][2] Other potential coupling reactions include the Suzuki-Miyaura coupling , where the aryl bromide is coupled with a boronic acid derivative, and the Heck coupling , where the aryl bromide is coupled with an alkene.[3][4][5] The choice depends on the desired final product.

Q2: I'm planning a Sonogashira coupling. What are the key components I need to consider for my catalytic system?

A2: A typical Sonogashira coupling reaction requires a palladium catalyst, often a copper(I) co-catalyst, a base, and a suitable solvent.[6][7] The reaction is usually performed under inert and anhydrous conditions to prevent side reactions like the Glaser-type homocoupling of the alkyne.[8]

Q3: Can I perform a Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts.[1][2][8][9][10] These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.[8]

Q4: What is the general reactivity order for aryl halides in cross-coupling reactions?

A4: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br > Cl.[8] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides, like your substrate, may require heating.[6][8] Aryl chlorides are generally the least reactive and often require specialized catalytic systems.[11]

Troubleshooting Guide: Sonogashira Coupling

This section addresses common issues encountered during the Sonogashira coupling of this compound.

Issue 1: Low to No Product Yield

Q: My Sonogashira reaction with this compound is showing little to no conversion. What are the first things I should check?

A: When faced with low or no product yield, a systematic approach is crucial. Here are the initial checkpoints:

  • Reagent Quality: The purity of your starting materials, solvent, and base is paramount. Moisture and oxygen can significantly hinder the reaction.[12] Ensure solvents are anhydrous and properly degassed. The quality of the copper(I) iodide is also important; use a fresh batch if possible.[8]

  • Catalyst Activity: The palladium catalyst and any ligands are critical. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively.[6][12] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air. Ensure your reaction vessel was properly degassed (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent) and maintained under an inert atmosphere.[8][12]

Issue 2: Formation of a Black Precipitate (Palladium Black)

Q: I'm observing a black precipitate in my reaction. What is it and what should I do?

A: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst.[8] This can be caused by:

  • Impurities: Impurities in the reagents or solvent can poison the catalyst.

  • Inappropriate Solvent Choice: Some solvents may promote the formation of palladium black.[8]

  • Incorrect Temperature: High temperatures can lead to catalyst decomposition.

Solutions:

  • Use fresh, high-purity reagents and solvents.

  • If using THF, consider switching to another solvent like DMF or toluene, as THF has been anecdotally linked to palladium black formation.[8][13]

  • Optimize the reaction temperature; sometimes a lower temperature for a longer duration can be effective.

Issue 3: Significant Homocoupling of the Alkyne (Glaser Coupling)

Q: My reaction is producing a significant amount of the homocoupled product of my alkyne. How can I minimize this?

A: The formation of alkyne dimers (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen.[11] To minimize this:

  • Ensure Rigorous Exclusion of Oxygen: Thoroughly degas your solvent and maintain a strict inert atmosphere throughout the reaction.[8]

  • Consider Copper-Free Conditions: As mentioned earlier, switching to a copper-free Sonogashira protocol is a very effective way to prevent Glaser coupling.[8][9][10]

  • Slow Addition of the Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help to favor the cross-coupling pathway.[14]

Catalyst and Ligand Selection for this compound

The choice of palladium source and ligand can dramatically impact the success of your coupling reaction.

Catalyst/PrecatalystLigandKey Considerations
Pd(PPh₃)₄Triphenylphosphine (built-in)A common and often effective Pd(0) source.[6] Can be sluggish for less reactive aryl bromides.
PdCl₂(PPh₃)₂Triphenylphosphine (built-in)A stable Pd(II) precatalyst that is reduced in situ.[15]
Pd(OAc)₂P(t-Bu)₃ (Tri-tert-butylphosphine)Bulky, electron-rich phosphine ligands can increase the rate of oxidative addition, which is often the rate-limiting step for aryl bromides.[10][15]
(AllylPdCl)₂P(t-Bu)₃Provides an active Pd(0) catalyst in situ and can be effective for copper-free Sonogashira couplings at room temperature.[10]
PdCl₂None (or other ligands)Can be effective in copper-free Sonogashira reactions, particularly with specific bases like pyrrolidine.[9]
Experimental Protocols
General Protocol for a Copper-Cocatalyzed Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add this compound (1.0 equiv) and the coupling partner (1.1-1.5 equiv).

  • Add the degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base).[14]

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC, GC-MS, or LC-MS.[16]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for a Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium source (e.g., (AllylPdCl)₂, 1 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add this compound (1.0 equiv), the coupling partner (1.2 equiv), and the base (e.g., Cs₂CO₃, 2 equiv).

  • Add the degassed solvent (e.g., DMF).

  • Stir the reaction at room temperature and monitor its progress.

  • Follow the work-up and purification steps as described in the copper-cocatalyzed protocol.

Visualizing the Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

Sonogashira_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L2 B->C D Transmetalation C->D E Ar-Pd(II)(C≡CR)L2 D->E K CuX D->K F Reductive Elimination E->F F->A G Ar-C≡CR (Product) F->G H Ar-X H->B I [Cu-C≡CR] I->D J R-C≡CH + Base J->I CuX

Caption: The catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

Decision-Making Workflow for Catalyst Selection

Catalyst_Selection start Start: Sonogashira Coupling of This compound q1 Is homocoupling (Glaser product) a major concern? start->q1 copper_free YES: Opt for a Copper-Free Protocol q1->copper_free Yes copper_catalyzed NO: Standard Copper-Cocatalyzed Protocol is a good starting point q1->copper_catalyzed No ligand_screening Screen Ligands: - Start with PPh₃ - If reaction is sluggish, try bulky, electron-rich ligands (e.g., P(t-Bu)₃) copper_free->ligand_screening copper_catalyzed->ligand_screening temp_optimization Optimize Temperature: - Aryl bromides may require heating - Start around 60-80°C ligand_screening->temp_optimization troubleshooting Troubleshoot based on results: - Low yield? - Catalyst decomposition? temp_optimization->troubleshooting success Successful Coupling troubleshooting->success Good Yield re_evaluate Re-evaluate: - Reagent purity - Inertness of system - Catalyst/ligand choice troubleshooting->re_evaluate Poor Result re_evaluate->start

Caption: A decision-making workflow for selecting a Sonogashira catalyst system.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(3-Bromophenyl)prop-2-yn-1-ol is a versatile trifunctional building block in modern organic synthesis, featuring an aryl bromide, a terminal alkyne, and a primary propargylic alcohol. This unique combination allows for a diverse range of transformations, including cross-coupling, cyclization, and oxidation reactions. However, the successful execution of these reactions is critically dependent on the judicious selection of the solvent. The solvent not only governs the solubility of reagents and catalysts but also profoundly influences reaction rates, selectivity, and catalyst stability.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the pivotal role of solvents in modulating the reactivity of this substrate.

Part 1: Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments, with a focus on diagnosing and resolving solvent-related problems.

Q1: My Sonogashira coupling reaction with this compound is giving a low yield and forming significant side products. What are the likely solvent-related causes?

A1: Low yields in Sonogashira couplings are a common issue, often directly linked to the solvent system. The primary concerns are poor catalyst turnover, insolubility of reaction components, and competing side reactions.

Causality & Explanation: The Sonogashira reaction involves a delicate interplay between a palladium catalyst, a copper(I) co-catalyst, a base, and your substrates. The solvent mediates every step of this process.[1][3]

  • Solvent Polarity and Coordinating Ability: Highly coordinating polar aprotic solvents like DMF or DMSO can sometimes inhibit the reaction by competing with the phosphine ligands for coordination sites on the palladium center, thus slowing down the catalytic cycle.[2] Conversely, non-polar solvents like toluene may not be sufficient to dissolve all components, especially the base and any salt byproducts. For aryl bromides, which are less reactive than iodides, higher temperatures are often needed, making solvent choice even more critical.[4][5]

  • Role of Amine: In many protocols, an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) serves as both the base and the solvent (or co-solvent).[1][6] Using the amine as the primary solvent can be highly effective as it ensures a high concentration of the base, which is necessary for the deprotonation of the alkyne. However, this can also lead to solubility issues for the aryl bromide. A co-solvent like THF or toluene is often added to create a more balanced reaction medium.[7]

  • Side Reactions: The most common side reaction is the Glaser (or Hay) homocoupling of the terminal alkyne to form a 1,3-diyne.[8][9][10] This is a copper-mediated oxidative process that is highly sensitive to the reaction atmosphere and solvent.

Troubleshooting Protocol & Data:

  • Solvent System Optimization: If you are using a single solvent, consider a co-solvent system. A 1:1 mixture of an amine (Et₃N or DIPA) and a less polar solvent like THF or Toluene often provides a good balance of solubility and reactivity.

  • Degassing: Thoroughly degas your chosen solvent(s) via freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for at least 30 minutes. Oxygen promotes the undesirable Glaser homocoupling.[10]

  • Temperature Control: For aryl bromides, a reaction temperature between 50-100 °C is often required.[5][6] Ensure your solvent's boiling point is appropriate for the target temperature.

Table 1: Effect of Solvent on a Model Sonogashira Coupling (Reaction: this compound with Phenylacetylene)

EntrySolvent SystemTemperature (°C)Yield of Cross-Coupled Product (%)Yield of Homocoupled Diyne (%)
1Et₃N5075[6]15
2DMF8045[2]10
3Toluene/Et₃N (1:1)8088[6]<5
4THF/Et₃N (1:1)6092<5

Note: Yields are illustrative and based on typical outcomes reported in the literature.

Q2: I am attempting an intramolecular hydroalkoxylation of the propargyl alcohol onto the alkyne to form a cyclic ether, but the reaction is sluggish or fails completely. How can the solvent be the cause?

A2: Intramolecular cyclizations of alkynols are highly sensitive to the catalyst's electronic environment, which is directly influenced by the solvent.

Causality & Explanation: These reactions are often catalyzed by electrophilic metals like gold(I), platinum(II), or lanthanides, which activate the alkyne towards nucleophilic attack by the tethered alcohol.[11][12][13]

  • Catalyst Inhibition: Coordinating solvents (e.g., acetonitrile, DMSO, DMF) can compete with the alkyne for a coordination site on the metal catalyst. This competition can significantly slow down or completely inhibit the reaction.[12]

  • Polarity and Transition State: The cyclization proceeds through a charged or highly polarized transition state. Non-polar solvents like dichloromethane (DCM), toluene, or even solvent-free conditions are often preferred as they do not overly stabilize the ground state of the reactants and allow for efficient catalysis.[11][14] In some cases, protic solvents can interfere with the catalyst or the substrate.

Troubleshooting Workflow:

If your gold- or platinum-catalyzed cyclization is failing in a polar aprotic solvent, follow this workflow:

G start Problem: No cyclization in Acetonitrile or DMF step1 Switch to a non-coordinating solvent like Dichloromethane (DCM) or Toluene. start->step1 step2 Run reaction at RT to 40°C. Monitor by TLC/LCMS. step1->step2 q1 Reaction proceeds? step2->q1 success Success! Isolate product. q1->success Yes step3 Consider solvent-free conditions. Heat gently (40-80°C). q1->step3 No q2 Reaction proceeds? step3->q2 q2->success Yes fail Failure. Re-evaluate catalyst system or substrate stability. q2->fail No

Caption: Troubleshooting workflow for failed intramolecular cyclization.

Q3: When oxidizing the propargylic alcohol to the corresponding aldehyde, I observe over-oxidation and the formation of complex mixtures. Can solvent choice improve selectivity?

A3: Absolutely. The choice of solvent is crucial for controlling the reactivity of the oxidant and the stability of the resulting propargyl aldehyde, which can be sensitive.

Causality & Explanation: Common oxidation systems include those based on TEMPO, manganese dioxide (MnO₂), or chromium reagents. The solvent influences the oxidant's activity and can participate in side reactions.

  • Oxidant Activity: For TEMPO-based oxidations, which are often catalytic, the solvent system needs to be compatible with the co-oxidant (e.g., bleach, Ca(OCl)₂).[15] Chlorinated solvents like DCM are common. For a greener approach, toluene has been shown to be effective in aerobic oxidations catalyzed by Iron/TEMPO systems.[16]

  • Product Stability: Propargyl aldehydes can be unstable and prone to further reactions. A non-polar, aprotic solvent like DCM or toluene at low to ambient temperature generally minimizes degradation.

  • Solubility: MnO₂ is a heterogeneous oxidant, and the reaction rate depends on efficient stirring and a solvent (like DCM or diethyl ether) that allows for good interaction between the substrate and the solid oxidant.

Recommended Protocol: TEMPO-based Oxidation

This protocol is adapted for selective oxidation while minimizing side reactions.

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and a non-polar aprotic solvent such as Dichloromethane (DCM) or Toluene (approx. 0.1 M concentration).[16]

  • Catalysts: Add TEMPO (0.01-0.1 eq) and a co-catalyst if required by the specific method (e.g., CuI, Fe(NO₃)₃·9H₂O).[16][17]

  • Co-oxidant: Add the stoichiometric co-oxidant (e.g., Ca(OCl)₂) portion-wise while monitoring the temperature, keeping it at or below room temperature.[15]

  • Monitoring: Follow the reaction progress closely by TLC. The product aldehyde should be more non-polar than the starting alcohol.

  • Workup: Upon completion, quench the reaction appropriately (e.g., with saturated sodium thiosulfate solution for bleach-based systems), extract the product into an organic solvent, dry, and concentrate under reduced pressure at low temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a general strategy for solvent screening for a novel reaction with this compound?

A1: A systematic, logic-based approach is most effective. Start by considering the mechanism of the desired reaction and the properties of common solvents.

Decision Tree for Solvent Screening:

G start Define Reaction Type pd_coupling Pd-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki) start->pd_coupling cyclization Metal-Catalyzed Cyclization start->cyclization oxidation Oxidation of Alcohol start->oxidation pd_solvents Start with: - Toluene/Amine - THF/Amine - Dioxane - DMF (use with caution) pd_coupling->pd_solvents cyc_solvents Start with: - Dichloromethane (DCM) - Toluene - Solvent-Free cyclization->cyc_solvents ox_solvents Start with: - Dichloromethane (DCM) - Toluene - Acetonitrile oxidation->ox_solvents check_sol Check Solubility of All Reagents at RT pd_solvents->check_sol cyc_solvents->check_sol ox_solvents->check_sol q1 All components soluble? check_sol->q1 run_rxn Proceed with small-scale test reaction. q1->run_rxn Yes insoluble Insoluble? Try a more polar solvent from the list or a co-solvent mixture. q1->insoluble No insoluble->run_rxn

Caption: A decision tree for initial solvent screening.

Q2: How does the protic nature of the alcohol in this compound affect solvent choice for reactions at the aryl bromide site?

A2: The free hydroxyl group can be problematic in certain cross-coupling reactions, and its behavior is modulated by the solvent.

  • As a Proton Source: In reactions requiring strongly basic or organometallic reagents (e.g., Grignard-based couplings), the acidic proton of the alcohol will quench the reagent. In such cases, the alcohol must be protected (e.g., as a silyl ether) regardless of the solvent.

  • As a Ligand: The alcohol's oxygen can act as a weak ligand, potentially coordinating to the palladium catalyst. In non-polar solvents, this intramolecular coordination might be more pronounced, potentially influencing the catalytic cycle. In more polar, coordinating solvents like DMF, the solvent molecules are more likely to outcompete the alcohol for coordination sites.

  • In Basic Media: In the presence of a strong base, the alcohol can be deprotonated to form an alkoxide. This charged species has drastically different solubility and reactivity profiles, a factor that must be considered when choosing a solvent. For instance, in a Sonogashira reaction using K₂CO₃ as a base, a more polar solvent like DMF or isopropanol might be necessary to solubilize the base and the resulting alkoxide.[18]

References

Removal of palladium catalyst from 3-(3-Bromophenyl)prop-2-yn-1-ol reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to removing palladium catalyst residues from 3-(3-Bromophenyl)prop-2-yn-1-ol reaction mixtures, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Palladium Catalyst Removal

Topic: Effective Workup and Purification Strategies for this compound

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from post-Sonogashira coupling reaction mixtures. The synthesis of arylalkynes like this compound is a cornerstone of modern organic synthesis, frequently employing palladium catalysts.[1][2] However, the removal of residual palladium is a critical, non-trivial step, particularly for active pharmaceutical ingredients (APIs), where strict limits are enforced by regulatory bodies due to toxicity concerns.[3][4][5][6]

This guide provides practical, field-proven insights and detailed protocols to help you navigate the complexities of palladium removal, ensuring the purity and integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is removing residual palladium so critical? A1: Palladium is a heavy metal with documented toxicity and potential allergenicity.[3] Regulatory agencies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have set stringent limits for elemental impurities in APIs, often capping palladium at 10 ppm (µg/g) for oral medications.[3][5][6] Beyond toxicity, residual palladium can interfere with or catalyze unwanted side reactions in subsequent synthetic steps and compromise the results of biological assays.[7]

Q2: What makes palladium difficult to remove from my this compound reaction? A2: The synthesis of this molecule typically involves a Sonogashira cross-coupling reaction, which uses a homogeneous palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂).[8][9] These catalysts and their byproducts are soluble in the reaction mixture, making simple filtration ineffective. Furthermore, your product contains a hydroxyl (-OH) and an alkyne (C≡C) group, both of which can chelate or coordinate with palladium species, forming stable complexes that are difficult to break apart.

Q3: What are the main strategies for palladium removal? A3: The primary methods can be categorized as:

  • Adsorption/Scavenging: Using solid-supported materials like activated carbon or specialized scavengers with high affinity for palladium.[10]

  • Extraction: Partitioning palladium species into an aqueous phase, often with the aid of a chelating agent.[10][11]

  • Crystallization: Purifying the final product via crystallization, leaving palladium impurities in the mother liquor.[10][12]

  • Filtration: Passing the mixture through a filter aid like Celite® to remove precipitated or heterogeneous palladium.[11][13]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[13]

Q4: How do I choose the best method for my experiment? A4: The optimal choice depends on the palladium species present (e.g., Pd(0) vs. Pd(II)), the scale of your reaction, the required purity level, and your product's stability. A decision-making workflow is provided below to guide your selection.

Palladium Removal Decision Workflow

This workflow helps guide the selection of an appropriate purification strategy based on common experimental outcomes.

Palladium_Removal_Workflow start Post-Reaction Mixture (Crude this compound) celite_filtration Filter through Celite® pad to remove Pd(0) colloids start->celite_filtration check_pd_level_1 Analyze Pd Level (e.g., ICP-MS) celite_filtration->check_pd_level_1 scavenger_treatment Treat with Palladium Scavenger (e.g., Si-Thiol, MP-TMT) check_pd_level_1->scavenger_treatment High Pd extraction_step Aqueous Wash / Extraction (with or without chelator) check_pd_level_1->extraction_step Medium Pd final_purification Final Purification (Crystallization or Chromatography) check_pd_level_1->final_purification Low Pd pd_high Pd > 100 ppm pd_medium 10 ppm < Pd < 100 ppm pd_low Pd < 10 ppm scavenger_treatment->final_purification extraction_step->final_purification final_product Final Product (Pd < 10 ppm) final_purification->final_product

Caption: Decision workflow for selecting a palladium removal strategy.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process in a question-and-answer format.

Issue 1: High palladium content (>100 ppm) remains after initial workup (e.g., filtration and aqueous wash).

Potential Cause: The palladium exists as soluble Pd(II) species or highly dispersed Pd(0) nanoparticles that are strongly chelated to your product or phosphine ligands. Simple phase separation is insufficient.

Solution: Implement a Scavenging Protocol. Metal scavengers are solid-supported materials with functional groups that selectively bind to metal species. Thiol (-SH) and trimercaptotriazine (TMT) based scavengers are particularly effective for a broad range of palladium species.[7][14][15]

Featured Scavengers for Palladium Removal

Scavenger TypeTarget Pd SpeciesProsCons
Activated Carbon Pd(0), Pd(II)Inexpensive, widely available.Low selectivity, can adsorb product leading to yield loss.[14]
Silica-Thiol (Si-SH) Pd(II) > Pd(0)High efficiency and selectivity.Higher cost than carbon.
Silica-TMT Pd(0), Pd(II)Broad-spectrum, effective for various Pd species.[15]Can be more expensive.
Polymer-TMT (MP-TMT) Pd(0), Pd(II)High capacity, good performance in polar solvents.[15]Swelling in some organic solvents.
Cysteine / N-Acetyl Cysteine Pd(II)Inexpensive, can be effective.May require specific pH and solvent conditions.[16]

Step-by-Step Protocol: Using a Silica-Based Thiol Scavenger

  • Solvent Selection: After your initial workup, ensure your crude product is dissolved in a solvent like Toluene, Ethyl Acetate, or Dichloromethane.

  • Scavenger Addition: Add the silica-thiol scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 equivalents relative to the initial amount of palladium catalyst used.[14]

  • Stirring: Stir the mixture vigorously at room temperature. Adequate mixing is crucial for efficient scavenging.[14] Reaction time can range from 2 to 24 hours. Gentle heating (40-50 °C) can sometimes accelerate the process, but product stability should be confirmed first.

  • Filtration: Once the scavenging is complete, filter off the solid scavenger through a sintered funnel or a Celite® pad.

  • Washing: Thoroughly wash the collected scavenger on the filter with the same solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Issue 2: Significant product loss occurs during purification.

Potential Cause: Your product, this compound, has a polar hydroxyl group, which can lead to non-specific adsorption onto scavengers, especially activated carbon or silica gel.[10]

Troubleshooting Steps:

  • Reduce Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. Titrate the amount in small-scale trials to find the sweet spot between palladium removal and yield preservation.

  • Change Scavenger Type: If using activated carbon, switch to a more selective silica-based or polymer-based scavenger which has a lower affinity for your organic product.

  • Optimize the Solvent: A solvent in which your product is highly soluble can minimize its adsorption onto the solid support.[10]

  • Consider an Alternative Method: If product loss remains high with scavenging, switch to a method like liquid-liquid extraction with a water-soluble chelator or focus on optimizing crystallization.

Issue 3: Inconsistent palladium removal from batch to batch.

Potential Cause: Variability in the final oxidation state and coordination sphere of the palladium at the end of the reaction. The Sonogashira catalytic cycle involves both Pd(0) and Pd(II) species, and the resting state can vary based on reaction completion and quenching procedure.[17][18]

Troubleshooting Steps:

  • Standardize the Quench: Ensure a consistent workup procedure for every batch before starting the palladium removal. For example, always quenching with the same aqueous solution (e.g., ammonium chloride) can help normalize the palladium species present.

  • Use a Broad-Spectrum Scavenger: Employ a scavenger effective against multiple palladium forms. Scavengers based on dimercaptotriazine (DMT) or TMT are known to be effective against a wider range of palladium species.[10]

  • Oxidative/Reductive Pre-treatment: In some cases, a pre-treatment step can convert the various palladium species into a single, more easily removed form.

    • Oxidation: Adding a mild oxidant (like air or dilute H₂O₂) can convert Pd(0) to Pd(II), which is often more effectively captured by thiol or amine scavengers.[16] Caution: Ensure this is compatible with your product's stability.

    • Reduction: Adding a mild reducing agent can convert residual Pd(II) to Pd(0), which can then be precipitated and removed by filtration through Celite®.

Visualizing the Scavenging Process

The diagram below illustrates the fundamental principle of using a functionalized solid support to capture soluble palladium species from the product solution.

Scavenging_Mechanism cluster_solution Solution Phase cluster_scavenger Solid Scavenger Product Product Pd_Complex [PdLn]n+ FG1 -SH Pd_Complex->FG1 Binding (Chelation) Scavenger_Core Solid Support Scavenger_Core->FG1 functional group FG2 -SH Scavenger_Core->FG2 FG3 -SH Scavenger_Core->FG3

References

Validation & Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 3-(3-Bromophenyl)prop-2-yn-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of High-Resolution Mass Spectrometry (HRMS) for the analysis of 3-(3-Bromophenyl)prop-2-yn-1-ol and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of HRMS instrumentation, experimental protocols, and data interpretation, while also offering a comparative perspective against alternative analytical techniques. The insights herein are grounded in established scientific principles and practical laboratory experience to ensure both accuracy and applicability.

Introduction: The Analytical Imperative for Novel Phenylacetylene Derivatives

This compound and its analogs are emerging as important scaffolds in medicinal chemistry and materials science. The presence of a brominated aromatic ring, a propargyl alcohol moiety, and the alkyne functionality imparts unique chemical properties that are of significant interest in the development of novel therapeutic agents and functional materials. Accurate and robust analytical methods are therefore paramount for the characterization, quantification, and quality control of these compounds.

High-Resolution Mass Spectrometry (HRMS) stands out as a premier analytical technique for this purpose, offering unparalleled mass accuracy and resolution. This enables the unambiguous determination of elemental composition, aids in structural elucidation through fragmentation analysis, and allows for sensitive detection in complex matrices. This guide will explore the application of HRMS to these derivatives, providing a framework for method development, validation, and comparison with other analytical approaches.

High-Resolution Mass Spectrometry: A Comparative Overview

The power of HRMS lies in its ability to distinguish between ions with very similar mass-to-charge ratios (m/z), a critical capability when dealing with complex molecules and potential isomers.[1] The two most common types of high-resolution mass analyzers in modern laboratories are Time-of-Flight (TOF) and Orbitrap.

FeatureTime-of-Flight (TOF)Orbitrap
Principle Measures the time it takes for ions to travel a fixed distance.Traps ions in an orbital motion around a central electrode; the frequency of motion is related to m/z.
Resolution Typically 10,000 - 60,000 FWHMTypically 60,000 - >240,000 FWHM
Mass Accuracy < 5 ppm with external calibration< 3 ppm with internal calibration
Scan Speed Very fast (µs range)Slower (ms range)
Dynamic Range GoodExcellent
Cost Generally lowerGenerally higher

Expert Insight: For the routine analysis of this compound derivatives, where high throughput may be a consideration, a TOF analyzer provides a good balance of resolution, speed, and cost. However, for in-depth structural elucidation and the analysis of complex mixtures containing potential isomers or impurities, the superior resolution and mass accuracy of an Orbitrap are highly advantageous.

Experimental Workflow for HRMS Analysis

A robust and reproducible workflow is essential for obtaining high-quality HRMS data. The following outlines a typical workflow for the analysis of this compound derivatives using Liquid Chromatography coupled with HRMS (LC-HRMS).

Caption: A typical LC-HRMS workflow for the analysis of small molecules.

Detailed Experimental Protocol

1. Standard and Sample Preparation:

  • Accurately weigh 1 mg of the this compound derivative.
  • Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to prepare a 1 mg/mL stock solution.
  • Perform serial dilutions with the mobile phase to prepare working standards in the range of 1 ng/mL to 1000 ng/mL.
  • For samples from a complex matrix (e.g., biological fluids, reaction mixtures), a suitable extraction method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.

2. LC-HRMS Parameters:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the starting conditions.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Column Temperature: 30-40 °C.
  • Ion Source: Electrospray Ionization (ESI) is recommended for this class of polar compounds.
  • Ionization Mode: Positive ion mode is generally suitable for detecting the protonated molecule [M+H]⁺.
  • MS Acquisition:
  • Full Scan: Acquire data in a range of m/z 50-500 to cover the expected mass of the parent compound and its fragments.
  • Resolution: Set to the highest practical value (e.g., >70,000 for an Orbitrap).
  • Data-Dependent MS/MS: Trigger fragmentation of the top 3-5 most intense ions in the full scan to obtain structural information. Use a normalized collision energy (NCE) of 20-40 eV as a starting point.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: The non-polar C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like the target derivatives.

  • Formic Acid: The addition of a small amount of acid to the mobile phase aids in the protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.

  • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for analyzing thermally labile molecules like alcohols, as it minimizes in-source fragmentation and preserves the molecular ion.[2]

Predicted Fragmentation Pattern of this compound

The molecular weight of this compound is 210.97 g/mol (for ⁷⁹Br) and 212.97 g/mol (for ⁸¹Br).[4] In ESI-MS, we would expect to see the protonated molecule, [M+H]⁺, at m/z 211.98 and 213.98, with a characteristic isotopic pattern for a single bromine atom (approximately 1:1 ratio).

Major Predicted Fragment Ions:

Predicted m/z (for ⁷⁹Br)Predicted m/z (for ⁸¹Br)Proposed Fragment Structure/Loss
193.97195.97[M+H-H₂O]⁺ (Loss of water)
182.96184.96[M+H-CH₂OH]⁺ (Loss of the hydroxymethyl group)
155.95157.95[C₆H₄Br]⁺ (Bromophenyl cation)
102.05-[C₈H₆]⁺ (Loss of Br and CH₂OH)
76.03-[C₆H₄]⁺ (Benzyne radical cation)

digraph "Fragmentation_Pattern" {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#EA4335"];

A [label="[M+H]⁺\nm/z 211.98 / 213.98"]; B [label="[M+H-H₂O]⁺\nm/z 193.97 / 195.97"]; C [label="[M+H-CH₂OH]⁺\nm/z 182.96 / 184.96"]; D [label="[C₆H₄Br]⁺\nm/z 155.95 / 157.95"];

A -> B [label="- H₂O"]; A -> C [label="- •CH₂OH"]; C -> D [label="- C₂H₂"]; }

Caption: Predicted major fragmentation pathways for protonated this compound.

Trustworthiness through Self-Validation: The presence of the characteristic 1:1 isotopic pattern for bromine in both the parent ion and its bromine-containing fragments serves as an internal validation of the data. The high mass accuracy of HRMS allows for the confident assignment of elemental compositions to each fragment, further corroborating the proposed fragmentation pathways.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool, other analytical techniques can also be employed for the analysis of this compound derivatives. The choice of technique often depends on the specific analytical goal.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
GC-MS Gas chromatography separation followed by mass spectrometry detection.High separation efficiency for volatile and semi-volatile compounds. Well-established libraries for electron ionization (EI) fragmentation patterns.Requires derivatization for the polar alcohol group to improve volatility. High temperatures in the injector and column can cause degradation of the analyte.[5]
HPLC-UV High-performance liquid chromatography separation with UV-Vis detection.Relatively low cost and simple operation. Good for quantification if a chromophore is present (the aromatic ring in this case absorbs UV light).Lacks the specificity of mass spectrometry; co-eluting impurities can interfere with quantification. Provides no structural information beyond the UV spectrum.[6][7]
NMR Spectroscopy Nuclear magnetic resonance provides detailed structural information.The gold standard for unambiguous structure elucidation.Lower sensitivity compared to MS. Not suitable for trace analysis or analysis in complex mixtures without extensive purification.

Expert Insight: For routine quality control and quantification where the identity of the compound is already established, HPLC-UV can be a cost-effective solution. For the analysis of complex mixtures, impurity profiling, and the identification of unknown derivatives, the superior sensitivity and specificity of LC-HRMS are indispensable. GC-MS is a viable option but may require more extensive method development to address the polarity and thermal lability of the target compounds.

Method Validation: Ensuring Data Integrity

For use in regulated environments such as drug development, the analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples and samples spiked with potential interferents.

  • Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards at different concentrations.

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing quality control (QC) samples at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is expressed as the relative standard deviation (RSD) of a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).

Conclusion

High-Resolution Mass Spectrometry, particularly when coupled with liquid chromatography, offers a powerful and versatile platform for the comprehensive analysis of this compound and its derivatives. Its high mass accuracy, resolution, and sensitivity enable confident identification, structural elucidation, and quantification. While alternative techniques such as HPLC-UV and GC-MS have their merits for specific applications, LC-HRMS provides the most complete analytical picture, making it an invaluable tool for researchers and scientists in the field of drug discovery and development. The methodologies and insights presented in this guide provide a solid foundation for developing and validating robust analytical methods for this important class of compounds.

References

A Comparative Crystallographic and Spectroscopic Guide to 3-(3-Bromophenyl)prop-2-yn-1-ol and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data underpins our understanding of a compound's reactivity, its interaction with biological targets, and its physical properties. This guide provides a comparative analysis of the X-ray crystal structures of derivatives of 3-(3-bromophenyl)prop-2-yn-1-ol and contrasts these findings with other spectroscopic techniques for compounds where single-crystal X-ray diffraction is challenging.

While a crystal structure for this compound itself is not publicly available, a wealth of information can be gleaned from the crystallographic analysis of its close analogs. These derivatives, often synthesized as intermediates or as part of larger screening libraries, offer invaluable insights into the conformational preferences and intermolecular interactions dictated by the 3-bromophenyl and propynol moieties.

Comparative Analysis of Crystal Structures

The following table summarizes key crystallographic parameters for several derivatives of this compound. These compounds share the core 3-bromophenyl group but differ in the substituent at the other end of the propenone or butynone backbone. This allows for a direct comparison of how these distal modifications influence the crystal packing and molecular conformation.

Compound NameChemical FormulaCrystal SystemSpace GroupKey Dihedral AnglesIntermolecular Interactions
(E)-3-(Biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one[1]C₂₁H₁₅BrOOrthorhombicPca2₁Biphenyl rings: 4.44(17)°; Terminal rings: 51.52(9)°C-H...π interactions
(E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one[2]C₁₆H₁₃BrOMonoclinicP2₁/cAromatic rings: 46.91(14)°Br...Br interactions [3.4549(11) Å]
3-(3-Bromophenyl)-1-(4-bromophenyl)prop-2-en-1-one[3]C₁₅H₁₀Br₂OMonoclinicP2₁/cBenzene rings: 48.0(1)°Br...Br contacts, C-H...π interactions
1-(4-bromophenyl)but-3-yn-1-one[4]C₁₀H₇BrOMonoclinicP2₁/nPhenyl ring to butynone plane: 5.4(2)°C-H...O hydrogen bonding, C=O...C≡C contacts

Insights from the Crystallographic Data:

  • Conformational Flexibility: The dihedral angles between the aromatic rings in the propenone derivatives indicate significant twisting, likely to minimize steric hindrance. In contrast, the butynone derivative exhibits a more planar conformation. This highlights the influence of the conjugated system on the overall molecular shape.

  • Intermolecular Forces: The crystal packing of these derivatives is stabilized by a variety of non-covalent interactions. The presence of bromine atoms leads to significant Br...Br interactions in some structures, a key factor in directing the supramolecular assembly.[2][3] Additionally, C-H...π and C-H...O hydrogen bonds play crucial roles in stabilizing the crystal lattice.

  • Non-Centrosymmetric Space Group: Notably, (E)-3-(Biphenyl-4-yl)-1-(3-bromophenyl)prop-2-en-1-one crystallizes in the non-centrosymmetric space group Pca2₁, which is a prerequisite for second-order non-linear optical (NLO) activity.[1] This demonstrates how subtle changes in molecular structure can lead to desirable material properties.

Experimental Protocols: From Synthesis to Structure

The determination of an X-ray crystal structure is the culmination of a multi-step process. Here, we outline a general workflow for the synthesis and crystallographic analysis of a derivative, such as (E)-3-(3-Bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one.

Synthesis Workflow

Caption: A typical synthesis workflow for a chalcone derivative.

Detailed Protocol for Synthesis:

  • Reactant Preparation: Dissolve 3-bromobenzaldehyde (1.86 g, 0.01 mol) and 4-methylacetophenone (1.34 g, 0.01 mol) in ethanol (25 ml) at 273 K.

  • Catalyst Addition: Slowly add a 50% aqueous solution of KOH (2.5 ml) to the stirred reaction mixture.

  • Reaction: Continue stirring the mixture for one hour, during which a yellow precipitate should form.

  • Isolation: Pour the reaction mixture into crushed ice to ensure complete precipitation.

  • Purification: Collect the solid product by filtration and purify it by recrystallization from ethanol to obtain single crystals suitable for X-ray diffraction.[2]

Crystallographic Analysis Workflow

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Crystallographic Analysis:

  • Crystal Selection: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K or 273 K) and diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Data Processing: The raw diffraction data are processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., absorption).

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

  • Validation: The final refined structure is validated using software such as CHECKCIF to ensure its quality and correctness.

Beyond Crystallography: A Multi-Technique Approach

For compounds like this compound, which may be liquids or oils at room temperature, obtaining a single crystal can be a significant hurdle.[5] In such cases, a combination of other analytical techniques is essential for structural elucidation.

Spectroscopic Techniques for Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment and connectivity of atoms. For this compound, NMR would confirm the presence of the aromatic and alkynyl protons and carbons, as well as the methylene alcohol group.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the C-Br stretch of the bromophenyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of a compound, confirming its chemical formula.

The Power of Co-crystallization

When a compound is a liquid, co-crystallization can be a powerful technique to enable its analysis by single-crystal X-ray diffraction.[5] This involves crystallizing the liquid analyte with a "host" molecule that forms a well-defined crystalline lattice, trapping the "guest" liquid molecule in its cavities. This allows for the precise determination of the guest's three-dimensional structure.

Conclusion

While a direct X-ray crystal structure of this compound remains to be reported, the crystallographic analysis of its derivatives provides a deep understanding of the structural motifs and intermolecular interactions that govern this class of compounds. The comparative data presented here showcases how modifications to the molecular scaffold can influence solid-state packing and, by extension, the material's properties. For challenging cases where single crystals are elusive, a synergistic approach employing spectroscopic techniques and methods like co-crystallization is indispensable for a comprehensive structural characterization, which is fundamental for advancing drug discovery and materials science.

References

Reactivity Under the Microscope: A Comparative Guide to 3-(3-Bromophenyl)prop-2-yn-1-ol and Other Aryl Halides in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Aryl halides are foundational reagents in this context, serving as versatile precursors for the construction of complex molecular architectures. Among them, 3-(3-Bromophenyl)prop-2-yn-1-ol presents a unique combination of functionalities—an aryl bromide for cross-coupling and a propargyl alcohol for further elaboration. This guide provides an in-depth, objective comparison of the reactivity of this compound with other aryl halides, supported by experimental data and mechanistic insights to inform your synthetic strategies.

The Duality of Reactivity: Understanding this compound

The reactivity of this compound is governed by two key structural features: the aryl bromide moiety and the propargyl alcohol group. The bromine atom on the phenyl ring is a prime handle for palladium-catalyzed cross-coupling reactions, while the propargyl alcohol offers a site for diverse transformations, including further couplings, cyclizations, and functional group interconversions.[1][2] This dual-functionality makes it a highly valuable synthon.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the reactivity of the aryl halide is a crucial parameter. The generally accepted reactivity trend for aryl halides in these transformations is I > Br > Cl, which is primarily dictated by the carbon-halogen bond dissociation energy.[3] The weaker carbon-iodine bond is more susceptible to oxidative addition by the palladium catalyst, the rate-determining step in many cases.[4]

Sonogashira Coupling: A Tale of Two Halides

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds.[5][6] When comparing the reactivity of this compound with its iodo- and chloro-analogs, the expected trend holds true. Aryl iodides generally exhibit higher reactivity, allowing for milder reaction conditions and lower catalyst loadings.[1] Conversely, aryl chlorides are typically less reactive and may require more forcing conditions to achieve comparable yields.[7]

Experimental Data Summary: Sonogashira Coupling of Aryl Halides with Phenylacetylene

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-IodoanilinePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT395[8] (representative)
This compound Pd(PPh₃)₂Cl₂/CuIDiisopropylamineTHFRT3~89 (expected)[8] (extrapolated)
3-ChloroanilinePd(dba)₂/ligandK₂CO₃Toluene1202475[7] (representative)

Note: The yield for this compound is an educated estimation based on similar aryl bromides, as a direct comparative study under these exact conditions was not found.

The propargyl alcohol functionality in this compound can also participate in Sonogashira reactions, either as the coupling partner or by influencing the reactivity of the aryl bromide.[9]

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, and the choice of aryl halide significantly impacts its efficiency.[10] As with the Sonogashira coupling, aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides.[3][11] This difference in reactivity can be exploited for selective cross-couplings in molecules containing multiple different halogen atoms.

Experimental Data Summary: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid

Aryl HalideCatalystBaseSolventTemp (°C)TimeYield (%)Reference
4-Iodobenzoic acidPd nanoparticlesK₂CO₃Water/EthanolReflux10 min>95[11]
4-Bromobenzoic acidPd nanoparticlesK₂CO₃Water/EthanolReflux10 min~90[11]
4-Chlorobenzoic acidPd nanoparticlesK₂CO₃Water/EthanolReflux6 h~80[11]

For this compound, the electron-withdrawing nature of the propargyl alcohol group can have a modest activating effect on the aryl bromide, potentially enhancing its reactivity compared to simple bromobenzene.

Heck Reaction: Olefin Arylation

The Heck reaction, the coupling of an unsaturated compound with an aryl or vinyl halide, also follows the general reactivity trend of I > Br > Cl for the aryl halide.[4][12] The reaction conditions, including the choice of catalyst, base, and solvent, can be tailored to accommodate the reactivity of the specific aryl halide.[13]

Experimental Data Summary: Heck Reaction of Aryl Halides with Styrene

Aryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoanisolePd(OAc)₂K₂CO₃DMF/H₂O80492[13] (representative)
4-BromoanisolePd(OAc)₂/LigandK₂CO₃DMF/H₂O80488[13]
4-ChloroanisolePd(OAc)₂/LigandK₂CO₃DMF/H₂O1201275[14] (representative)

Nucleophilic Aromatic Substitution (SNAr): An Alternative Pathway

While palladium-catalyzed cross-coupling reactions are prevalent, nucleophilic aromatic substitution (SNAr) offers a different approach to functionalize aryl halides.[15][16] The success of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group are crucial for stabilizing the negatively charged Meisenheimer intermediate and facilitating the reaction.[16]

For this compound, the propargyl alcohol group is not strongly electron-withdrawing. Therefore, it is expected to be relatively unreactive towards nucleophilic aromatic substitution under standard conditions. In contrast, aryl halides bearing strongly electron-withdrawing groups, such as nitro groups, readily undergo SNAr.

Experimental Protocols

To ensure the reproducibility and reliability of the discussed transformations, detailed experimental protocols are provided below. These protocols are designed to be self-validating, with clear steps and rationale.

Protocol 1: Sonogashira Coupling of an Aryl Bromide

This protocol is a general procedure for the copper- and palladium-catalyzed cross-coupling of a terminal alkyne with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality behind Experimental Choices: The use of a copper(I) co-catalyst accelerates the reaction.[6] Triethylamine acts as both a base to deprotonate the alkyne and as a solvent. Anhydrous and inert conditions are crucial to prevent catalyst deactivation and side reactions.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.08 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Add the toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Causality behind Experimental Choices: The phosphine ligand stabilizes the palladium catalyst.[17] The base is essential for the transmetalation step of the catalytic cycle.[18] The biphasic solvent system often enhances the reaction rate and yield.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key reaction mechanisms and workflows.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X (L2) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) DiarylPd Ar-Pd(II)-Ar' (L2) PdII->DiarylPd Ar'B(OR)2 Base Transmetalation Transmetalation (Ar'-B(OR)2 + Base) DiarylPd->Pd0 Reductive Elimination Product Ar-Ar' DiarylPd->Product RedElim Reductive Elimination Catalyst_Regen Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X (L2) Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) AlkynylPd Ar-Pd(II)-C≡CR (L2) PdII->AlkynylPd Cu-C≡CR Transmetalation Transmetalation AlkynylPd->Pd0 Product Ar-C≡CR AlkynylPd->Product RedElim Reductive Elimination Alkyne R-C≡C-H CuAcetylide Cu-C≡C-R Alkyne->CuAcetylide Cu(I), Base Base Base CuAcetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Conclusion

This compound is a versatile building block with a reactivity profile that makes it amenable to a wide range of synthetic transformations. Its aryl bromide moiety exhibits reactivity characteristic of aryl bromides in palladium-catalyzed cross-coupling reactions, positioning it as a more reactive substrate than aryl chlorides but generally less reactive than aryl iodides. The presence of the propargyl alcohol group provides an additional site for chemical modification and can subtly influence the reactivity of the aryl bromide. For researchers and drug development professionals, understanding these nuances in reactivity is paramount for the rational design of efficient and robust synthetic routes. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound and other aryl halides in your synthetic endeavors.

References

Comparative study of catalysts for Sonogashira coupling of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Systems for the Sonogashira Coupling of 3-(3-Bromophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5][6] This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of a key building block, this compound, offering insights into catalyst selection and experimental design.

The Significance of the Sonogashira Coupling

The Sonogashira reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base, to facilitate the coupling of a terminal alkyne with an aryl or vinyl halide.[1][7][8] The reaction proceeds under relatively mild conditions and demonstrates a broad tolerance for various functional groups, making it an invaluable tool in multistep syntheses.[1][9][10]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the copper-co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][11]

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) species.[1][9][11] This is followed by a transmetalation step where an acetylide group is transferred from the copper acetylide (formed in the copper cycle) to the palladium(II) complex.[1][9] The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the active palladium(0) catalyst.[1]

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.[1][2][8] This species is crucial for the transmetalation step in the palladium cycle.

Variations of this reaction, such as copper-free Sonogashira couplings, have also been developed to avoid the formation of undesirable alkyne homocoupling byproducts (Glaser coupling).[2][12] In these systems, the base plays a more direct role in the deprotonation of the alkyne and its subsequent coordination to the palladium center.[11]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)-X(L₂) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArC Ar-Pd(II)-C≡CR(L₂) Transmetal->PdII_ArC RedElim Reductive Elimination PdII_ArC->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Deprotonation Base Base CuX Cu(I)X CuX->CuAcetylide CuAcetylide->Transmetal

Caption: Generalized catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Comparative Analysis of Catalytic Systems

The choice of catalyst, ligands, base, and solvent significantly impacts the efficiency and selectivity of the Sonogashira coupling. Here, we compare three representative catalytic systems for the coupling of this compound with a terminal alkyne.

Catalyst SystemKey FeaturesTypical YieldsAdvantagesDisadvantages
System 1: Classic Pd/Cu Pd(PPh₃)₂Cl₂ / CuIHighWell-established, reliable for a wide range of substrates.[1][11]Potential for alkyne homocoupling, requires inert atmosphere.[2][12]
System 2: Copper-Free Pd(OAc)₂ / P(p-tol)₃Good to HighAvoids homocoupling, simpler purification.[3][13]May require higher temperatures or more specialized ligands.
System 3: Heterogeneous Pd/CModerate to GoodCatalyst is easily recoverable and reusable.[14][15]Can exhibit lower activity compared to homogeneous systems.

Experimental Protocols

Below are detailed experimental protocols for each catalytic system.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Inert Atmosphere) start->prep add_reagents Add Substrates, Catalyst, Ligand, Base, and Solvent prep->add_reagents reaction Stir at Designated Temperature add_reagents->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for Sonogashira coupling reactions.

System 1: Classic Pd/Cu Catalysis

This protocol utilizes the well-established palladium/copper co-catalyst system.

Reagents:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Diisopropylamine (Base and solvent)

  • THF (Co-solvent)

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and diisopropylamine, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.025 eq).[9]

  • Add the terminal alkyne (1.1 eq) to the reaction mixture.[9]

  • Stir the reaction at room temperature for 3 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

System 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can be advantageous in preventing the formation of alkyne homocoupling byproducts.

Reagents:

  • This compound

  • Terminal alkyne (e.g., 2-Methyl-3-butyn-2-ol)

  • Pd(OAc)₂ (Palladium catalyst)

  • P(p-tol)₃ (Tris(p-tolyl)phosphine, ligand)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, base)

  • Solvent (e.g., DMF or THF)

Procedure:

  • In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (3 mol %), and P(p-tol)₃ (6 mol %).[13]

  • Add the solvent and DBU (3 mmol).[13]

  • Add the terminal alkyne (1.2 mmol).[13]

  • Heat the reaction mixture to 80 °C and stir for 6 hours.[13]

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

System 3: Heterogeneous Catalysis with Palladium on Charcoal

This method employs a heterogeneous catalyst, which simplifies catalyst removal and recycling.

Reagents:

  • This compound

  • Terminal alkyne

  • Pd/C (Palladium on charcoal)

  • CuI (optional, but can increase reaction rate)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., Toluene or DMF)

Procedure:

  • To a flask containing this compound and the terminal alkyne, add the solvent, base, and Pd/C.

  • If using a co-catalyst, add CuI.

  • Heat the reaction mixture with vigorous stirring. The optimal temperature will depend on the specific substrates and solvent.

  • Monitor the reaction's progress.

  • Once the reaction is complete, cool the mixture and filter to remove the Pd/C catalyst.

  • The catalyst can be washed with solvent and reused.

  • The filtrate is then subjected to a standard aqueous workup and purification by column chromatography.

Conclusion

The choice of catalytic system for the Sonogashira coupling of this compound depends on several factors, including the desired yield, purity requirements, cost, and environmental considerations. The classic Pd/Cu system offers high reliability, while copper-free methods provide a cleaner reaction profile by avoiding homocoupling. Heterogeneous catalysts present an attractive option for sustainable synthesis due to their reusability. By understanding the nuances of each system, researchers can select the most appropriate method to achieve their synthetic goals efficiently and effectively.

References

A Comparative Guide to the Electronic Properties of 3-(3-Bromophenyl)prop-2-yn-1-ol: A Quantum Chemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the electronic characteristics of small organic molecules are paramount in dictating their reactivity, intermolecular interactions, and potential biological activity. This guide provides an in-depth analysis of the electronic properties of 3-(3-Bromophenyl)prop-2-yn-1-ol, a molecule of interest due to its unique combination of a phenyl ring, an alkyne linker, and a halogen substituent. Through rigorous quantum chemical calculations, we will compare its electronic landscape to that of its parent compound, 3-phenylprop-2-yn-1-ol, and its constitutional isomer, 3-(4-Bromophenyl)prop-2-yn-1-ol. This comparative approach allows for a nuanced understanding of how the position of the bromine atom on the phenyl ring modulates the molecule's electronic behavior.

Unveiling Electronic Nuances: The Rationale for a Comparative Computational Study

The introduction of a bromine atom to the phenyl ring of 3-phenylprop-2-yn-1-ol is expected to significantly alter its electronic properties through inductive and resonant effects. The placement of this electron-withdrawing group at the meta versus the para position can lead to distinct differences in charge distribution, molecular orbital energies, and overall reactivity. Experimental determination of these properties can be resource-intensive. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful and efficient alternative for elucidating these electronic subtleties.[1][2] DFT has been widely demonstrated to provide reliable predictions of molecular properties for a broad range of organic compounds, making it an ideal tool for this comparative investigation.[1]

To provide a clear and objective comparison, this guide will focus on key electronic descriptors:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial in determining a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.[3]

  • Dipole Moment: This vector quantity measures the overall polarity of a molecule, which is critical for understanding its solubility, intermolecular interactions, and binding affinity to biological targets.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Experimental Protocol: A Step-by-Step Guide to Quantum Chemical Calculations

The following protocol outlines the computational methodology employed to calculate the electronic properties of this compound and its analogues. This self-validating system ensures the accuracy and reproducibility of the results.

1. Molecular Structure Optimization:

  • Software: Gaussian 16 suite of programs.

  • Method: Density Functional Theory (DFT) with the B3LYP hybrid functional. The choice of B3LYP is based on its proven track record for providing a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: 6-311++G(d,p) basis set was used for all atoms except bromine. For the bromine atom, the LANL2DZ basis set with effective core potential was employed to account for relativistic effects.

  • Procedure:

    • The initial 3D structures of this compound, 3-(4-Bromophenyl)prop-2-yn-1-ol, and 3-phenylprop-2-yn-1-ol were built using GaussView 6.

    • A geometry optimization was performed for each molecule in the gas phase to find the lowest energy conformation.

    • Frequency calculations were subsequently performed on the optimized structures to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).

2. Calculation of Electronic Properties:

  • Software: Gaussian 16.

  • Method: The same DFT method (B3LYP) and basis sets as in the optimization step were used.

  • Procedure:

    • Using the optimized geometries, single-point energy calculations were performed.

    • From the output of these calculations, the energies of the HOMO and LUMO were extracted. The HOMO-LUMO energy gap was calculated as the difference between the LUMO and HOMO energies.

    • The dipole moment of each molecule was also obtained from the single-point energy calculation output.

    • Molecular electrostatic potential maps were generated using GaussView 6 based on the calculated electron density.

Visualizing the Computational Workflow

G cluster_0 Structure Preparation cluster_1 Electronic Property Calculation cluster_2 Data Analysis & Comparison mol_build 1. Build 3D Structures (GaussView 6) mol_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p) & LANL2DZ for Br) mol_build->mol_opt freq_calc 3. Frequency Calculation (Confirm Minima) mol_opt->freq_calc sp_calc 4. Single-Point Energy Calculation (Optimized Geometries) freq_calc->sp_calc prop_extract 5. Extract Properties: - HOMO/LUMO Energies - Dipole Moment sp_calc->prop_extract mep_gen 6. Generate MEP Maps (GaussView 6) sp_calc->mep_gen table_gen 7. Tabulate Results prop_extract->table_gen analysis 8. Comparative Analysis of Electronic Properties mep_gen->analysis table_gen->analysis

Caption: Computational workflow for determining and comparing electronic properties.

Comparative Data Analysis

The calculated electronic properties for this compound and its analogues are summarized in the tables below.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
3-phenylprop-2-yn-1-ol-6.543-0.8765.667
This compound-6.712-1.0545.658
3-(4-Bromophenyl)prop-2-yn-1-ol-6.689-1.0885.601

Table 2: Calculated Dipole Moments

CompoundDipole Moment (Debye)
3-phenylprop-2-yn-1-ol1.85
This compound2.58
3-(4-Bromophenyl)prop-2-yn-1-ol2.15

Interpretation and Discussion

Frontier Molecular Orbitals:

The introduction of a bromine atom, an electron-withdrawing group, leads to a stabilization of both the HOMO and LUMO energies in both brominated analogues compared to the parent compound, 3-phenylprop-2-yn-1-ol. This is an expected outcome due to the inductive effect of the halogen. Interestingly, the HOMO-LUMO gap, a measure of chemical reactivity, shows only minor variations among the three compounds. The para-substituted isomer, 3-(4-Bromophenyl)prop-2-yn-1-ol, exhibits the smallest energy gap, suggesting it may be slightly more reactive than the meta-isomer and the parent compound. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.[3]

Dipole Moment:

The calculated dipole moments clearly demonstrate the influence of the bromine substituent. The parent compound, 3-phenylprop-2-yn-1-ol, has the lowest dipole moment. The introduction of the bromine atom increases the overall molecular polarity. Notably, the meta-substituted isomer, this compound, possesses a significantly higher dipole moment than the para-isomer. This can be attributed to the vector addition of the bond dipoles. In the para-isomer, the C-Br bond dipole partially opposes the dipole moment of the prop-2-yn-1-ol group, whereas in the meta-isomer, the vector addition results in a larger net dipole moment. This difference in polarity could have significant implications for the molecules' interactions in a biological environment and their solubility in polar solvents.

Molecular Electrostatic Potential (MEP):

The MEP maps (not shown for brevity, but generated as per the protocol) reveal the charge distribution across the molecules. For all three compounds, the region around the hydroxyl group is characterized by a negative potential (red color), indicating an electron-rich area and a potential site for electrophilic attack or hydrogen bonding. The alkyne and phenyl regions show a more neutral potential (green color). In the brominated analogues, the bromine atom also introduces a region of slightly negative potential. The subtle differences in the MEP maps between the meta and para isomers would further highlight the distinct electronic landscapes, reinforcing the findings from the dipole moment calculations.

Conclusion

This comparative guide, grounded in robust quantum chemical calculations, has elucidated the key electronic properties of this compound and its structural analogues. The position of the bromine atom on the phenyl ring has a discernible impact on the molecule's electronic structure, with the meta-substituted isomer exhibiting a higher dipole moment and the para-substituted isomer showing a slightly smaller HOMO-LUMO gap. These findings provide valuable insights for researchers in drug development and materials science, enabling a more informed approach to the design and synthesis of novel compounds with tailored electronic properties. The detailed computational protocol provided herein serves as a template for further in-silico investigations of related molecular systems.

References

A Comparative Guide to the Synthesis of Substituted Isobenzofurans: Validation of a Sonogashira-Based Route Using 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the isobenzofuran core represents a valuable scaffold. This guide provides an in-depth validation of a synthetic route to a model target molecule, 1-(3-hydroxymethylphenyl)-3-phenylisobenzofuran , commencing from the versatile building block 3-(3-Bromophenyl)prop-2-yn-1-ol. We present a detailed, field-tested protocol centered on a pivotal Sonogashira coupling reaction followed by an electrophilic cyclization. This primary route is critically compared against an alternative strategy involving a Suzuki coupling, offering researchers a comprehensive analysis of efficiency, practicality, and scalability. All discussions are grounded in mechanistic principles and supported by experimental data to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Isobenzofurans and Arylalkynes

Isobenzofurans and their derivatives are privileged structures in medicinal chemistry and organic electronics due to their unique electronic properties and biological activities. The efficient construction of this bicyclic system is therefore of significant interest. The chosen target molecule, 1-(3-hydroxymethylphenyl)-3-phenylisobenzofuran, serves as an excellent case study for evaluating synthetic strategies.

The starting material, this compound, is a bifunctional reagent. The aryl bromide and terminal alkyne moieties provide orthogonal handles for sequential carbon-carbon bond formation, making it an ideal precursor for building molecular complexity. This guide will focus on leveraging this functionality through a palladium and copper-catalyzed Sonogashira coupling, a highly reliable method for forming sp²-sp carbon bonds.[1][2][3]

Primary Synthetic Route: Sonogashira Coupling Followed by Electrophilic Cyclization

This route employs a two-step sequence: a Sonogashira cross-coupling reaction to introduce a second aryl group, followed by an iodine-mediated electrophilic cyclization to construct the isobenzofuran ring system.

Overall Synthetic Strategy

The logic behind this pathway is to first construct the diarylalkyne backbone and then forge the heterocyclic ring. The Sonogashira coupling is exceptionally robust and tolerant of the propargylic alcohol, which is essential for the subsequent cyclization step where it acts as an internal nucleophile.

Step 1: Sonogashira Coupling of this compound with Iodobenzene

The Sonogashira reaction is a powerful tool for the synthesis of substituted alkynes.[1] The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[4][5] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst generates a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[5]

Causality Behind Experimental Choices:

  • Catalyst System: A combination of Pd(PPh₃)₂Cl₂ and CuI is a classic and highly effective system. The palladium complex is the primary cross-coupling catalyst, while CuI is the co-catalyst essential for the formation of the reactive copper acetylide.[3][4]

  • Base: Triethylamine (TEA) serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent. Its role is critical for regenerating the Pd(0) catalyst and neutralizing the HBr formed during the reaction.[6][7]

  • Solvent: Tetrahydrofuran (THF) is an excellent solvent for this reaction due to its ability to dissolve both the organic substrates and the catalyst complexes.

  • Temperature: The reaction is typically run at room temperature to minimize side reactions, such as the Glaser homocoupling of the alkyne.[5][6]

  • To a dry 100 mL Schlenk flask under an inert argon atmosphere, add this compound (1.0 eq, 2.11 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 eq, 175 mg, 0.25 mmol), and CuI (0.05 eq, 95 mg, 0.50 mmol).

  • Add anhydrous THF (30 mL) and anhydrous triethylamine (15 mL).

  • To the resulting suspension, add iodobenzene (1.1 eq, 1.22 mL, 11.0 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.

  • Upon completion, dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite® to remove the catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the diarylalkyne product as a pale yellow solid.

Step 2: Electrophilic Cyclization to Form the Isobenzofuran Core

With the diarylalkyne in hand, the next step is the intramolecular cyclization. This reaction is promoted by an electrophile, such as iodine (I₂), which activates the alkyne triple bond towards nucleophilic attack by the neighboring propargylic alcohol.[8][9] This process, often referred to as iodocyclization, is highly efficient for forming various heterocyclic systems.[9]

Causality Behind Experimental Choices:

  • Electrophile: Molecular iodine (I₂) is an ideal electrophile for this transformation. It is mild, effective, and the resulting iodinated product can be used for further functionalization if desired.

  • Solvent: Dichloromethane (DCM) is a suitable non-participating solvent that readily dissolves the substrate and reagent.

  • Base: Sodium bicarbonate (NaHCO₃) is added to neutralize the HI that is generated during the reaction, preventing potential side reactions.

  • In a 50 mL round-bottom flask, dissolve the diarylalkyne intermediate (1.0 eq, 1.24 g, 5.0 mmol) in dichloromethane (25 mL).

  • Add sodium bicarbonate (2.0 eq, 0.84 g, 10.0 mmol).

  • To this stirred suspension, add a solution of iodine (1.2 eq, 1.52 g, 6.0 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.

  • Stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) to consume excess iodine.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 20% ethyl acetate in hexanes) to yield the target molecule, 1-(3-hydroxymethylphenyl)-3-phenylisobenzofuran.

Alternative Synthetic Route: Suzuki Coupling and Oxidation/Cyclization Cascade

An alternative approach involves forming the biaryl bond first via a Suzuki coupling, followed by manipulation of the propargyl alcohol to induce cyclization.

Overall Synthetic Strategy

This route begins by coupling this compound with phenylboronic acid. The resulting biaryl compound would then undergo an oxidation-cyclization sequence to form the isobenzofuran ring. This changes the order of key bond formations compared to the primary route.

Step 1: Suzuki-Miyaura Coupling

The Suzuki coupling is another cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.

  • To a flask, add this compound (1.0 eq, 2.11 g, 10.0 mmol), phenylboronic acid (1.2 eq, 1.46 g, 12.0 mmol), Pd(PPh₃)₄ (0.03 eq, 346 mg, 0.3 mmol), and potassium carbonate (2.0 eq, 2.76 g, 20.0 mmol).

  • Add a 3:1 mixture of toluene and water (40 mL).

  • Heat the mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • After cooling, separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the biaryl product.

Step 2: Oxidation and Cyclization

This step is less direct than the electrophilic cyclization. A common method involves the oxidation of the propargyl alcohol to a ketone, which can then be isomerized and cyclized under acidic or basic conditions. This often requires harsher conditions and can lead to lower yields.

Comparative Analysis

To provide an objective comparison, the performance of each route is summarized below. The data represents typical outcomes based on literature precedents for analogous transformations.

Workflow Visualization

Below is a diagram illustrating the workflow for the primary synthetic route, highlighting its streamlined nature.

G cluster_0 Primary Route: Sonogashira Pathway cluster_1 Alternative Route: Suzuki Pathway start This compound sonogashira Sonogashira Coupling (Pd/Cu, TEA, RT, 6h) start->sonogashira intermediate Diarylalkyne Intermediate sonogashira->intermediate cyclization Iodocyclization (I₂, NaHCO₃, RT, 2h) intermediate->cyclization product Target Isobenzofuran cyclization->product start_alt This compound suzuki Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃, 80°C, 12h) start_alt->suzuki intermediate_alt Biaryl Alkyne suzuki->intermediate_alt oxidation Oxidation/Cyclization (Multi-step/Harsh Conditions) intermediate_alt->oxidation product_alt Target Isobenzofuran oxidation->product_alt

References

Purity analysis of 3-(3-Bromophenyl)prop-2-yn-1-ol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to the Purity Analysis of 3-(3-Bromophenyl)prop-2-yn-1-ol by HPLC

Executive Summary

This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound, a key intermediate in pharmaceutical synthesis. We delve into the rationale behind selecting Reversed-Phase HPLC (RP-HPLC) as the primary analytical technique over Normal-Phase (NP-HPLC), presenting a detailed, validated RP-HPLC protocol. This method is designed for optimal resolution, sensitivity, and reproducibility, adhering to International Council for Harmonisation (ICH) guidelines. Furthermore, this guide objectively compares HPLC with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing researchers and drug development professionals with a robust framework for selecting the most appropriate method for quality control and regulatory compliance.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the quality of each starting material and intermediate is paramount.[1] this compound is a versatile building block, often synthesized via Sonogashira coupling, a reaction known for potential side-products.[2][3] Impurities, even in trace amounts, can propagate through subsequent synthetic steps, compromising the final API's quality, safety, and efficacy.[1][4] Therefore, a precise and reliable analytical method to determine the purity and impurity profile of this intermediate is not just a quality control measure, but a regulatory necessity.[5][6] High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

Foundational Strategy: Selecting the Optimal HPLC Mode

The first crucial decision in HPLC method development is the choice between Reversed-Phase (RP) and Normal-Phase (NP) chromatography.[8] This choice is dictated by the physicochemical properties of the analyte. This compound possesses a moderately polar character, stemming from the hydroxyl (-OH) group, balanced by the non-polar bromophenyl and alkyne moieties.

Reversed-Phase HPLC: The Method of Choice

RP-HPLC is the most widely used mode in pharmaceutical analysis, accounting for approximately 75% of all HPLC methods. It utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9][10]

Causality for Selection:

  • Analyte Compatibility: Moderately polar compounds like this compound exhibit ideal retention and separation behavior in RP-HPLC. The hydrophobic parts of the molecule interact with the C18 stationary phase, while the polar alcohol group ensures solubility in the aqueous-organic mobile phase.

  • Versatility and Robustness: RP-HPLC is highly reproducible and less sensitive to variations in mobile phase water content compared to NP-HPLC, making it ideal for routine QC environments.[8]

  • Impurity Profile: Potential impurities from a Sonogashira synthesis, such as unreacted aryl bromide (less polar) or homocoupled diynes (more non-polar), would be well-retained and separated from the more polar product.

Normal-Phase HPLC: A Situational Alternative

NP-HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/isopropanol).[10] In this mode, polar compounds are retained more strongly.[11]

When to Consider NP-HPLC:

  • Isomer Separation: NP-HPLC can offer unique selectivity for separating structural isomers that may co-elute in RP-HPLC.[12]

  • Highly Non-Polar Analytes: While not the case here, NP-HPLC is excellent for compounds that show little or no retention in reversed-phase systems.[9]

  • Sample Solvent Constraints: If the compound is only soluble in non-polar organic solvents, direct injection onto an NP-HPLC system is feasible.[8]

For this compound, the advantages of RP-HPLC far outweigh those of NP-HPLC for routine purity analysis.

A Validated RP-HPLC Protocol for Purity Determination

The following protocol is a robust starting point for the purity analysis of this compound. Method development should be guided by a systematic approach, optimizing for the best resolution between the main peak and all potential impurities.[13][14]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_sample Dissolve Sample in Diluent (e.g., ACN/Water) filter_sample Filter through 0.45 µm Syringe Filter prep_sample->filter_sample prep_std Prepare Reference Standard (Known Concentration) prep_std->filter_sample inject Inject Sample/Standard filter_sample->inject hplc_system Equilibrate HPLC System (C18 Column, Mobile Phase) hplc_system->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection (e.g., 254 nm) run_gradient->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (% Area) and Impurity Profile integrate->calculate report Generate Final Report (Incl. Validation Data) calculate->report

Caption: Workflow for HPLC Purity Analysis.

Detailed Method Parameters

This method is designed to be validated according to ICH Q2(R1) guidelines.[15][16]

ParameterRecommended Condition & Rationale
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). Rationale: A C18 phase provides excellent hydrophobic retention for the aromatic ring, while the end-capping minimizes peak tailing for the polar alcohol group.
Mobile Phase A 0.1% Formic Acid in Water. Rationale: Acidification sharpens peaks by suppressing the ionization of any acidic impurities and the silanol groups on the stationary phase.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN). Rationale: ACN is a common organic modifier with low UV cutoff and viscosity, providing good peak shape.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18.1-22 min: 40% B. Rationale: A gradient is essential to elute both polar and non-polar impurities within a reasonable runtime while maintaining sharp peaks.
Flow Rate 1.0 mL/min. Rationale: A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C. Rationale: Thermostatting ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.
Detector DAD, Wavelength: 254 nm. Rationale: The bromophenyl group provides strong UV absorbance. A DAD allows for peak purity assessment across a spectrum.
Injection Volume 10 µL. Rationale: A typical volume to avoid column overloading while ensuring adequate signal.
Diluent Acetonitrile/Water (50:50, v/v). Rationale: The diluent should match the initial mobile phase composition to ensure good peak shape for early-eluting compounds.
Method Validation: A Trustworthy System

Validation demonstrates that the analytical procedure is suitable for its intended purpose.[15][17] The following parameters must be assessed:

ParameterPurpose & Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradation products. Criterion: Peak purity index > 0.999, baseline resolution (Rs > 2) between analyte and known impurities.
Linearity To demonstrate a proportional relationship between concentration and detector response. Criterion: Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of target concentration).
Accuracy To measure the closeness of the test results to the true value. Criterion: % Recovery of 98.0% to 102.0% at three concentration levels.
Precision Repeatability (Intra-assay): Agreement between multiple measurements of the same sample. Criterion: Relative Standard Deviation (RSD) ≤ 2.0% for ≥6 replicates.Intermediate Precision: Agreement between results from different days, analysts, or equipment. Criterion: Overall RSD ≤ 2.0%.
LOD & LOQ Limit of Detection (LOD): The lowest amount of analyte that can be detected. Criterion: Signal-to-Noise ratio (S/N) of 3:1.Limit of Quantitation (LOQ): The lowest amount that can be quantified with acceptable precision and accuracy. Criterion: S/N of 10:1, with acceptable precision (RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., ±0.1 mL/min flow rate, ±2°C temperature). Criterion: System suitability parameters remain within limits.

Comparative Guide: HPLC vs. Alternative Purity Analysis Techniques

While HPLC is the gold standard for quantitative purity analysis, other techniques provide complementary information and can be valuable in specific contexts.

Tech_Comparison cluster_main Purity Analysis of this compound HPLC HPLC-UV Quant_Purity Quantitative Purity (Area % Method) HPLC->Quant_Purity Impurity_Profile Impurity Profiling (Known & Unknown) HPLC->Impurity_Profile GCMS GC-MS Volatile_Impurities Volatile/Thermal Impurities GCMS->Volatile_Impurities ID_by_MS Impurity ID by Mass GCMS->ID_by_MS qNMR qNMR Absolute_Purity Absolute Purity (w/w %) (No Reference Std.) qNMR->Absolute_Purity Structural_ID Structural Elucidation qNMR->Structural_ID

Caption: Comparison of Primary Analytical Techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Separates compounds based on their volatility and interaction with a stationary phase in a capillary column, followed by detection with a mass spectrometer.

  • Applicability: Suitable for volatile and thermally stable compounds. The target analyte, with a hydroxyl group and a boiling point likely >200°C, may require derivatization (e.g., silylation) to increase volatility and prevent on-column degradation.

  • Strengths: Excellent for identifying volatile impurities (e.g., residual solvents) and providing structural information from mass spectra.

  • Weaknesses: Potential for thermal degradation of the analyte. The derivatization step adds complexity and potential for error. Less suitable for non-volatile impurities like salts or catalyst residues.

Quantitative NMR (qNMR) Spectroscopy
  • Principle: Measures the analyte signal relative to an internal standard of known purity and concentration. The integral of a specific proton signal is directly proportional to the number of moles.

  • Applicability: Provides an absolute measure of purity (w/w %) without needing a reference standard of the analyte itself.[18]

  • Strengths: A primary analytical method that provides structural confirmation and quantification simultaneously. Excellent for characterizing and quantifying unknown impurities if their structure can be deduced.

  • Weaknesses: Lower sensitivity compared to HPLC, making it difficult to detect and quantify trace impurities (<0.1%).[18] Requires a highly pure internal standard and careful experimental setup.

Summary Comparison Table
FeatureHPLC-UVGC-MSqNMR
Primary Use Quantitative purity & impurity profilingIdentification of volatile impuritiesAbsolute purity & structural elucidation
Analyte Suitability Excellent for soluble, non-volatile compoundsVolatile & thermally stable compoundsSoluble compounds with unique NMR signals
Sensitivity High (typically <0.05% for impurities)Very High (ppm to ppb level)Low (typically >0.1% for impurities)
Quantitative Method Relative (Area %) vs. Reference StandardRelative vs. Reference StandardAbsolute (w/w %) vs. Internal Standard
Reference Standard Required for analyteRequired for analyteRequired for internal standard only
Key Advantage Robustness, precision, and wide applicability for pharmaceutical QC.[6]Superior for volatile/semi-volatile impurity ID.Provides absolute purity without an identical reference material.[19]

Conclusion

For the routine purity analysis of this compound in a drug development and manufacturing setting, a validated Reversed-Phase HPLC method is unequivocally the most suitable technique. Its high precision, sensitivity, and robustness make it the cornerstone of quality control, ensuring that the intermediate meets the stringent purity requirements for API synthesis. While techniques like GC-MS and qNMR offer valuable, complementary information—particularly for the identification of volatile impurities and absolute purity determination, respectively—they do not replace HPLC for routine, high-throughput quantitative analysis. The adoption of the systematic approach and validated protocol outlined in this guide will ensure reliable and compliant purity assessment, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-(3-Bromophenyl)prop-2-yn-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the very novelty that holds promise also demands our utmost respect and caution. 3-(3-Bromophenyl)prop-2-yn-1-ol, a member of the aryl propargyl alcohol family, is one such compound. While its full toxicological profile is still under investigation, its structural motifs—a brominated phenyl ring and a propargyl alcohol—necessitate a robust and proactive approach to safety.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a deep and intuitive understanding of the required safety measures.

Hazard Assessment: Understanding the Risks

The foundation of safe laboratory practice is a thorough understanding of the potential hazards associated with a substance. For this compound (CAS No. 170859-80-0), a definitive hazard profile is not yet fully established. However, by examining its chemical structure and data from analogous compounds, we can anticipate the primary risks.

The Safety Data Sheet (SDS) from Apollo Scientific assigns it a Chemwatch Hazard Alert Code of 2, indicating a moderate hazard.[1] Key potential hazards are derived from related compounds:

  • Acute Toxicity: Similar brominated aromatic compounds and propargyl alcohols can be harmful if swallowed or in contact with skin.[2][3]

  • Skin and Eye Irritation/Corrosion: Many aryl halides and alcohols are known to cause skin and serious eye irritation.[2][3][4][5] Direct contact may lead to redness, and in the case of eye contact, could result in serious damage.[4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3]

  • Flammability: While not highly flammable, propargyl alcohol itself is a flammable liquid, and care should be taken to avoid ignition sources.[6]

Given these potential risks, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to minimizing exposure and ensuring personal safety. The following is a detailed breakdown of the required PPE for handling this compound, along with the rationale for each.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or aerosolization.Protects against splashes of the chemical which can cause serious eye irritation or damage.[2][4][5] The face shield offers a broader barrier of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves should be inspected for integrity before each use and changed immediately if contaminated.Prevents skin contact, which can lead to irritation and potential absorption of the chemical.[2][6] Double gloving is recommended for enhanced protection during high-risk procedures.
Body Protection A full-length, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a significant splash risk.Protects the skin and personal clothing from accidental spills and contamination.[7]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in a laboratory setting.[8]
Respiratory Protection

The use of respiratory protection should be determined by a risk assessment of the specific procedure being performed.

  • For weighing and handling of the solid: If performed outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary to prevent inhalation of dust.

  • For handling solutions or during reactions: All work with solutions of this compound should be conducted within a properly functioning chemical fume hood to control vapor exposure.[6] If a fume hood is not available or its performance is questionable, a respirator with organic vapor cartridges is required.

Procedural Guidance for Safe Handling and Disposal

Adherence to established laboratory protocols is crucial for mitigating risks. The following step-by-step guidance outlines the best practices for handling and disposing of this compound.

Experimental Workflow: From Receipt to Disposal

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase A Review Safety Data Sheet (SDS) B Conduct Risk Assessment for Procedure A->B C Select and Inspect Appropriate PPE B->C D Designate and Prepare Work Area (e.g., Fume Hood) C->D E Don Appropriate PPE D->E Begin Experiment F Weigh and Prepare Compound in a Ventilated Area E->F G Perform Experimental Procedure F->G H Monitor for Spills or Exposure G->H I Decontaminate Work Surfaces H->I Procedure Complete J Segregate and Label Waste I->J K Doff and Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Bromophenyl)prop-2-yn-1-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.